molecular formula C46H50ClN2NaO6S2 B15141578 IR-820

IR-820

Numéro de catalogue: B15141578
Poids moléculaire: 849.5 g/mol
Clé InChI: RANIQVAJHXBIAY-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IR-820 is a useful research compound. Its molecular formula is C46H50ClN2NaO6S2 and its molecular weight is 849.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C46H50ClN2NaO6S2

Poids moléculaire

849.5 g/mol

Nom IUPAC

sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1

Clé InChI

RANIQVAJHXBIAY-UHFFFAOYSA-M

SMILES isomérique

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.[Na+]

SMILES canonique

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+]

Origine du produit

United States

Foundational & Exploratory

IR-820 Dye: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Applications of a Versatile Near-Infrared Dye

IR-820, also known as New Indocyanine Green, is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the scientific community for its broad applicability in biomedical research and drug development.[1][2][3] Its favorable optical properties, improved stability compared to traditional dyes like Indocyanine Green (ICG), and biocompatibility make it a valuable tool for in vivo imaging, photothermal therapy (PTT), and as a photosensitizer.[4][5][6] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental considerations, and insights into its biological interactions.

Core Chemical and Physical Properties

This compound is a complex organic molecule with a chemical formula of C46H50ClN2NaO6S2 and a molecular weight of 849.47 g/mol .[1][7] The dye typically appears as a solid powder, with its color described as green to red-brown or brown to dark brown.[8]

Tabulated Physicochemical Properties

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueReferences
Synonyms New Indocyanine Green[1][2][3]
Chemical Formula C46H50ClN2NaO6S2[1][7]
Molecular Weight 849.47 g/mol [1][7]
Appearance Solid powder (green to red-brown/dark brown)[8]
Solubility Soluble in DMSO and methanol.[2][9]
Storage (in solvent) -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1]
Spectral Characteristics

The optical properties of this compound are central to its utility. Its absorption and emission spectra are in the near-infrared range, a region where biological tissues have minimal absorbance, allowing for deeper tissue penetration of light. The maximal excitation and emission wavelengths can vary depending on the solvent and its binding state, particularly with serum proteins.[10][11]

Spectral PropertyWavelength (nm)ConditionsReferences
Excitation Maximum (λex) ~710In various solvents[1][2][12]
Emission Maximum (λem) ~820In various solvents[1][2][12]
Absorption Peak (in water) ~690Aqueous solution[9][13]
Absorption Peak (in 10% FBS) Red-shifted by ~143 nm from water10% Fetal Bovine Serum[10][11]
Emission Peak (in water) ~829Aqueous solution[10][11]
Emission Peak (in 10% FBS) ~85810% Fetal Bovine Serum[10][11]

Chemical Structure and Synthesis

The chemical structure of this compound is that of a typical cyanine dye, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This structure is responsible for its strong absorption and fluorescence in the NIR region.

IR820_Structure cluster_legend Chemical Structure of this compound cluster_structure C46H50ClN2NaO6S2 Chemical Formula: C₄₆H₅₀ClN₂NaO₆S₂ Molecular Weight: 849.47 g/mol structure

A simplified 2D representation of the this compound chemical structure.

Experimental Protocols and Methodologies

The versatility of this compound allows for its use in a range of experimental applications. Below are detailed methodologies for its use in in vivo imaging and photothermal therapy.

In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines a general procedure for using this compound for in vivo imaging in a murine model.

  • Preparation of this compound Solution:

    • Freshly prepare a solution of this compound in a biocompatible solvent. For intravenous injection, powdered this compound can be mixed with phosphate-buffered saline (PBS) to a final concentration of 0.2 mM.[1] For other applications, concentrations may vary, for instance, a 0.5 mg/mL solution in PBS for whole-body imaging.

  • Animal Model:

    • Use appropriate animal models (e.g., tumor-bearing mice) as per the experimental design. Anesthetize the animal prior to injection and imaging.

  • Administration:

    • Inject the prepared this compound solution into the animal. A common method is intravenous tail vein injection of a volume of approximately 100-200 µL.[1]

  • Imaging:

    • At desired time points post-injection, perform imaging using a NIR fluorescence imaging system.

    • The excitation source should be centered around the absorption maximum of this compound (e.g., 710 nm or a 793 nm laser for serum-bound dye).[1][10]

    • Collect the emission signal using a long-pass filter that allows the detection of wavelengths in the NIR-II window (e.g., >900 nm).

    • Image acquisition parameters such as exposure time should be optimized based on the signal intensity.

InVivo_Imaging_Workflow prep Prepare this compound Solution (e.g., 0.2 mM in PBS) animal Anesthetize Animal Model prep->animal inject Intravenous Injection (e.g., tail vein) animal->inject image NIR Fluorescence Imaging (Ex: ~710-790 nm, Em: >820 nm) inject->image analyze Image Analysis image->analyze

Workflow for in vivo imaging using this compound dye.
Photothermal Therapy (PTT) Protocol

This protocol provides a framework for conducting PTT using this compound in a tumor model.

  • Preparation and Administration:

    • Prepare and administer this compound as described for in vivo imaging. For PTT, direct intratumoral or intramuscular injection near the tumor site is also an option. A concentration of 2 mg/mL in PBS has been used for intramuscular injection.

  • Laser Irradiation:

    • At a time point where this compound has maximally accumulated in the tumor (determined from imaging studies, e.g., 48 hours post-injection), irradiate the tumor region with a NIR laser.[13]

    • The laser wavelength should correspond to the absorption peak of this compound (e.g., 793 nm or 808 nm).

    • The laser power density and irradiation time are critical parameters that need to be optimized. Power densities in the range of 0.5-2 W/cm² and irradiation times of 5-10 minutes have been reported to be effective.[13]

  • Temperature Monitoring:

    • During irradiation, monitor the temperature of the tumor region using a thermal camera to ensure it reaches the desired therapeutic range (typically above 42°C) for hyperthermia-induced cell death.

  • Therapeutic Assessment:

    • Monitor tumor growth and animal well-being over time to assess the therapeutic efficacy of the PTT treatment.

Biological Interactions and Signaling Pathways

Cellular Uptake

The mechanism of cellular uptake of this compound depends on its formulation. Free this compound is believed to enter cells via passive diffusion. When encapsulated in nanoparticles, the uptake mechanism shifts to endocytosis, which can be more efficient.

Photothermal Therapy and Apoptosis

A significant advantage of PTT with this compound is its ability to induce programmed cell death, or apoptosis, in cancer cells. This is preferable to necrosis, which can trigger an inflammatory response. The localized hyperthermia generated by laser-activated this compound initiates the intrinsic pathway of apoptosis.

This pathway is characterized by the following key events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The heat stress leads to the activation of pro-apoptotic proteins from the Bcl-2 family, such as Bak and Bax. These proteins form pores in the mitochondrial outer membrane.

  • Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases, primarily caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cyto Cytoplasm IR820 This compound + Laser Bax_Bak Bax/Bak Activation IR820->Bax_Bak MOMP MOMP Bax_Bak->MOMP CytC_release Cytochrome c Release MOMP->CytC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC_release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic apoptosis pathway induced by this compound mediated photothermal therapy.

Conclusion

This compound is a powerful and versatile near-infrared dye with significant potential in various biomedical applications. Its favorable spectral properties, enhanced stability, and proven efficacy in preclinical models for in vivo imaging and photothermal cancer therapy make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its chemical and physical properties, as well as its biological interactions, is crucial for the successful design and execution of experiments utilizing this promising theranostic agent.

References

An In-Depth Technical Guide to IR-820 Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research due to its favorable optical properties, good biocompatibility, and versatile applications. As an analog of Indocyanine Green (ICG), the only NIR dye approved by the FDA for clinical use, this compound exhibits similar spectral characteristics but with enhanced stability.[1][2] This guide provides a comprehensive technical overview of this compound, including its core properties, experimental protocols, and key applications in imaging and therapy.

Chemical and Physical Properties

This compound, also known as "New Indocyanine Green," is a small organic molecule.[3][4] Its chemical structure is characterized by a polymethine chain connecting two indolenine rings.[5] This structure is responsible for its strong absorption and fluorescence in the NIR region.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄₆H₅₀ClN₂NaO₆S₂[4]
Molecular Weight 849.47 g/mol [4]
Appearance Brown to dark brown solid
Solubility Soluble in DMSO and water[3]

Spectral and Photophysical Properties

The interaction of this compound with light is fundamental to its applications. Its absorption and emission spectra are key parameters for designing experimental setups.

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)Solvent/ConditionReference(s)
Absorption Maximum (λ_abs) ~710 nm[3][6]
~685 nm and ~812 nmUltrapure Water/PBS[7][8]
Red-shifted by ~143 nm10% Fetal Bovine Serum (FBS)[5]
Emission Maximum (λ_em) ~820 nm[3][6]
~829 nmWater[5]
~858 nm10% Fetal Bovine Serum (FBS)[5]
Quantum Yield and Photostability

The quantum yield of a fluorophore is a measure of its fluorescence efficiency. The quantum yield of this compound is significantly enhanced in the presence of serum proteins like albumin.[5]

Table 3: Quantum Yield of this compound

Solvent/ConditionQuantum Yield (%)Reference(s)
Water0.313[5]
10% Fetal Bovine Serum (FBS)2.521[5]

This compound exhibits good photostability, particularly when dissolved in serum. No significant decrease in emission intensity was observed after continuous laser irradiation at 793 nm (20 mW/cm²) for 60 minutes.[5]

Key Applications and Experimental Protocols

This compound's unique properties make it a powerful tool for various biomedical applications, primarily in NIR-II fluorescence imaging and photothermal therapy.

NIR-II Fluorescence Imaging

While its peak emission is in the NIR-I region (700-900 nm), this compound has a broad emission spectrum that extends into the NIR-II window (1000-1700 nm).[5][7] This allows for deeper tissue penetration and higher spatial resolution imaging compared to conventional fluorescence imaging.

  • Preparation of this compound Solution:

    • Dissolve powdered this compound in phosphate-buffered saline (PBS) to a final concentration of 0.5 mg/mL.[5][9] Other studies have used concentrations of 75 µM.[7][8]

    • Ensure the solution is sterile for in vivo applications.

  • Animal Administration:

    • For intravenous injection, administer 200 µL of the 0.5 mg/mL this compound solution into the tail vein of the mouse.[5][9]

    • For intramuscular injection, 100 µL of a 2 mg/mL solution has been used.[5]

  • Imaging Procedure:

    • Anesthetize the animal.

    • Use a whole-body NIR-II fluorescence imaging system equipped with a laser for excitation (e.g., 793 nm at 20 mW/cm²) and a detector sensitive to the NIR-II region.[5][9]

    • Acquire images at various time points post-injection (e.g., immediately, and at 4, 24, 48, 72, and 96 hours) to monitor biodistribution and clearance.[7][8]

Photothermal Therapy (PTT)

This compound can efficiently convert absorbed NIR light into heat, a property leveraged for photothermal therapy to ablate tumor cells.

  • This compound Administration:

    • Administer this compound to the tumor-bearing animal as described in the imaging protocol. A common approach is intramuscular injection of 100 µL of a 2 mg/mL this compound solution near the tumor site.[5]

  • Laser Irradiation:

    • 48 hours post-injection, irradiate the tumor site with a continuous-wave laser (e.g., 793 nm or 808 nm).[3][5]

    • Laser power densities can range from 0.5 W/cm² to 2 W/cm².[5]

    • Irradiation duration is typically around 10 minutes.[5]

  • Temperature Monitoring and Therapeutic Assessment:

    • Use a thermal camera to monitor the temperature change at the tumor site during irradiation. A temperature of around 55°C is considered lethal for cancer cells.[5]

    • Monitor tumor growth and animal survival in the days and weeks following the treatment.

Table 4: Photothermal Properties of this compound

ConcentrationLaser Wavelength (nm)Laser Power Density (W/cm²)Temperature IncreaseTime to Reach 55°CReference(s)
500 µg/mL7930.5Reaches 55°C4 minutes[5]
500 µg/mL7931.5Reaches >90°C< 10 minutes[5]
Cellular Uptake and In Vitro Studies

Understanding the cellular interaction of this compound is crucial for optimizing its therapeutic efficacy.

  • Cell Culture:

    • Plate cells (e.g., UMUC3 human bladder cancer cells) in a suitable culture dish and allow them to adhere.[5]

  • Incubation with this compound:

    • Add culture medium containing this compound (e.g., 10 µg/mL) to the cells.[5]

    • Incubate for a specific period (e.g., 2 hours) at 37°C and 5% CO₂.[5]

  • Imaging:

    • Wash the cells with PBS to remove excess dye.

    • Image the cells using a fluorescence microscope equipped for NIR imaging.

Signaling Pathways and Mechanisms of Action

Interaction with Albumin

A key feature of this compound is its interaction with serum albumin. Upon entering the bloodstream, this compound molecules bind to albumin, which has several significant consequences:

  • Enhanced Fluorescence: Binding to albumin prevents the aggregation of this compound molecules in an aqueous environment, reducing aggregation-caused quenching and leading to a significant increase in fluorescence quantum yield.[8]

  • Improved Stability: The complex with albumin enhances the photostability of this compound.[7]

  • Favorable Pharmacokinetics: The albumin-bound this compound exhibits a longer circulation half-life, allowing for better accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

IR820_Albumin_Interaction cluster_bloodstream Bloodstream cluster_effects Consequences IR820 Free this compound Complex This compound-Albumin Complex IR820->Complex Binding Albumin Serum Albumin Albumin->Complex Binding Enhanced_Fluorescence Enhanced Fluorescence Complex->Enhanced_Fluorescence Improved_Stability Improved Stability Complex->Improved_Stability Longer_Circulation Longer Circulation Complex->Longer_Circulation

Fig. 1: this compound and Serum Albumin Interaction Pathway.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for in vivo studies using this compound.

Experimental_Workflow cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis Prep_Dye Prepare this compound Solution Injection Administer this compound Prep_Dye->Injection Animal_Model Establish Animal Model Animal_Model->Injection Imaging NIR-II Fluorescence Imaging Injection->Imaging PTT Photothermal Therapy Injection->PTT Image_Analysis Image Analysis (e.g., ImageJ) Imaging->Image_Analysis Tumor_Measurement Tumor Volume Measurement PTT->Tumor_Measurement Histo_Analysis Histological Analysis Tumor_Measurement->Histo_Analysis

Fig. 2: General Experimental Workflow for this compound In Vivo Studies.

Biocompatibility and Excretion

This compound demonstrates good biocompatibility with negligible in vivo toxicity.[5] Studies have shown that intravenously injected this compound can be completely excreted from the bodies of mice through both the liver and kidneys after approximately five weeks.[5][9]

Conclusion

This compound is a promising and versatile NIR fluorescent dye with significant potential for clinical translation. Its enhanced stability compared to ICG, coupled with its excellent photothermal conversion efficiency and favorable biocompatibility, makes it an invaluable tool for researchers and drug development professionals in the fields of oncology, vascular imaging, and beyond. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in various preclinical research settings.

References

A Technical Guide to the Solubility of IR-820 Dye for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of IR-820's Behavior in Various Solvents, Experimental Methodologies, and its Application in Inducing Apoptotic Pathways.

This technical guide provides a comprehensive overview of the solubility characteristics of the near-infrared (NIR) cyanine (B1664457) dye, this compound. Aimed at researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and explores the molecular pathways activated by this compound in therapeutic applications.

Core Focus: this compound Solubility Profile

The solubility of this compound is a critical parameter for its application in various research and therapeutic contexts, including photothermal therapy (PTT), bioimaging, and as a component in drug delivery systems. The following table summarizes the known quantitative and qualitative solubility of this compound in a range of common laboratory solvents.

SolventSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)~5 mg/mL[1]60Requires sonication and warming for optimal dissolution.[1]
Dimethyl Sulfoxide (DMSO)4.5 mg/mL[2]60Sonication and heating are recommended.[2]
MethanolSoluble[3]Not SpecifiedQuantitative data not readily available.
Ethanol~1 mg/mL (estimated)Not SpecifiedBased on the solubility of the structurally similar Indocyanine Green (ICG).[4][5]
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5 mg/mL (estimated)Not SpecifiedBased on the solubility of the structurally similar Indocyanine Green (ICG).[4]
WaterPoor solubility[6]Not SpecifiedA concentration of 0.5 mg/mL has been used in aqueous solutions for experimental purposes.[7]

It is important to note that for in vivo applications, this compound is often prepared as a 0.2 mM solution in phosphate-buffered saline (PBS), indicating sufficient dispersibility at this concentration for administration.[1][8]

Experimental Protocols: Determining Dye Solubility

A standardized and rigorous protocol is essential for accurately determining the solubility of dyes like this compound. The following outlines a general experimental workflow based on the widely accepted shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

  • This compound dye

  • Selected solvents (e.g., DMSO, methanol, water)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer (UV-Vis or fluorescence)

  • Analytical balance

  • Syringe filters (0.22 µm)

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance or fluorescence of the standard solutions and the filtered sample solution using a spectrophotometer at the dye's maximum absorption or emission wavelength.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility.

3. Data Analysis:

  • The solubility is typically expressed in mg/mL or g/L.

  • Perform the experiment in triplicate to ensure reproducibility.

Below is a graphical representation of this experimental workflow.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess shake Agitate for 24-48h at constant temperature add_excess->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration via spectrophotometry filter->quantify end Determine Solubility quantify->end G This compound Mediated Photothermal Therapy Induced Apoptosis cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_caspase_cascade Caspase Activation Cascade cluster_outcome Outcome IR820 This compound PTT Photothermal Effect (Heat) IR820->PTT NIR NIR Light (808 nm) NIR->PTT Mito Mitochondrial Stress PTT->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

An In-Depth Technical Guide to the Excitation and Emission Spectra of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of the near-infrared (NIR) cyanine (B1664457) dye, IR-820. Known for its applications in bio-imaging, photothermal therapy, and as a contrast agent, a thorough understanding of its excitation and emission characteristics is critical for its effective use. This document details its photophysical properties in various media, outlines the experimental protocols for their measurement, and illustrates key concepts and workflows.

Core Spectroscopic Properties of this compound

This compound is a versatile NIR dye with spectral properties that are highly sensitive to its environment. Its absorption and emission maxima can shift significantly depending on the solvent polarity and its association with proteins, such as serum albumin.

Data Presentation: Spectroscopic Characteristics

The following tables summarize the key quantitative data regarding the absorption and emission spectra of this compound in different environments.

Table 1: this compound Absorption and Emission Maxima in Various Solvents

SolventAbsorption Maximum (λ_abs)Emission Maximum (λ_em)Reference
Methanol (B129727)820 nm850 nm[1][2][3]
Deionized Water685 - 691 nm~829 nm[1][4][5]
10% Fetal Bovine Serum (FBS)~793 nm~858 nm[4][6]
Dimethyl Sulfoxide (DMSO)Not explicitly stated, but used as a solvent.Not explicitly stated.[7]

Note: A significant hypsochromic (blue) shift is observed in the absorption spectrum when moving from methanol to water.[1] Conversely, a bathochromic (red) shift occurs in both absorption and emission when this compound is in a serum environment compared to water.[4]

Table 2: this compound Spectroscopic Properties When Complexed with Albumin and Quantum Yield

ConditionAbsorption Maximum (λ_abs)Emission Maximum (λ_em)Quantum Yield (QY)Reference
This compound alone in water685 nm & 812 nm~829 nm0.313%[4][5]
This compound in 10% FBS~793 nm~858 nm2.521%[4]
This compound-HSA Complex835 nmEnhanced EmissionNot specified, but 21-fold increase in fluorescence reported.[5][8]

Note: The fluorescence of this compound is significantly enhanced upon binding to Human Serum Albumin (HSA), which is attributed to the formation of the this compound-albumin complex.[5][8] The emission spectrum is notably broad, extending from 700 nm to 1300 nm, which gives it utility in the NIR-II imaging window (1000-1700 nm).[4]

Experimental Protocols

The characterization of this compound's spectral properties involves standard spectroscopic techniques. The following are detailed methodologies for key experiments.

Measurement of Absorption Spectra

This protocol determines the wavelengths at which this compound absorbs light.

  • Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer (e.g., Shimadzu 2550 or UV-3600 plus) is typically used.[4][5][6]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Dilute the stock solution to a known final concentration (e.g., 0.01 mg/mL) in the solvent of interest (e.g., deionized water, methanol, PBS, or 10% FBS).[4][6]

  • Methodology:

    • Calibrate the spectrophotometer using a cuvette filled with the solvent of interest as a blank reference.

    • Fill a quartz cuvette with the prepared this compound solution.

    • Scan the sample across a wavelength range, typically from 400 nm to 1100 nm, to record the absorbance profile.[9]

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_max).

Measurement of Fluorescence Emission Spectra

This protocol identifies the wavelengths of light emitted by this compound after excitation.

  • Instrumentation: A spectrofluorometer or a custom-built photoluminescence (PL) system equipped with a NIR detector (e.g., Edinburgh Instruments FLS980, Hitachi F7000, or NIRQuest512).[5][6]

  • Sample Preparation: Samples are prepared in the same manner as for absorption measurements.

  • Methodology:

    • Place the cuvette containing the this compound solution into the sample holder of the spectrofluorometer.

    • Set the excitation wavelength. This is often set at or near the absorption maximum in the specific solvent, with common laser lines being 785 nm, 793 nm, or 808 nm.[1][4][5]

    • Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 800 nm to 1300 nm) to collect the emitted fluorescence.

    • The wavelength corresponding to the peak of the resulting spectrum is the emission maximum.

Determination of Fluorescence Quantum Yield (QY)

The QY is a measure of the efficiency of the fluorescence process. It is determined using a comparative method.

  • Instrumentation: Same as for fluorescence emission measurements.

  • Reference Standard: A well-characterized fluorescent dye with a known quantum yield in a specific solvent is required. For NIR dyes like this compound, Indocyanine Green (ICG) in DMSO is a common reference.[4]

  • Methodology:

    • Prepare a series of dilute solutions of both the this compound sample and the ICG reference standard, ensuring the absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

    • Measure the absorption spectrum for each solution.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength for both the sample and the reference.

    • Integrate the area under the fluorescence emission curve for both the sample and the reference.

    • The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Visualizations: Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and principles related to the spectroscopy of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluo Fluorescence Spectroscopy Prep Prepare this compound Solution (Known Concentration & Solvent) Abs_Spec UV-Vis-NIR Spectrophotometer Prep->Abs_Spec Measure Absorbance Fluo_Spec Spectrofluorometer Prep->Fluo_Spec Excite & Measure Emission Abs_Data Absorption Spectrum (Abs vs. Wavelength) Abs_Spec->Abs_Data Fluo_Data Emission Spectrum (Intensity vs. Wavelength) Fluo_Spec->Fluo_Data

Caption: General workflow for spectroscopic analysis of this compound.

Spectral_Shifts_of_IR820 cluster_env Environmental Conditions cluster_props Resulting Spectral Properties IR820 This compound Dye Methanol Methanol (Organic Solvent) IR820->Methanol Water Water (Aqueous Solution) IR820->Water Serum Serum / Albumin (Protein-Rich) IR820->Serum Meth_Spec λ_abs: ~820 nm (Red-shifted) Methanol->Meth_Spec Water_Spec λ_abs: ~690 nm (Blue-shifted) Water->Water_Spec Serum_Spec λ_abs: ~793-835 nm (Red-shifted) Fluorescence Enhanced Serum->Serum_Spec

Caption: Environmental effects on the spectral properties of this compound.

Bioimaging_Workflow cluster_admin Administration cluster_imaging Imaging Process cluster_app Application Admin Administer this compound (e.g., Intravenous Injection) Excitation Excite Tissue with NIR Laser (e.g., 793 nm) Admin->Excitation Circulation & Accumulation Detection Detect Emitted Photons (NIR-I / NIR-II Detector) Excitation->Detection Fluorescence Emission Image Generate Image Detection->Image Application Analysis (e.g., Angiography, Tumor Mapping) Image->Application

Caption: Typical workflow for in vivo bio-imaging using this compound.

References

A Technical Guide to the Quantum Yield of IR-820 in Aqueous Solutions for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the fluorescence quantum yield of IR-820, a near-infrared (NIR) cyanine (B1664457) dye, specifically within aqueous environments. Understanding the photophysical properties of this compound is critical for its application in biomedical imaging and therapeutic interventions, where aqueous solutions are the standard. This document outlines quantitative data, experimental methodologies for its measurement, and the underlying mechanisms that govern its fluorescence efficiency.

Quantitative Data Summary: Quantum Yield of this compound

The fluorescence quantum yield (QY) of this compound is highly dependent on its solvent environment. In a purely aqueous solution, this compound exhibits a significantly low quantum yield. However, its fluorescence is substantially enhanced upon binding to serum proteins, a crucial characteristic for its in vivo applications.

Solvent/MediumQuantum Yield (QY)Key Observations
Water0.313%Low QY is attributed to aggregation-caused quenching (ACQ).[1][2]
10% Fetal Bovine Serum (FBS)2.521%Approximately a 7-fold increase compared to water.[1][2] Binding to serum proteins prevents aggregation.[1]
Comparison to ICGLower than ICGThis compound generally exhibits a lower quantum yield than Indocyanine Green (ICG) in aqueous solutions.[3][4][5]

The binding of this compound to serum proteins, such as albumin, not only enhances its quantum yield but also leads to a red-shift in its absorption and emission peaks.[1][2] In water, the fluorescence emission peak is around 829 nm, which shifts to approximately 858 nm in serum.[1][2] This interaction is fundamental to its utility as an effective NIR-II fluorescence imaging agent for in vivo applications like cerebrovascular imaging and tumor visualization.[2][6]

Experimental Protocol: Relative Quantum Yield Determination

The quantum yield of this compound in an aqueous solution is typically determined using a relative method, where its photophysical properties are compared against a standard fluorescent dye with a known quantum yield.

Objective: To measure the fluorescence quantum yield of this compound in a specific solvent (e.g., water or serum) relative to a reference standard.

Materials and Equipment:

  • Spectrofluorometer: To measure fluorescence emission spectra.

  • UV-Vis Spectrophotometer: To measure absorbance spectra.[2]

  • Cuvettes: Quartz cuvettes for absorbance and fluorescence measurements.

  • This compound Solution (Sample): this compound dissolved in the desired aqueous medium.

  • Reference Standard Solution: A fluorescent dye with a known and stable quantum yield in a specific solvent. For NIR dyes like this compound, Indocyanine Green (ICG) in dimethyl sulfoxide (B87167) (DMSO) is often used as a reference.[2]

  • Solvents: High-purity water, serum, or other relevant aqueous buffers.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the this compound sample and the reference standard.

    • The concentration of these solutions should be adjusted to have low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

    • Identify the absorbance value at the chosen excitation wavelength for both the sample and the reference.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectra of the this compound sample and the reference standard.

    • The excitation wavelength must be the same for both the sample and the reference.

  • Data Analysis and Calculation:

    • Integrate the area under the fluorescence emission curve for both the sample and the reference to obtain their total fluorescence intensities.

    • The quantum yield is calculated using the following equation:

      Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

    • Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.[7]

      • The subscripts "sample" and "ref" refer to the this compound solution and the reference standard, respectively.

Visualized Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in measuring and utilizing the fluorescence of this compound.

G Principle of Relative Quantum Yield Measurement cluster_inputs Inputs cluster_calculation Calculation cluster_output Output A Absorbance of Sample & Reference (A) calc Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) A->calc I Integrated Fluorescence Intensity of Sample & Reference (I) I->calc n Refractive Index of Solvents (n) n->calc phi_ref Known QY of Reference (Φ_ref) phi_ref->calc phi_sample Quantum Yield of this compound (Φ_sample) calc->phi_sample

Caption: Workflow for calculating relative quantum yield.

G In Vivo Imaging Workflow with this compound cluster_process In Vivo Imaging Workflow with this compound A 1. IV Injection of this compound Solution B 2. Binding to Serum Albumin A->B Circulation C 3. Enhanced QY & NIR-II Emission Shift B->C Conformational Change D 4. Accumulation in Target Tissue (e.g., Tumor) C->D Biodistribution E 5. Excitation with NIR Laser (e.g., 793 nm) D->E External Illumination F 6. Detection of NIR-II Fluorescence E->F Signal Emission G 7. High-Resolution In Vivo Image F->G Image Reconstruction

Caption: Logical workflow for in vivo NIR-II imaging using this compound.

References

IR-820 Dye: A Technical Guide to its Mechanism of Action in Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in the field of cancer theranostics, a strategy that combines diagnosis and therapy. Structurally similar to the FDA-approved indocyanine green (ICG), this compound exhibits superior stability and versatile photophysical properties, making it a compelling agent for both optical imaging and light-activated therapies.[1][2][3] This document provides an in-depth analysis of the core mechanisms through which this compound exerts its therapeutic effects, focusing on its dual roles in photothermal therapy (PTT) and photodynamic therapy (PDT). We will detail its photophysical characteristics, the cellular pathways it modulates, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Photothermal and Photodynamic Effects

The primary mechanism of action for this compound is its ability to convert near-infrared light energy into two distinct therapeutic outputs: heat (photothermal effect) and reactive oxygen species (ROS) (photodynamic effect). Upon excitation with NIR light, typically in the 790-810 nm range, the this compound molecule absorbs photons and transitions to an excited state. From this state, it can relax through non-radiative decay, releasing energy as heat, or it can transfer energy to molecular oxygen, generating cytotoxic ROS.

  • Photothermal Therapy (PTT): The generation of localized hyperthermia is a key therapeutic action. When this compound accumulates in tumor tissue and is irradiated with an NIR laser, the subsequent temperature increase can induce cell death. Temperatures rising to 55-60°C are sufficient to cause irreversible damage to cancer cells, leading to apoptosis or necrosis.[4][5]

  • Photodynamic Therapy (PDT): In addition to heat, this compound can generate ROS, which are highly reactive molecules that induce oxidative stress.[1][6] This oxidative damage targets various cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death pathways.[6][7]

The combination of PTT and PDT creates a synergistic anti-cancer effect, enhancing the overall therapeutic efficacy.[6]

Figure 1: Core Mechanism of this compound cluster_input Energy Input cluster_agent Theranostic Agent cluster_output Therapeutic Outputs cluster_cellular Cellular Consequences NIR_Light Near-Infrared Light (790-810 nm) IR820 This compound Dye (Ground State) NIR_Light->IR820 Photon Absorption IR820_Excited This compound Dye (Excited State) PTT Photothermal Effect (Heat Generation) IR820_Excited->PTT Non-Radiative Decay PDT Photodynamic Effect (ROS Generation) IR820_Excited->PDT Energy Transfer to O2 Hyperthermia Localized Hyperthermia PTT->Hyperthermia Oxidative_Stress Oxidative Stress PDT->Oxidative_Stress Cell_Death Apoptosis / Necrosis Hyperthermia->Cell_Death Oxidative_Stress->Cell_Death

Figure 1: Core Mechanism of this compound.

Quantitative Data

The efficacy of this compound as a theranostic agent is underpinned by its distinct photophysical and photothermal properties.

Photophysical Properties

This compound's absorption and emission characteristics are crucial for its function. Its absorption peak in the NIR window allows for deep tissue penetration of excitation light.[8][] Interestingly, its optical properties are enhanced in the presence of serum proteins like albumin, which is attributed to the formation of protein-dye complexes.[4][10][11]

PropertyValue (in Water)Value (in 10% FBS/Serum)Reference(s)
Peak Absorption (λabs)~670 nm~793 nm (red-shifted by ~143 nm)[4][11]
Peak Emission (λem)~829 nm~858 nm (red-shifted by ~29 nm)[4][11]
Fluorescence Quantum Yield (QY)0.313%2.521% (~7x higher)[4][11]
Photothermal Conversion

Upon laser irradiation, this compound solutions exhibit a significant and rapid increase in temperature. This efficiency is critical for PTT applications. The degree of heating is dependent on both the concentration of the dye and the power density of the laser.

This compound ConcentrationLaser Power DensityTemperature Increase (ΔT)TimeReference(s)
Not specified0.5 W/cm² (785 nm)Reached 55 °C4 min[4]
Not specified1.5 W/cm² (785 nm)Reached >90 °CNot specified[4]
20 µM (in PLGA NPs)5.3 W/cm² (808 nm)~6 °C2 min[5][12]
120 µM (in PLGA NPs)5.3 W/cm² (808 nm)~20.4 °C2 min[5][12]
120 µM (in PLGA NPs)21.2 W/cm² (808 nm)>40 °C2 min[5][12]
In Vitro Cytotoxicity

The therapeutic effect of this compound is demonstrated by its phototoxicity upon NIR irradiation. Encapsulation of this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), often enhances biocompatibility in the dark and improves phototoxic efficacy.[8][12]

Cell LineFormulationConcentrationLaser TreatmentCell ViabilityReference(s)
MCF-7Free this compound65 µMNone (48h)~42%[8][12]
MCF-7This compound PLGA NPs200 µg/mLNone (48h)>80%[8][12]
MCF-7Free this compound60 µM14.1 W/cm² (30s)~56%[8][12]
MCF-7This compound PLGA NPs60 µM14.1 W/cm² (30s)~42%[8][12]
SKOV-3, Dx5Free this compound5 µM808 nm (3 min)Significant Inhibition[13]

Signaling Pathways Modulated by this compound

This compound-mediated PTT/PDT induces cell death primarily through the activation of apoptosis.[8][12] This programmed cell death is a preferred mechanism in cancer therapy as it avoids the inflammatory response associated with necrosis.[8] Additionally, related cyanine dyes have been shown to induce cell cycle arrest.

Apoptosis Induction

The combination of hyperthermia and ROS generation damages cellular structures, including mitochondria, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of caspase enzymes, which execute the cell death program.[6]

Figure 2: Apoptosis Induction Pathway IR820_Laser This compound + NIR Laser PTT Hyperthermia (PTT) IR820_Laser->PTT PDT ROS Generation (PDT) IR820_Laser->PDT Mito_Damage Mitochondrial Damage PTT->Mito_Damage Stress PDT->Mito_Damage Oxidative Damage Caspase Caspase Activation Mito_Damage->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 2: Apoptosis Induction Pathway.
Cell Cycle Arrest

Studies on similar NIR cyanine dyes, such as IR-817, have demonstrated an ability to induce cell cycle arrest, particularly at the G0/G1 phase, by modulating the E2F/Cyclin/CDK pathway.[14][15] DNA damage induced by treatments like ionizing radiation (a different modality but a useful model) can also cause G2/M arrest.[16][17] While the specific pathway for this compound is less defined in the provided literature, it is plausible that the cellular stress and DNA damage from PDT could trigger similar cell cycle checkpoints.

Figure 3: Plausible Cell Cycle Arrest Pathway IR820_PDT This compound Mediated PDT DNA_Damage DNA Damage / Oxidative Stress IR820_PDT->DNA_Damage p53 p53 Activation DNA_Damage->p53 CDK_Inhibition Cyclin/CDK Inhibition p53->CDK_Inhibition Arrest Cell Cycle Arrest (G0/G1 or G2/M) CDK_Inhibition->Arrest

Figure 3: Plausible Cell Cycle Arrest Pathway.

Experimental Protocols & Workflows

The evaluation of this compound's therapeutic potential involves a series of standardized in vitro and in vivo experiments.

In Vitro Phototoxicity Workflow

Figure 4: In Vitro Phototoxicity Workflow Seed Seed Cancer Cells (e.g., MCF-7, 1x10^4/well) Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound (Free or NP formulation) Incubate1->Treat Incubate2 Incubate (e.g., 3-4 hours) Treat->Incubate2 Irradiate Irradiate with NIR Laser (e.g., 808 nm, 2 W/cm²) Incubate2->Irradiate Incubate3 Incubate (e.g., 24 hours) Irradiate->Incubate3 Assay Assess Viability (e.g., MTT Assay) Incubate3->Assay

Figure 4: In Vitro Phototoxicity Workflow.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[8][12]

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of free this compound or an this compound nanoparticle formulation (e.g., 0-200 µg/mL).[8][12] Include control groups with no treatment and laser-only treatment.

  • Incubation: Incubate the cells with the treatment for a specified period, typically 3 to 4 hours.[18]

  • Irradiation: Irradiate the designated wells with an NIR laser (e.g., 808 nm) at a specific power density (e.g., 2 W/cm²) for a set duration (e.g., 5 minutes).[18]

  • Post-Irradiation Incubation: Return the plate to the incubator for 24 hours.[18]

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

Apoptosis Detection

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells (e.g., 3 x 10⁴ cells/well in a 24-well plate) and treat with this compound formulation (e.g., 10 µM) followed by NIR laser irradiation as described above.[18]

  • Cell Collection: After 24 hours of incubation, collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells and incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence in the FITC and PI channels.[18]

In Vivo Photothermal Therapy

Protocol: Subcutaneous Xenograft Mouse Model

  • Tumor Implantation: Establish a subcutaneous tumor model by injecting cancer cells (e.g., bladder or breast cancer cells) into the flank of immunodeficient mice.[4][18][19]

  • Agent Administration: Once tumors reach a suitable size, intravenously or intramuscularly inject the mice with the this compound formulation (e.g., 100 µL of 2 mg/mL this compound).[4] Control groups should receive saline.

  • Accumulation: Allow the agent to accumulate at the tumor site. This is often monitored using NIR fluorescence imaging, with maximal accumulation typically observed around 24 hours post-injection.[4][18]

  • Photothermal Treatment: Irradiate the tumor area with an NIR laser (e.g., 793 nm or 810 nm) at a specified power density (e.g., 2 W/cm²) for a set duration (e.g., 5 minutes).[4][18] Monitor the temperature of the tumor surface using a thermal camera.[18]

  • Monitoring: Monitor tumor volume and the general health of the mice over a period of several days or weeks. Tumor growth inhibition or regression in the treatment group compared to control groups indicates therapeutic efficacy.[18]

  • Toxicology Analysis: At the end of the study, collect blood samples and major organs for blood routine examination, hepatic/renal function tests, and histological analysis to assess the biocompatibility and potential toxicity of the treatment.[4]

Conclusion

This compound is a potent theranostic agent whose mechanism of action is centered on its efficient conversion of NIR light into both heat and reactive oxygen species. This dual-modality action of photothermal and photodynamic therapy leads to significant cancer cell death, primarily through the induction of apoptosis. Its favorable photophysical properties, including deep tissue penetration and enhanced fluorescence in biological media, further support its use in imaging-guided therapy. The encapsulation of this compound into biocompatible nanoparticles can mitigate toxicity and improve therapeutic outcomes. Further research elucidating the specific molecular pathways of cell cycle arrest and optimizing delivery systems will continue to advance this compound toward clinical applications in oncology.

References

Technical Guide: Synthesis and Purification of IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of IR-820, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Due to the absence of a detailed, publicly available synthesis protocol, this document outlines a representative synthesis method based on established chemistry for analogous chloro-substituted cyanine dyes. The purification protocol is based on common laboratory practices for this class of compounds.

Physicochemical and Optical Properties of this compound

This compound is a water-soluble dye with strong absorption and fluorescence in the near-infrared spectrum, making it suitable for various biomedical imaging and therapeutic applications. Its properties are summarized below.

PropertyValue
IUPAC Name 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium, inner salt, sodium salt[1]
CAS Number 172616-80-7[1][2]
Molecular Formula C₄₆H₅₀ClN₂NaO₆S₂[1][2]
Molecular Weight 849.47 g/mol [1][2]
Appearance Solid powder, brown to dark brown[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and methanol[4]
Purity (Commercial) ≥98% (HPLC)[5]
Storage Conditions Store at -20°C for long-term stability (months to years). For short-term (days to weeks), store at 0-4°C, dry and protected from light[1].
Optical PropertyValue (in Water/PBS)Value (in 10% Fetal Bovine Serum)
Excitation Maximum (λex) ~710 nm[1][6]~793 nm[7][8]
Emission Maximum (λem) ~820-829 nm[1][6][8]~858 nm[7][8]
Molar Extinction Coefficient Data not availableData not available
Fluorescence Quantum Yield (ΦF) 0.313%[7]2.521%[7]

Representative Synthesis of this compound

The synthesis of heptamethine cyanine dyes like this compound typically involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a seven-carbon polymethine bridge precursor. The following protocol describes a plausible two-step synthesis.

Step 1: Synthesis of Precursor A - 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium, inner salt

This precursor is the heterocyclic base of the this compound molecule. It is formed by the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,1,2-trimethyl-1H-benzo[e]indole (1 equivalent) and 1,4-butane sultone (1.2 equivalents).

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or sulfolane.

  • Heat the mixture to 120-140°C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding an anti-solvent like diethyl ether or acetone.

  • Collect the solid product by filtration, wash with the anti-solvent, and dry under vacuum to yield Precursor A.

Step 2: Condensation to form this compound

This step involves the condensation of two molecules of Precursor A with one molecule of a chloro-substituted cyclohexene (B86901) linker (Precursor B).

Experimental Protocol:

  • In a round-bottom flask protected from light, dissolve Precursor A (2 equivalents) and Precursor B, 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (1 equivalent), in a mixture of glacial acetic acid and acetic anhydride.[7]

  • Add sodium acetate (B1210297) (3 equivalents) as a catalyst.

  • Heat the mixture to reflux (approximately 120°C) with stirring for 1-2 hours.[9]

  • Monitor the formation of the deep green dye product via UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength absorption peak.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold diethyl ether to precipitate the crude this compound.

  • Collect the crude solid by filtration and wash thoroughly with diethyl ether to remove residual acetic acid and unreacted precursors.

  • Dry the crude product under vacuum before proceeding to purification.

Synthesis_Pathway cluster_step1 Step 1: Precursor A Synthesis cluster_step2 Step 2: Condensation Reaction indole 1,1,2-Trimethyl-1H-benzo[e]indole precursor_A Precursor A: 1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium indole->precursor_A DMF, 120-140°C sultone 1,4-Butane Sultone sultone->precursor_A DMF, 120-140°C precursor_A2 Precursor A (2 eq.) IR820 This compound precursor_A2->IR820 Acetic Acid/Anhydride, Sodium Acetate, Reflux precursor_B Precursor B: 2-chloro-1-formyl-3- (hydroxymethylene)cyclohex-1-ene (1 eq.) precursor_B->IR820 Acetic Acid/Anhydride, Sodium Acetate, Reflux

Representative synthesis pathway for this compound.

Purification of this compound

Purification is critical to remove byproducts and unreacted starting materials. Reversed-phase chromatography is the most effective method for purifying cyanine dyes like this compound.

Experimental Protocol: Reversed-Phase Flash Chromatography

  • Column Preparation: Select a C18 reversed-phase flash chromatography column. Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude this compound solid in a minimal amount of the initial mobile phase or DMSO. If using DMSO, ensure the injection volume is small to prevent solvent effects. Filter the sample through a 0.45 µm filter to remove particulates.

  • Chromatography:

    • Loading: Load the filtered sample onto the equilibrated column.

    • Elution: Elute the compound using a gradient of increasing organic solvent concentration. A typical gradient might be:

      • 5% to 50% Acetonitrile (in water, with 0.1% TFA) over 10 column volumes.

      • 50% to 95% Acetonitrile over 5 column volumes.

      • Hold at 95% Acetonitrile for 2 column volumes to elute highly nonpolar impurities.

    • Monitoring: Monitor the elution using a UV-Vis detector at the absorbance maximum of this compound (~710-820 nm).

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the final purified this compound product as a fluffy, dark green/brown solid.

Purification_Workflow Crude Crude this compound Solid Dissolve Dissolve in Mobile Phase/ DMSO & Filter (0.45 µm) Crude->Dissolve RPC Reversed-Phase Flash Chromatography (C18) Dissolve->RPC Fractions Collect Pure Fractions RPC->Fractions Analysis Purity Check (HPLC) Fractions->Analysis Evaporation Rotary Evaporation Analysis->Evaporation Fractions >98% Pure Lyophilization Lyophilization Evaporation->Lyophilization Final Purified this compound Lyophilization->Final

Purification workflow for this compound.

References

Navigating the Stability of IR-820 Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820, a near-infrared (NIR) cyanine (B1664457) dye, has emerged as a valuable tool in biomedical research, particularly in applications such as in vivo imaging and photothermal therapy. Its superior stability compared to its predecessor, Indocyanine Green (ICG), has driven its adoption. However, understanding the long-term stability of this compound solutions under various conditions is critical for ensuring the reproducibility and reliability of experimental results and for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of this compound solutions, including quantitative stability data, detailed experimental protocols for stability assessment, and an exploration of its degradation pathways.

Quantitative Stability Data

The stability of this compound is significantly influenced by the solvent, temperature, and exposure to light. The following table summarizes the degradation half-life of this compound in aqueous solutions under different conditions. The degradation of this compound in aqueous solutions has been shown to follow pseudo-first-order kinetics.[1]

SolventTemperature (°C)Light ConditionDegradation Half-life (hours)Reference
Deionized Water4Dark21.6[1]
Deionized Water25Dark11.2[1]
Deionized Water37Dark6.9[1]
Deionized Water4Ambient Light12.5[1]
Deionized Water25Ambient Light5.8[1]
Deionized Water37Ambient Light3.2[1]
Dimethyl Sulfoxide (DMSO)Not SpecifiedNot SpecifiedStable for at least 4 days[2]
Methanol (B129727)Not SpecifiedNot SpecifiedStable for at least 4 days[2]

Note: While specific half-life data for this compound in DMSO and methanol were not found, studies indicate its stability in these solvents for at least four days. For long-term storage, this compound is recommended to be stored at -20°C in a dry, dark environment, where it is stable for at least two years.[1]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solutions using UV-Vis Spectrophotometry

This protocol outlines a method for determining the stability of this compound in a given solvent by monitoring its absorbance over time.

1. Materials and Equipment:

  • This compound dye
  • Solvent of interest (e.g., deionized water, DMSO, methanol, phosphate-buffered saline)
  • Volumetric flasks and pipettes
  • UV-Vis spectrophotometer
  • Cuvettes (quartz for UV range)
  • Incubator or water bath for temperature control
  • Light source for photostability studies (e.g., controlled fluorescent and near-UV lamps as per ICH Q1B guidelines)
  • Aluminum foil for dark control samples

2. Procedure:

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.

1. Materials and Equipment:

  • Same as Protocol 1
  • Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
  • pH meter

2. Procedure:

Degradation Pathway and Mechanisms

The primary mechanism of photodegradation for heptamethine cyanine dyes like this compound in the presence of oxygen is through a photo-oxidative pathway.[3] This process is primarily mediated by singlet oxygen (¹O₂), a reactive oxygen species.

The proposed degradation pathway involves the following steps:

  • Photoexcitation: Upon absorption of light, the this compound molecule is excited to a singlet state.

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

  • Singlet Oxygen Generation: The triplet state this compound can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

  • Reaction with Singlet Oxygen: Singlet oxygen attacks the electron-rich polymethine chain of the this compound molecule.

  • Formation of Dioxetane Intermediate: This reaction leads to the formation of an unstable 1,2-dioxetane (B1211799) intermediate across a double bond in the polymethine chain.

  • Cleavage of the Polymethine Chain: The dioxetane intermediate rapidly decomposes, leading to the cleavage of the polymethine chain. This cleavage disrupts the chromophore, resulting in a loss of the characteristic NIR absorbance and fluorescence. The cleavage products are typically smaller carbonyl-containing compounds.[3]

Mass spectrometry analysis of irradiated this compound has identified several degradation products, suggesting a complex fragmentation pattern following the initial oxidative cleavage.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_incub 2. Sample Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work temp_dark Temperature Stress (Dark) prep_work->temp_dark photo Photostability Stress prep_work->photo forced_deg Forced Degradation (Acid, Base, Oxidative) prep_work->forced_deg uv_vis UV-Vis Spectrophotometry temp_dark->uv_vis photo->uv_vis forced_deg->uv_vis hplc_ms HPLC-MS (for degradation products) forced_deg->hplc_ms calc_rem Calculate % Remaining uv_vis->calc_rem plot_kinetics Plot Kinetics calc_rem->plot_kinetics calc_half_life Calculate Half-life plot_kinetics->calc_half_life

Experimental workflow for assessing this compound stability.

Proposed photodegradation pathway of this compound.

Conclusion

The long-term stability of this compound solutions is a multifaceted issue dependent on solvent choice, temperature, and light exposure. While significantly more stable than ICG, this compound is still susceptible to degradation, primarily through a photo-oxidative mechanism. For optimal stability, especially for long-term storage, it is recommended to store this compound solutions in a non-aqueous solvent like DMSO or methanol at low temperatures and protected from light. The provided experimental protocols offer a framework for researchers to systematically evaluate the stability of this compound in their specific formulations and experimental conditions, thereby ensuring the quality and reliability of their research and development efforts.

References

Unveiling the Photophysical Behavior of IR-820: A Technical Guide for Researchers in Serum vs. Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties of the near-infrared (NIR) cyanine (B1664457) dye IR-820, with a comparative focus on its behavior in aqueous solutions versus serum-containing media. This document is intended for researchers, scientists, and drug development professionals leveraging this compound for applications such as in vivo imaging, photothermal therapy, and diagnostics.

Executive Summary

This compound exhibits dramatic alterations in its photophysical characteristics upon transitioning from a simple aqueous environment to a complex biological medium like serum. Key changes include a significant enhancement in fluorescence quantum yield, a notable red-shift in both absorption and emission spectra, and improved photostability. These phenomena are primarily attributed to the interaction of this compound with serum proteins, most notably albumin. This binding counteracts the dye's propensity to form non-fluorescent aggregates in water, a common issue with cyanine dyes known as aggregation-caused quenching (ACQ). The protein-bound state imposes a more rigid conformation on the this compound molecule, which minimizes non-radiative decay pathways and consequently boosts its fluorescence emission. Understanding these environment-dependent properties is critical for the effective design and interpretation of experiments utilizing this compound in biological systems.

Comparative Photophysical Properties of this compound

The photophysical parameters of this compound in water and serum are summarized below. The data clearly illustrates the profound impact of the local environment on the dye's performance.

Photophysical ParameterThis compound in WaterThis compound in 10% Fetal Bovine Serum (FBS)Reference
Peak Absorption Wavelength (λabs) ~650 - 710 nm~812 - 835 nm (red-shifted by ~143 nm)[1][2]
Peak Emission Wavelength (λem) ~829 nm~858 nm (red-shifted by ~29 nm)[1][2]
Quantum Yield (Φf) ~0.313%~2.521% (~7-fold higher)[1][2]
Fluorescence Intensity LowSignificantly Higher[1][3]
Photostability ModerateGood[1]

The Underlying Mechanism: Serum Protein Interaction

The observed changes in the photophysical properties of this compound in serum are a direct consequence of its interaction with serum proteins. In aqueous solutions, this compound molecules have a tendency to stack together, forming H-aggregates. This aggregation leads to a blue-shift in the absorption spectrum and provides efficient pathways for non-radiative decay, thus quenching fluorescence.

In a serum environment, this compound molecules readily bind to proteins, particularly albumin. This binding is driven by hydrophobic and electrostatic interactions. The protein effectively encapsulates the dye molecule, preventing aggregation.[4][5] This sequestration into the hydrophobic pockets of albumin also restricts the torsional rotations within the polymethine chain of the cyanine dye, a major contributor to non-radiative decay.[1] The result is a more rigid and planar conformation of this compound, which favors radiative decay in the form of fluorescence, leading to a dramatic increase in the quantum yield.[1]

cluster_water In Water cluster_serum In Serum IR820_monomer_w This compound Monomer IR820_aggregate_w H-Aggregates IR820_monomer_w->IR820_aggregate_w Aggregation Quenched_Fluorescence Quenched_Fluorescence IR820_aggregate_w->Quenched_Fluorescence Aggregation-Caused Quenching (ACQ) IR820_monomer_s This compound Monomer IR820_Protein_Complex This compound-Protein Complex IR820_monomer_s->IR820_Protein_Complex Binding Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->IR820_Protein_Complex Enhanced_Fluorescence Enhanced_Fluorescence IR820_Protein_Complex->Enhanced_Fluorescence Reduced Non-Radiative Decay Start Start Prepare_Solutions Prepare this compound Solutions (Water & 10% FBS) Start->Prepare_Solutions Measure_Absorbance Measure Absorption Spectrum (UV-Vis-NIR Spectrophotometer) Prepare_Solutions->Measure_Absorbance Determine_Abs_Max Determine λabs max Measure_Absorbance->Determine_Abs_Max Excite_Sample Excite Sample at λabs max (Spectrofluorometer) Determine_Abs_Max->Excite_Sample Measure_Emission Measure Emission Spectrum Excite_Sample->Measure_Emission Determine_Em_Max Determine λem max Measure_Emission->Determine_Em_Max End End Determine_Em_Max->End

References

biocompatibility and toxicity of IR-820 dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biocompatibility and Toxicity of IR-820 Dye

Introduction

This compound is a heptamethine cyanine (B1664457) dye recognized for its strong absorption and fluorescence in the near-infrared (NIR) spectrum, with maximal excitation and emission wavelengths around 710 nm and 820 nm, respectively.[1][2][3] Structurally similar to Indocyanine Green (ICG), the only NIR fluorescence probe approved by the FDA, this compound offers improved stability, making it a subject of extensive research.[4][5] Its unique optical properties make it a promising agent for a variety of biomedical applications, including as a blood pool contrast agent for imaging tissue injuries and tumors, and as a photosensitizer for photothermal therapy (PTT) and photodynamic therapy (PDT).[1][5][6] As this compound progresses towards potential clinical use, a thorough understanding of its biocompatibility and toxicity is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the existing data on the subject, detailed experimental methodologies, and visual representations of key processes.

In Vitro Biocompatibility and Cytotoxicity

The inherent cytotoxicity of this compound in the absence of light (dark toxicity) is a critical factor in its safety profile. Studies have shown that free this compound exhibits dose-dependent cytotoxicity across various cell lines. However, its biocompatibility is significantly improved when encapsulated in nanocarriers.

Quantitative Cytotoxicity Data

The following table summarizes the results from various in vitro cytotoxicity studies.

Cell LineFormulationConcentrationIncubation TimeCell Viability (%)Reference
MCF-7 (Human Breast Cancer)Free this compound65 µM48 h42%[1][2]
MCF-7 (Human Breast Cancer)This compound PLGA NPs200 µg/mL (equivalent to 65 µM this compound)48 h>80%[1][2]
3T3-L1 (Mouse Fibroblast)Free this compound9 µM24 h>80%[4]
4T1 (Mouse Breast Cancer)Free this compound9 µM24 h>80%[4]
3T3-L1 (Mouse Fibroblast)This compound-HSA Complex9 µM24 h>80%[4]
4T1 (Mouse Breast Cancer)This compound-HSA Complex9 µM24 h>80%[4]
SKOV-3, Dx5, MES-SAFree this compound5 µMNot specifiedNo significant toxicity (SKOV-3, Dx5), slight inhibition (MES-SA)[7]
SKOV-3, Dx5, MES-SAIRPDcov (covalent conjugate)5 µMNot specifiedNo significant toxicity (SKOV-3, Dx5), slight inhibition (MES-SA)[7]
HeLa (Human Cervical Cancer)Free this compound1 nM - 500 nM24 hDose-dependent decrease[8]

As evidenced, encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles or complexing it with human serum albumin (HSA) significantly mitigates its cytotoxic effects, allowing for higher, safer doses for therapeutic applications.[1][2][4][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂.[1][2]

  • Treatment: Remove the culture medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).[1][2] Replace the medium with fresh medium containing various concentrations of the test compound (e.g., free this compound or this compound nanoparticles) and control wells with medium only.[1][2] For dark cytotoxicity, incubate the plate for a specified period (e.g., 24 or 48 hours) in the dark at 37°C.[1][2][8]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Seed Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed->Incubate_Overnight Wash Wash Cells with PBS Incubate_Overnight->Wash Add_Compound Add this compound/ Formulations Wash->Add_Compound Incubate_Treatment Incubate for 24-48 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add DMSO to Dissolve Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analysis Calculate Cell Viability Read_Absorbance->Analysis

Fig. 1: General workflow for an in vitro MTT cytotoxicity assay.

Phototoxicity and Therapeutic Mechanism

While this compound shows moderate dark toxicity, its primary therapeutic potential is realized upon activation with NIR light. This phototoxicity is the cornerstone of its use in PTT.

Mechanism of Photothermal Therapy (PTT)

When this compound molecules are irradiated with NIR light (typically around 808 nm), they absorb the light energy and convert it into localized heat through non-radiative relaxation pathways.[10][11] This rapid temperature increase (hyperthermia) in the target tissue induces cancer cell death, primarily through apoptosis, a programmed and controlled form of cell death that avoids the inflammatory response associated with necrosis.[1][2] Encapsulation of this compound into nanoparticles can enhance this photothermal effect compared to the free dye under identical conditions.[1][11]

PTT_Mechanism cluster_activation Activation cluster_effect Cellular Effect NIR_Laser NIR Laser (e.g., 808 nm) IR820 This compound Dye (in Tumor) NIR_Laser->IR820 Irradiation Heat Localized Hyperthermia IR820->Heat Energy Conversion Cell_Stress Cellular Stress Heat->Cell_Stress Pathway_Activation Apoptotic Pathway Activation Cell_Stress->Pathway_Activation Apoptosis Apoptosis Pathway_Activation->Apoptosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death

Fig. 2: Signaling pathway of this compound mediated photothermal therapy.
Quantitative Phototoxicity Data

The combination of this compound and NIR laser exposure results in significant cancer cell death.

Cell LineFormulationThis compound Conc.Laser Power Density (W/cm²)Irradiation TimeCell Viability (%)Reference
MCF-7Free this compound60 µM5.330 s77%[1]
MCF-7Free this compound60 µM14.130 s56%[1]
MCF-7This compound PLGA NPs60 µM5.330 s70%[1]
MCF-7This compound PLGA NPs60 µM14.130 s42%[1]
SKOV-3, Dx5, MES-SAFree this compound5 µMNot specifiedNot specifiedSignificant inhibition[7]
SKOV-3, Dx5, MES-SAIRPDcov5 µMNot specifiedNot specifiedSignificantly enhanced inhibition vs. free this compound[7]
Experimental Protocol: In Vitro Phototoxicity Study
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound or its formulations. Incubate for a period to allow for cellular uptake (e.g., 24 hours).[1][2]

  • Pre-Irradiation Incubation: Wash the cells with PBS and add fresh media. Incubate for a short period (e.g., 1 hour) to allow the cells to return to 37°C.[1]

  • NIR Laser Irradiation: Expose the designated wells to a continuous-wave NIR laser (e.g., 808 nm) at a specific power density and for a defined duration.[1] Control groups should include cells with no treatment, laser only, and this compound only (no laser).[1][7]

  • Post-Irradiation Incubation: Return the plate to the incubator for a further 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay (steps 3-6 of the MTT protocol).

In Vivo Biocompatibility and Toxicity

Translating therapeutic agents from the lab to the clinic requires rigorous in vivo evaluation. Studies in mouse models indicate that this compound has a favorable in vivo safety profile.

Systemic Toxicity and Biodistribution

Long-term observation, histology studies, and blood test analyses in mice have shown that this compound exhibits negligible toxicity in vivo.[10] Following intravenous injection, there were no significant changes in the average body weights of treated mice compared to control groups, further suggesting a lack of distinct side effects.[10]

Biodistribution studies reveal that this compound is primarily cleared from the body through both the hepatobiliary (liver) and renal (kidney) systems.[10][12] The dye can be completely excreted from the body of mice after about 5 weeks, demonstrating good biocompatibility and clearance.[10]

Pharmacokinetics

Free this compound, similar to ICG, suffers from a short circulation half-life.[1][2] However, its pharmacokinetic profile can be significantly improved. Covalent conjugation with materials like polyethylene (B3416737) glycol (PEG)-diamine has been shown to significantly increase its plasma half-life.[7] Furthermore, this compound tends to adsorb onto serum proteins, particularly albumin, which can form "nanoparticles" in situ.[4][10][13] This interaction can enhance its fluorescence quantum yield and alter its biodistribution.[10]

Experimental Protocol: In Vivo Toxicity and Biodistribution Study
  • Animal Model: Utilize healthy mice (e.g., BALB/c or nude mice for tumor models).

  • Administration: Prepare a sterile solution of this compound in a suitable vehicle like PBS.[6] Administer the solution to the mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/mL, 200 µL).[10][14]

  • Long-Term Observation: Monitor the mice daily for any signs of toxicity, including changes in weight, behavior, and overall health, over an extended period (e.g., several weeks).[10]

  • Biodistribution Imaging: At various time points post-injection (e.g., 48 hours, 1, 3, 5 weeks), perform whole-body NIR fluorescence imaging to track the distribution and clearance of the dye.[10]

  • Ex Vivo Analysis: At the end of the study, sacrifice the mice and harvest major organs (liver, kidneys, spleen, lungs, heart, etc.).[10][12]

  • Histology and Blood Analysis:

    • Perform NIR fluorescence imaging on the excised organs to quantify dye accumulation.[10]

    • Conduct histological analysis (e.g., H&E staining) on organ tissues to check for any signs of damage or inflammation.

    • Perform a complete blood count (CBC) and blood chemistry analysis to assess organ function and systemic toxicity.[10]

InVivo_Workflow cluster_main In Vivo Biocompatibility & Biodistribution Workflow cluster_analysis Ex Vivo Analysis cluster_results Endpoints Start Select Animal Model (Mice) Administer Administer this compound (Intravenous Injection) Start->Administer Monitor Long-Term Monitoring (Weight, Behavior) Administer->Monitor Imaging In Vivo NIR-II Fluorescence Imaging Monitor->Imaging Sacrifice Sacrifice at Defined Time Points Imaging->Sacrifice Harvest Harvest Major Organs & Blood Samples Sacrifice->Harvest ExVivo_Imaging Ex Vivo Organ Imaging Harvest->ExVivo_Imaging Histology Histological Analysis (H&E) Harvest->Histology Blood_Test Blood Chemistry & CBC Harvest->Blood_Test Distribution_Profile Biodistribution & Clearance Profile ExVivo_Imaging->Distribution_Profile Toxicity_Profile Systemic Toxicity Profile Histology->Toxicity_Profile Blood_Test->Toxicity_Profile

Fig. 3: Workflow for in vivo toxicity and biodistribution studies.

Conclusion

The available scientific evidence indicates that this compound dye is a promising candidate for clinical applications, particularly in cancer theranostics. While free this compound demonstrates some level of dose-dependent cytotoxicity in vitro, its biocompatibility is substantially enhanced through encapsulation in biodegradable nanoparticles or complexation with proteins like albumin. These formulations not only reduce dark toxicity but also improve the dye's stability and pharmacokinetic profile. In vivo studies have confirmed its low systemic toxicity and effective clearance from the body. The primary biological effect of this compound is its potent phototoxicity upon NIR laser irradiation, which induces apoptotic cell death in targeted tissues. For drug development professionals, the focus should be on optimizing nanoformulations to maximize therapeutic efficacy while maintaining this excellent safety profile, paving the way for the successful clinical translation of this compound-based technologies.

References

Methodological & Application

Application Notes and Protocols: IR-820 for In Vivo Imaging in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-820, a near-infrared (NIR) cyanine (B1664457) dye, is a versatile contrast agent for preclinical research, particularly for in vivo imaging in mouse models.[1][2] Structurally similar to Indocyanine Green (ICG), this compound exhibits favorable optical properties for imaging in the NIR-I and NIR-II (900-1700 nm) windows, which allow for deeper tissue penetration and higher signal-to-background ratios due to reduced tissue autofluorescence.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing this compound for various in vivo applications, including tumor imaging, angiography, and image-guided photothermal therapy (PTT).[1][4]

Properties of this compound

This compound's utility as an imaging agent stems from its specific chemical and optical characteristics. It is a cost-effective and biocompatible dye with low cytotoxicity reported in preclinical models.[1][5][6]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
Chemical Name New Indocyanine Green[2][7]
Molecular Formula C₄₆H₅₀ClN₂NaO₆S₂[5]
Molecular Weight 849.47 g/mol [5]
Appearance Powder[2]
Melting Point >300 °C[5]
Composition Dye content, ~80%[5]
Optical Properties

The optical properties of this compound can vary based on its solvent environment. Notably, its fluorescence brightness is significantly enhanced in serum compared to water, which is advantageous for in vivo blood pool imaging.[1]

PropertyIn WaterIn 10% Fetal Bovine Serum (FBS)Reference
Peak Absorption (λmax) ~690 nm~793 nm[1][5]
Peak Emission (λmax) ~829 nm~858 nm[1]
Excitation (Typical) 710 nm710-793 nm[2][3][8]
Emission (Typical) 820 nm820-858 nm[2][3][8]
Quantum Yield LowerHigher[1][9]
Photostability Less StableMore Stable[1][9]

Experimental Protocols

The following protocols provide a framework for using this compound in common preclinical imaging scenarios. Modifications may be necessary based on the specific experimental goals and imaging system.

Reagent Preparation
  • Reconstitution: Allow the powdered this compound to equilibrate to room temperature before opening.

  • Solvent Selection: For in vivo use, reconstitute this compound in a sterile, biocompatible solvent such as Phosphate-Buffered Saline (PBS).

  • Concentration: Prepare a stock solution. A typical concentration for injection is between 0.5 mg/mL and 2.0 mg/mL.[1][10] For example, a solution of 0.2 mM can be prepared in PBS.[2]

  • Mixing: Ensure the dye is completely dissolved by vortexing or brief sonication.

  • Storage: Use the solution fresh. Protect from light to prevent photodegradation.

General In Vivo Imaging Workflow

The following diagram outlines the standard workflow for an in vivo imaging experiment with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Acquisition & Analysis A 1. Prepare this compound Solution (e.g., 0.5 mg/mL in PBS) C 3. Administer this compound (e.g., Intravenous Injection) A->C B 2. Prepare Animal Model (e.g., Tumor-bearing mouse) B->C D 4. Anesthetize Mouse C->D Allow for distribution (e.g., 15 min to 48h) E 5. Position Mouse in Imaging System D->E F 6. Acquire NIR Images (Set Excitation/Emission Filters) E->F G 7. Data Analysis (Quantify Signal Intensity) F->G

Caption: General workflow for in vivo NIR imaging with this compound.

Administration Protocol

The route of administration affects the pharmacokinetics and biodistribution of this compound.[8]

  • Intravenous (IV) Injection:

    • Purpose: Systemic distribution, angiography, and tumor imaging via the Enhanced Permeability and Retention (EPR) effect.[1][11]

    • Procedure: Inject 100-200 µL of the prepared this compound solution via the tail vein.[1][8][12]

    • Typical Dose: 0.5 mg/mL in 200 µL.[1][10]

  • Intramuscular (IM) Injection:

    • Purpose: Localized imaging or photothermal therapy.

    • Procedure: Inject 100 µL of a more concentrated solution (e.g., 2 mg/mL) directly into the muscle tissue near the region of interest.[1]

  • Intraperitoneal (IP) Injection:

    • Purpose: General systemic delivery, though absorption is slower than IV.[8]

    • Procedure: Inject 100 µL of the this compound solution into the peritoneal cavity.[2]

In Vivo Imaging Protocol (NIR-I and NIR-II)
  • Animal Preparation: Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).

  • Imaging System Setup:

    • Use an in vivo imaging system equipped for NIR fluorescence detection.

    • Set the excitation laser or filter (e.g., 710 nm or 793 nm).[1][2]

    • Set the emission filter. For NIR-I imaging, a filter around 820-900 nm is common.[1] For NIR-II imaging, a long-pass filter (e.g., >1100 nm or 1200-1700 nm) is required.[1]

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire a baseline image before this compound injection.

    • Administer this compound according to the chosen protocol.

    • Acquire images at various time points post-injection (e.g., 15 min, 3 h, 6 h, 12 h, 24 h, 48 h) to monitor biodistribution and tumor accumulation.[1][11][12]

    • Exposure times may need optimization; 50 ms (B15284909) is a reported starting point.[1][10]

Photothermal Therapy (PTT) Protocol

This compound is an effective photothermal agent, converting NIR light into heat to ablate tumor cells.[1]

  • Tumor Model: Use a subcutaneous tumor model (e.g., bladder or breast cancer xenograft).[1]

  • This compound Administration: Inject this compound (e.g., 100 µL of 2 mg/mL solution, intramuscularly or intravenously) and allow it to accumulate at the tumor site for an optimal period, typically 24-48 hours.[1]

  • Laser Irradiation:

    • Anesthetize the mouse.

    • Irradiate the tumor area with a continuous-wave NIR laser (e.g., 793 nm or 808 nm).[1][4]

    • A power density of 0.5 W/cm² to 2.0 W/cm² is typically effective.[1] At 0.5 W/cm², this compound solution can reach temperatures lethal to cancer cells (~55 °C) within minutes.[1]

    • Irradiation duration is typically 5-10 minutes.[1]

  • Monitoring: Monitor the temperature at the tumor site using an infrared thermal imaging camera.[1] Monitor tumor size and body weight in the days following treatment.[1][13]

Data and Expected Results

Biodistribution and Pharmacokinetics

Following intravenous injection, this compound is rapidly distributed. It is primarily cleared through the hepatobiliary and renal systems.[1][10] High signal intensities are typically observed in the liver, kidneys, and gut.[1][10] Excretion occurs via both feces and urine.[1] In tumor-bearing mice, this compound accumulates in the tumor tissue, with peak fluorescence often observed between 12 and 24 hours post-injection.[11]

Mechanism for Tumor Targeting: The EPR Effect

The passive accumulation of this compound in tumors is largely attributed to the Enhanced Permeability and Retention (EPR) effect.

G cluster_blood_vessel Blood Vessel cluster_tumor Tumor Interstitium A RBC B This compound D This compound B->D Leaky Vasculature (Extravasation) C Tumor Cell L Poor Lymphatic Drainage

Caption: The EPR effect facilitates this compound accumulation in tumors.

Summary of In Vivo Imaging Parameters
ApplicationMouse ModelThis compound Dose & RouteImaging Time PointsReference
Cerebrovascular Imaging Cranial Window0.5 mg/mL, 200 µL, IVReal-time, up to 10 min[1]
Tumor Imaging (Lymphoma) Neck Tumor100 µL, IV15 minutes[8][12]
Tumor Imaging (Bladder) Subcutaneous Xenograft2 mg/mL, 100 µL, IM48 hours[1]
Tumor Imaging (Breast) 4T1 Tumor-bearingNot specified, IV3, 6, 12, 24 hours[11]
Stroke/Tissue Injury Thrombotic Stroke100 µL, IV30 minutes[8][12]
Pharmacokinetics Hairless SKH1/sKHl0.2 mM, 100 µL, IV & IPSerially for 8 days[2][8]
Toxicity and Biocompatibility

Studies have shown that this compound has negligible in vivo toxicity at standard imaging doses.[1] Histology studies and blood tests have confirmed its good biocompatibility.[1] Animals monitored for several weeks after administration showed no overt signs of toxicity.[8] By five weeks post-injection, minimal residual fluorescence is observed in major organs, indicating the dye is effectively cleared from the body.[10]

Photothermal Therapy Workflow and Efficacy

The application of this compound in PTT follows a specific workflow leading to tumor destruction.

G A 1. Tumor Model Establishment B 2. This compound Administration (IV/IM) A->B C 3. Passive Accumulation at Tumor (EPR Effect) B->C D 4. NIR Laser Irradiation (e.g., 793nm, 2W/cm²) C->D E 5. Localized Hyperthermia (Heat Generation) D->E F 6. Tumor Cell Apoptosis & Necrosis E->F G 7. Tumor Ablation F->G

Caption: Workflow for this compound mediated photothermal therapy (PTT).

In preclinical studies, this procedure has been shown to inhibit tumor growth significantly and, in some cases, completely eradicate subcutaneous tumors without noticeable side effects on the mice.[1][13]

References

Application Notes and Protocols for IR-820 in Near-Infrared II (NIR-II) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820, a cyanine (B1664457) dye, has emerged as a promising contrast agent for near-infrared II (NIR-II) fluorescence imaging, a modality that offers deeper tissue penetration and higher spatial resolution compared to traditional NIR-I imaging.[1][2] Although its peak emission lies in the NIR-I region, this compound exhibits a significant fluorescence tail extending into the NIR-II window (1000-1700 nm).[3][4] This characteristic, combined with its good biocompatibility and potential for clinical translation, makes it a valuable tool for various preclinical research applications, including angiography, tumor imaging, and image-guided surgery.[3][5][6]

This document provides detailed application notes and protocols for utilizing this compound in NIR-II imaging, with a focus on summarizing quantitative data, outlining experimental methodologies, and visualizing key workflows.

Quantitative Data Summary

The optical and performance characteristics of this compound are crucial for designing and interpreting NIR-II imaging experiments. The following tables summarize key quantitative data gathered from various studies.

ParameterValueMediumNotes
Peak Absorption Wavelength ~710 nmWater[7]
~810 nm10% BSARed-shifted in the presence of protein.[4]
~812 nm-[5]
Peak Emission Wavelength ~820 nmWater[7][8]
~850 nm10% BSARed-shifted and enhanced in the presence of protein.[4]
~858 nmSerumEmission spectrum can extend beyond 1200 nm.[3]
Quantum Yield (QY) 0.313%Water[3][4]
2.521%Serum / 10% FBSApproximately a 7-fold increase compared to water.[3]
3.821%10% BSA (for IR-RGD, a modified this compound)Modification with targeting moieties can further enhance QY.[4]
Signal-to-Background Ratio (SBR) 21.196In vivo (mouse capillary)Demonstrates high contrast for vascular imaging.[3]

Table 1: Optical Properties and Performance of this compound

ParameterValueApplication
Excitation Wavelength 793 nmIn vivo imaging and photothermal therapy[3]
808 nmIn vivo imaging[4][5]
Laser Power Density 20 mW/cm²In vivo cerebrovascular imaging[3]
50 mW/cm²In vivo vessel imaging[4]
58 mW/cm²In vivo gastrointestinal tract imaging[5]
116 mW/cm²In vivo tumor imaging[5]
2 W/cm²In vivo photothermal therapy[3]
Exposure Time 50 msIn vivo whole-body and organ imaging[3]
100 msIn vivo cerebrovascular microscopy[3]
200 msIn vivo tumor imaging[5]
1000 msIn vivo gastrointestinal tract imaging[5]

Table 2: Typical NIR-II Imaging Parameters for this compound

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

This protocol describes the preparation of an this compound solution for intravenous injection in mice.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in PBS to achieve the desired final concentration (e.g., 0.5 mg/mL or 0.2 mM).[3][8]

  • Vortex the solution thoroughly to ensure complete dissolution.

  • For intravenous administration, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • The solution should be freshly prepared before each experiment.

In Vivo NIR-II Angiography in Mice

This protocol outlines the procedure for performing real-time cerebrovascular or whole-body angiography using this compound.

Materials:

  • Prepared sterile this compound solution (0.5 mg/mL)[3]

  • Anesthetized mouse

  • NIR-II imaging system equipped with an appropriate laser (e.g., 793 nm) and a long-pass filter (e.g., >1000 nm or >1100 nm)[3][4]

  • Syringes and needles for intravenous injection

Procedure:

  • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Position the mouse on the imaging stage. For cerebrovascular imaging, a cranial window may be required for high-resolution microscopy.[3]

  • Acquire a baseline NIR-II image before injection.

  • Intravenously inject the this compound solution via the tail vein. A typical dose is 200 µL of a 0.5 mg/mL solution.[3]

  • Immediately begin acquiring NIR-II fluorescence images.

  • Continue imaging at various time points to observe the distribution and clearance of the dye. For angiography, the initial phase post-injection is critical.

  • Set the imaging parameters as required. For example, use a 793 nm laser at 20 mW/cm² with an exposure time of 50-100 ms.[3]

NIR-II Imaging-Guided Tumor Resection

This protocol details the use of this compound for identifying tumor margins for surgical removal.

Materials:

  • Tumor-bearing mouse model (e.g., 4T1 subcutaneous tumor)

  • Prepared sterile this compound solution (e.g., 75 µM)[5]

  • NIR-II imaging system

  • Surgical instruments

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Intravenously inject the this compound solution (e.g., 150 µL of 75 µM solution).[5]

  • Allow time for the dye to accumulate in the tumor via the enhanced permeability and retention (EPR) effect. Optimal imaging time points can range from 4 to 96 hours post-injection.[5]

  • Acquire NIR-II images of the tumor region to clearly delineate the tumor boundaries.

  • Under the guidance of the real-time NIR-II fluorescence signal, surgically resect the tumor.

  • Image the surgical bed post-resection to ensure complete removal of fluorescent tissue.

Visualizations

Signaling Pathways and Mechanisms

While this compound does not target a specific signaling pathway in its native form, its accumulation in tumors is primarily governed by the Enhanced Permeability and Retention (EPR) effect. This passive targeting mechanism is a hallmark of nanoparticle and macromolecular drug delivery to solid tumors.

EPR_Effect cluster_blood Bloodstream cluster_tissue Tissue Interstitium This compound This compound bound to Albumin Normal_Vessel Normal Vasculature (Tight Endothelial Junctions) This compound->Normal_Vessel Minimal Extravasation Tumor_Vessel Tumor Vasculature (Leaky Endothelial Junctions) This compound->Tumor_Vessel Enhanced Permeation Lymphatics Functional Lymphatic Drainage Tumor_Cell Tumor Cells Tumor_Vessel->Tumor_Cell Accumulation (Retention) Impaired_Lymphatics Impaired Lymphatic Drainage Tumor_Cell->Impaired_Lymphatics Reduced Clearance

Caption: Enhanced Permeability and Retention (EPR) effect for tumor targeting.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for in vivo imaging with this compound.

InVivo_Angiography_Workflow A Prepare Sterile This compound Solution D Intravenous Injection of this compound A->D B Anesthetize Mouse C Acquire Baseline NIR-II Image B->C C->D E Real-time NIR-II Image Acquisition D->E F Analyze Vascular Structure & Flow E->F

Caption: Workflow for in vivo angiography using this compound.

Image_Guided_Surgery_Workflow A Inject this compound into Tumor-Bearing Mouse B Allow for Tumor Accumulation (4-96h) A->B C Anesthetize Mouse & Acquire Pre-operative Image B->C D Identify Tumor Margins with NIR-II Imaging C->D E Surgically Resect Tumor under Image Guidance D->E F Image Surgical Bed for Residual Fluorescence E->F G Confirm Complete Resection F->G

Caption: Workflow for NIR-II image-guided tumor surgery.

References

Application Notes and Protocols: IR-820 as a Blood Pool Contrast Agent for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that serves as an effective blood pool contrast agent for a variety of in vivo imaging applications.[1][2][3] Its utility stems from its strong absorption and fluorescence in the NIR-I and NIR-II windows, a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios.[4][5][6] A key characteristic of this compound is the significant enhancement of its fluorescence quantum yield upon binding to serum albumin.[3][7] This interaction effectively creates a nanoparticle-like complex in vivo, prolonging its circulation time and making it an excellent candidate for vascular imaging and tumor visualization through the enhanced permeability and retention (EPR) effect.[8] These application notes provide an overview of this compound's properties, quantitative data for in vivo studies, and detailed protocols for its use.

Key Properties of this compound

PropertyDescriptionReference
Chemical Class Cyanine Dye
Excitation Wavelength (Max) ~710-793 nm (in serum)[3][9][10]
Emission Wavelength (Max) ~820-858 nm (in serum, extends into NIR-II)[3][9]
Biocompatibility Good, with negligible toxicity reported at typical imaging doses.
Excretion Primarily through the hepatobiliary and renal systems.[7]
Special Characteristics Fluorescence intensity is significantly enhanced upon binding to serum albumin.[3][9][7] Possesses photothermal properties, making it suitable for photothermal therapy applications.[9]

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from preclinical studies using this compound for in vivo imaging. These values can serve as a reference for experimental design.

Table 1: In Vivo Imaging Parameters and Dosimetry
Animal ModelAdministration RouteConcentrationInjected VolumeLaser WavelengthLaser Power DensityReference
MiceIntravenous (tail vein)0.5 mg/mL in PBS200 µL793 nm20 mW/cm²
Tumor-bearing Balb/c miceIntravenous (tail vein)75 µM150 µL808 nmNot Specified
Hairless SKHi/sKHl miceIntravenous (tail vein) or Intraperitoneal0.2 mM in PBS100 µLNot SpecifiedNot Specified[2]
Mouse with neck tumorIntravenous (tail vein)Not Specified100 µLNot SpecifiedNot Specified[3][11]
Table 2: Biodistribution and Tumor-to-Background Ratios
Animal ModelTime PointMajor Organs of AccumulationTumor-to-Background Ratio (TBR)Reference
Mice48 hours post-injectionLiver, Kidney, GutNot Applicable[7]
4T1 tumor-bearing Balb/c mice48 hours post-injectionTumor, Liver, Kidneys~5.5 (at 48h)
4T1 tumor-bearing nude mice12 hours post-injection (for nanoparticle formulation)Tumor (strongest signal)Not Specified[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Injection

Materials:

  • This compound dye powder

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Freshly prepare the this compound solution before each experiment.

  • Weigh the desired amount of this compound powder to achieve the target concentration (e.g., 0.5 mg/mL).

  • Dissolve the this compound powder in sterile PBS.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Keep the prepared solution protected from light until injection.

Protocol 2: In Vivo Blood Pool Imaging in Mice

Materials:

  • Prepared sterile this compound solution

  • Anesthetic (e.g., isoflurane)

  • Animal restrainer

  • In vivo imaging system equipped with appropriate NIR filters

  • Experimental animals (e.g., mice)

Procedure:

  • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

  • Acquire a baseline pre-injection image.

  • Administer the prepared this compound solution via intravenous tail vein injection (e.g., 200 µL of a 0.5 mg/mL solution).[9]

  • Immediately begin acquiring images at various time points post-injection to visualize the vascular distribution.

  • For longitudinal studies, imaging can be performed at different time points (e.g., minutes to days) to monitor the biodistribution and clearance of the agent.

Protocol 3: Tumor Imaging in a Xenograft Mouse Model

Materials:

  • Tumor-bearing mice (e.g., with subcutaneous 4T1 tumors)

  • Prepared sterile this compound solution

  • Anesthetic

  • In vivo imaging system

Procedure:

  • Anesthetize the tumor-bearing mouse.

  • Acquire a pre-injection image of the tumor region.

  • Inject the this compound solution intravenously (e.g., 150 µL of a 75 µM solution).[12]

  • Acquire images at multiple time points post-injection (e.g., 4, 24, 48, 72, and 96 hours) to observe the accumulation of this compound in the tumor via the EPR effect.[12]

  • Analyze the images to determine the tumor-to-background ratio at different time points.

  • For biodistribution studies, major organs can be harvested post-mortem for ex vivo imaging to confirm the distribution of the contrast agent.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis prep_ir820 Prepare this compound Solution dissolve Dissolve in PBS prep_ir820->dissolve filter Sterile Filter dissolve->filter anesthetize Anesthetize Animal filter->anesthetize Ready for Injection pre_image Acquire Pre-injection Image anesthetize->pre_image inject Inject this compound pre_image->inject post_image Acquire Post-injection Images inject->post_image analyze Image Analysis post_image->analyze Image Data biodistribution Biodistribution Assessment analyze->biodistribution tbr TBR Calculation analyze->tbr

Caption: General experimental workflow for in vivo imaging using this compound.

albumin_interaction cluster_blood In Bloodstream cluster_properties Properties IR820 Free this compound Complex This compound-Albumin Complex IR820->Complex Binds to Low_QY Low Quantum Yield IR820->Low_QY Short_Circ Rapid Clearance IR820->Short_Circ Albumin Serum Albumin Albumin->Complex Forms High_QY Enhanced Quantum Yield Complex->High_QY Long_Circ Prolonged Circulation Complex->Long_Circ

Caption: Interaction of this compound with serum albumin and its effects.

biodistribution_pathway Injection Intravenous Injection of this compound Bloodstream Bloodstream (Binds to Albumin) Injection->Bloodstream Tumor Tumor Accumulation (EPR Effect) Bloodstream->Tumor Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Excretion Excretion (Hepatobiliary & Renal) Liver->Excretion Kidney->Excretion

Caption: Simplified biodistribution pathway of this compound after intravenous injection.

References

Application Notes and Protocols for Photothermal Therapy using IR-820 and an 808nm Laser

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photothermal therapy (PTT) is a minimally invasive and spatially precise cancer treatment modality that utilizes photothermal agents to convert near-infrared (NIR) light into localized heat, leading to the thermal ablation of cancer cells. IR-820, a cyanine (B1664457) dye, is a promising photothermal agent due to its strong absorption in the NIR region, making it an ideal candidate for use with an 808nm laser, which can penetrate biological tissues with minimal damage. This document provides detailed application notes and protocols for conducting PTT using this compound and an 808nm laser for both in vitro and in vivo research. To enhance its stability and therapeutic efficacy, this compound is often encapsulated in biocompatible nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA).

Principle of this compound Mediated Photothermal Therapy

This compound absorbs photons from the 808nm laser, causing its electrons to move to a higher energy state. As the electrons return to their ground state, the absorbed energy is released primarily as heat through non-radiative relaxation.[1] This localized hyperthermia induces cellular damage and triggers programmed cell death, primarily through apoptosis, in the targeted cancer cells.[2][3][4][5][6]

Data Presentation: Quantitative Parameters for PTT Protocols

The following tables summarize key quantitative data from published studies on photothermal therapy using this compound and an 808nm laser. These parameters can serve as a starting point for experimental design.

Table 1: In Vitro Photothermal Therapy Parameters

ParameterValue RangeCell Lines TestedReference
This compound Concentration (Free Dye)1.5 - 65 µMMCF-7[2]
This compound Encapsulated in Nanoparticles10 - 120 µMMCF-7, MDA-MB-231[2][7]
Laser Power Density1.5 - 21.2 W/cm²MCF-7, MDA-MB-231[2][7]
Irradiation Time30 seconds - 5 minutesMCF-7, MDA-MB-231[2][7]
Temperature Increase (ΔT)3.7 - 20.4 °CIn aqueous solution[8]

Table 2: In Vivo Photothermal Therapy Parameters

ParameterValueAnimal ModelReference
This compound Concentration (Intravenous)350 µMMDA-MB-231 Tumor-bearing Mice[7]
This compound Concentration (Intramuscular)2 mg/mL (100 µL)Subcutaneous Tumor-bearing Mice[9][10]
Laser Power Density1.5 - 2 W/cm²MDA-MB-231 & Hep-2 Tumor-bearing Mice[4][7]
Irradiation Time5 minutesMDA-MB-231 & Hep-2 Tumor-bearing Mice[4][7]
Tumor Temperature Threshold for PTT>42 °CMDA-MB-231 Tumor-bearing Mice[7]

Experimental Protocols

Protocol 1: In Vitro Photothermal Therapy

This protocol describes the steps for evaluating the photothermal efficacy of this compound on cancer cells in a laboratory setting.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound (free dye or encapsulated in nanoparticles)

  • Phosphate-buffered saline (PBS)

  • 24-well or 96-well plates

  • 808nm continuous-wave diode laser

  • MTT or other cell viability assay kit

  • Thermal imaging camera (optional)

Procedure:

  • Cell Seeding: Seed cancer cells in a 24-well plate at a density of 3 x 10⁴ to 3 x 10⁵ cells per well and incubate overnight to allow for cell attachment.[2][7]

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations (e.g., 10-60 µM) in the cell culture medium.

    • Remove the old medium from the cells and add the this compound containing medium.

    • Incubate the cells with this compound for a predetermined duration (e.g., 3-4 hours) to allow for cellular uptake.[2][7]

  • Washing: After incubation, gently wash the cells with PBS to remove any extracellular this compound.

  • Irradiation:

    • Add fresh, pre-warmed cell culture medium to each well.

    • Irradiate the designated wells with an 808nm laser at a specific power density (e.g., 1.5 - 14.1 W/cm²) for a set time (e.g., 30 seconds - 5 minutes).[2][7] Ensure a consistent distance between the laser and the cell monolayer.

    • Include control groups: no treatment, laser only, and this compound only.

  • Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24 hours.

  • Cell Viability Assessment:

    • Perform an MTT assay or another suitable cell viability assay to quantify the phototoxic effect of the treatment.

    • Measure the absorbance according to the manufacturer's protocol to determine the percentage of viable cells.

Protocol 2: In Vivo Photothermal Therapy

This protocol outlines the procedure for assessing the anti-tumor efficacy of this compound mediated PTT in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • This compound solution (sterile, for injection)

  • 808nm laser with a fiber optic cable

  • Infrared thermal camera

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using an appropriate anesthetic.

    • Secure the mouse to a platform to minimize movement during the procedure.

  • Administration of this compound:

    • Administer the this compound solution via intravenous or intratumoral injection at a predetermined dose (e.g., 350 µM for intravenous injection).[7]

    • Allow sufficient time for the this compound to accumulate in the tumor tissue (e.g., 24 hours post-injection).[11]

  • Laser Irradiation:

    • Position the fiber optic of the 808nm laser directly over the tumor.

    • Irradiate the tumor with the laser at a specific power density (e.g., 1.5 - 2 W/cm²) for a defined duration (e.g., 5 minutes).[4][7]

    • Monitor the temperature of the tumor surface using an infrared thermal camera to ensure it reaches the therapeutic window (typically above 42°C).[7]

  • Post-Treatment Monitoring:

    • Allow the mouse to recover from anesthesia.

    • Monitor the tumor size using calipers every few days for a set period (e.g., 2-3 weeks).

    • Monitor the body weight of the mice as an indicator of overall health.

    • Include control groups: saline injection, laser only, and this compound only.

  • Data Analysis:

    • Calculate the tumor volume for each mouse at each time point.

    • Plot tumor growth curves to compare the different treatment groups.

Visualizations

Signaling Pathways in this compound Mediated Photothermal Therapy

The hyperthermia induced by this compound and the 808nm laser triggers a cascade of cellular events, primarily leading to apoptotic cell death. The following diagram illustrates the key signaling pathways involved.

PTT_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response IR820 This compound Hyperthermia Localized Hyperthermia (>42°C) Laser 808nm Laser Laser->Hyperthermia excites HSPs Heat Shock Proteins (HSPs) (e.g., HSP70, HSP90) Hyperthermia->HSPs upregulates ProteinDenaturation Protein Denaturation & DNA Damage Hyperthermia->ProteinDenaturation induces Mitochondria Mitochondria ProteinDenaturation->Mitochondria triggers Bid Bid ProteinDenaturation->Bid activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC releases BakBax Bak/Bax Activation Bid->BakBax activates BakBax->Mitochondria permeabilizes membrane Caspase9 Caspase-9 Activation CytochromeC->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes ICD Immunogenic Cell Death (ICD) Apoptosis->ICD can lead to DAMPs DAMPs Release (e.g., HMGB1, ATP) ICD->DAMPs involves

Caption: Signaling pathway of PTT-induced apoptosis.

Experimental Workflow for Photothermal Therapy

The following diagram outlines the general workflow for conducting both in vitro and in vivo photothermal therapy experiments.

PTT_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow CellSeeding 1. Cell Seeding IR820Incubation_vitro 2. This compound Incubation CellSeeding->IR820Incubation_vitro Washing_vitro 3. Washing IR820Incubation_vitro->Washing_vitro Irradiation_vitro 4. 808nm Laser Irradiation Washing_vitro->Irradiation_vitro PostIncubation_vitro 5. Post-Irradiation Incubation Irradiation_vitro->PostIncubation_vitro ViabilityAssay 6. Cell Viability Assay PostIncubation_vitro->ViabilityAssay TumorModel 1. Establish Tumor Model IR820Injection_vivo 2. This compound Administration TumorModel->IR820Injection_vivo TumorAccumulation 3. Tumor Accumulation IR820Injection_vivo->TumorAccumulation Irradiation_vivo 4. 808nm Laser Irradiation TumorAccumulation->Irradiation_vivo Monitoring 5. Monitor Tumor Growth Irradiation_vivo->Monitoring DataAnalysis 6. Data Analysis Monitoring->DataAnalysis

References

Application Notes and Protocols for IR-820 Nanoparticle Formulation in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of IR-820 nanoparticles for drug delivery, primarily focusing on photothermal therapy (PTT) for cancer treatment.

Introduction

This compound is a near-infrared (NIR) cyanine (B1664457) dye with strong absorbance in the NIR region (around 700-900 nm), making it an excellent photothermal agent.[1][2][3][4] When encapsulated within nanoparticles, its stability, biocompatibility, and circulation half-life are significantly improved compared to the free dye.[1][3][5] These nanoparticles can convert NIR light into localized heat, inducing hyperthermia in target tissues and leading to cell death, predominantly through apoptosis.[1][3][6][7] This technology offers a promising platform for targeted cancer therapy with minimal invasiveness.[6]

Physicochemical Properties of this compound Nanoparticle Formulations

The characteristics of this compound nanoparticles can be tailored by varying the polymer composition and synthesis method. Below is a summary of properties reported in the literature for different formulations.

Nanoparticle FormulationPolymer/LipidSynthesis MethodHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound PLGA NPs PLGA, DSPE-PEG, DSPGNanoprecipitation103 ± 80.163 ± 0.031-28 ± 784 - 96[1][3]
This compound-PLGA NPs PLGASingle Emulsion60 ± 10--40 ± 690[8]
PCLGC–IR NPs Polycaprolactone, Glycol ChitosanOil in Water Emulsion150 - 200---[6]
IRPDcov PEG-diamine (covalent conjugation)Covalent Conjugation~150--0.4 ± 0.3-[5]

Experimental Protocols

Protocol for Synthesis of this compound Loaded PLGA Nanoparticles (Nanoprecipitation Method)

This protocol is adapted from methodologies described for creating lipid-polymer hybrid nanoparticles.[1][3]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), 50 kDa, carboxylic acid terminated

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (B52724)

  • DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • DSPG (1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol))

  • Ethanol

  • Deionized water

  • Amicon Ultra centrifugal filters (10 kDa MWCO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Organic Phase:

    • Dissolve a calculated amount of this compound dye in DMSO.

    • In a separate vial, dissolve 1 mg of PLGA in acetonitrile.

    • Add the this compound solution to the PLGA solution and adjust the final volume to 1 mL with acetonitrile.

  • Prepare the Aqueous Phase:

    • In a glass vial, dissolve 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol.

    • Stir the lipid mixture at 60°C for 30 minutes.

  • Nanoparticle Formation:

    • While stirring the aqueous phase, add the organic phase dropwise to the lipid suspension.

    • Add 1 mL of deionized water to achieve a final acetonitrile to water ratio of 1:3.

    • Continue stirring the mixture at room temperature for 1 hour to allow for nanoparticle self-assembly and solvent evaporation.

  • Purification:

    • Transfer the nanoparticle suspension to a 10 kDa Amicon Ultra centrifugal filter.

    • Centrifuge at 3500 rpm for 10 minutes.

    • Discard the filtrate and resuspend the nanoparticles in 1X PBS.

    • Repeat the washing step two more times.

  • Final Formulation and Storage:

    • After the final wash, resuspend the purified this compound PLGA nanoparticles in 1X PBS to a final concentration of 1 mg/mL.

    • Store the nanoparticle suspension at 4°C until further use.

Diagram of Nanoparticle Synthesis Workflow:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase IR820 This compound in DMSO Mix_Organic Mix and dissolve IR820->Mix_Organic PLGA PLGA in Acetonitrile PLGA->Mix_Organic Mix_Phases Dropwise addition (Organic to Aqueous) Mix_Organic->Mix_Phases Lipids DSPE-PEG + DSPG in 4% Ethanol Heat_Stir Stir at 60°C Lipids->Heat_Stir Heat_Stir->Mix_Phases Self_Assembly Self-Assembly & Solvent Evaporation (Stir 1 hr) Mix_Phases->Self_Assembly Purification Purification (Centrifugal Filtration) Self_Assembly->Purification Final_Product This compound PLGA NPs in PBS Purification->Final_Product

Caption: Workflow for the synthesis of this compound loaded PLGA nanoparticles via nanoprecipitation.

Protocol for Characterization of this compound Nanoparticles

A. Size and Zeta Potential (Dynamic Light Scattering - DLS):

  • Dilute the nanoparticle suspension in deionized water or PBS.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

B. Morphology (Transmission Electron Microscopy - TEM):

  • Place 20 µL of the nanoparticle suspension (1 mg/mL) on a Formvar-coated copper grid.

  • Incubate for 20 minutes at room temperature.

  • (Optional) For negative staining, add 20 µL of 0.1% uranyl acetate (B1210297) and incubate for 5 minutes.

  • Remove excess sample with filter paper.

  • Allow the grid to air-dry completely.

  • Image the grid using a TEM at an appropriate accelerating voltage (e.g., 120 kV).[1][3]

C. Optical Properties (UV-Vis Spectroscopy):

  • Scan the absorbance of the nanoparticle suspension and a solution of free this compound dye from 400 nm to 1100 nm using a UV-Vis spectrophotometer.

  • The characteristic peak for free this compound is around 710 nm, which may redshift upon encapsulation.[1][3]

Protocol for Determining this compound Loading Efficiency
  • Prepare a standard curve of known concentrations of free this compound dye in DMSO or another suitable solvent.

  • After nanoparticle synthesis and before purification, take a known volume of the nanoparticle suspension.

  • Lyse the nanoparticles using a suitable solvent (e.g., DMSO) to release the encapsulated dye.

  • Measure the absorbance of the lysed nanoparticle solution at the maximum absorbance wavelength of this compound (e.g., 710 nm).

  • Quantify the amount of encapsulated this compound using the standard curve.

  • Calculate the loading efficiency using the following formula:[1] Loading Efficiency (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100

In Vitro Applications and Protocols

Biocompatibility Assessment (MTT Assay)

This protocol assesses the cytotoxicity of the nanoparticles in the absence of light.

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound nanoparticle suspension

  • Free this compound dye solution (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound nanoparticles (e.g., 0.01 to 200 µg/mL). Include wells with free this compound at equivalent dye concentrations and untreated cells as controls.[1][3]

  • Incubate for 24 to 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability relative to the untreated control.

Photothermal Therapy (PTT) Efficacy

This protocol evaluates the ability of this compound nanoparticles to induce cell death upon NIR laser irradiation.

Procedure:

  • Seed and treat cells with this compound nanoparticles as described in the MTT assay protocol.

  • After a 4-hour incubation to allow for nanoparticle uptake, replace the medium with fresh medium.[8]

  • Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.5 - 21.2 W/cm²) for a set duration (e.g., 5 minutes).[1][8]

  • Include non-irradiated controls for each treatment group.

  • Incubate the cells for another 24 hours.

  • Assess cell viability using the MTT assay as described above.

Diagram of In Vitro Evaluation Workflow:

G cluster_split Experimental Arms start Seed Cancer Cells in 96-well plate incubate1 Incubate Overnight start->incubate1 treatment Treat with this compound NPs and controls incubate1->treatment incubate2 Incubate for Uptake (e.g., 4 hours) treatment->incubate2 no_laser No Laser Irradiation (Biocompatibility) incubate2->no_laser laser NIR Laser Irradiation (PTT Efficacy) incubate2->laser incubate3 Incubate 24 hours no_laser->incubate3 laser->incubate3 mtt_assay Assess Cell Viability (MTT Assay) incubate3->mtt_assay

Caption: General workflow for in vitro evaluation of this compound nanoparticles.

Mechanism of Action: Photothermal-Induced Apoptosis

Upon irradiation with NIR light, this compound nanoparticles generate localized hyperthermia. This thermal stress triggers the intrinsic (mitochondrial) pathway of apoptosis. The process involves the activation of pro-apoptotic Bcl-2 family proteins like Bak and Bax, which leads to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, creating the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][8] Some formulations may also induce the production of reactive oxygen species (ROS), which can contribute to apoptosis.

Signaling Pathway of PTT-Induced Apoptosis:

G cluster_stimulus External Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade NP This compound NP Hyperthermia Localized Hyperthermia (Heat Stress) NP->Hyperthermia NIR NIR Light (808 nm) NIR->Hyperthermia Bax ↑ Pro-apoptotic Proteins (Bax, Bak) Hyperthermia->Bax MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

References

Application Notes and Protocols for IR-820 in Cancer Theranostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the near-infrared (NIR) dye IR-820 in cancer theranostics, encompassing its applications in photothermal therapy (PTT), photodynamic therapy (PDT), and fluorescence imaging. Detailed protocols for key experiments are provided to facilitate the practical application of this versatile agent in a research and development setting.

Introduction to this compound in Cancer Theranostics

This compound is a cyanine (B1664457) dye with strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm).[1][2][3] This spectral range is advantageous for biological applications due to the reduced absorption and scattering of light by tissues, allowing for deeper penetration.[2][3] Upon excitation with an appropriate wavelength laser (typically around 808 nm), this compound can convert the absorbed light energy into heat, a property leveraged in photothermal therapy (PTT) to induce localized hyperthermia and ablate cancer cells.[4][5] Furthermore, this compound can generate reactive oxygen species (ROS) upon irradiation, enabling its use in photodynamic therapy (PDT) to induce oxidative stress and subsequent cell death.[6][7] Its intrinsic fluorescence also permits its use as an imaging agent for tracking its biodistribution and accumulation in tumors.[8][9]

However, free this compound suffers from limitations such as low aqueous stability, rapid clearance from circulation, and non-specific biodistribution.[1][3] To overcome these challenges, this compound is often encapsulated within or conjugated to nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), liposomes, or chitosan.[1][10][11] These nanoformulations enhance the stability, prolong the circulation half-life, and improve the passive or active targeting of this compound to tumor tissues through the enhanced permeability and retention (EPR) effect.[12]

Key Applications and Mechanisms of Action

Photothermal Therapy (PTT)

Mechanism: When irradiated with an NIR laser, this compound rapidly converts light energy into heat, leading to a localized temperature increase.[4] This hyperthermia (temperatures between 41-49°C) can induce cancer cell death primarily through apoptosis, a programmed cell death pathway that is generally preferred over necrosis as it is less likely to cause inflammation and tumor recurrence.[1][13] At higher temperatures (≥49°C), necrosis may become the dominant cell death mechanism.[13]

Signaling Pathway: PTT-induced hyperthermia can trigger a cascade of cellular events leading to apoptosis. This can involve DNA damage, which activates the p53 tumor suppressor protein.[13] Activated p53 can then modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[13] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[14] Cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and the orchestrated dismantling of the cell.[13][14]

PTT_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response IR_820 This compound Heat Localized Hyperthermia (41-49°C) NIR_Laser NIR Laser (808 nm) NIR_Laser->Heat Excitation DNA_Damage DNA Damage Heat->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bcl2_Bax Increased Bax/Bcl-2 Ratio p53->Bcl2_Bax Mito_Dysfunction Mitochondrial Dysfunction Bcl2_Bax->Mito_Dysfunction CytC Cytochrome c Release Mito_Dysfunction->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

PTT-Induced Apoptotic Signaling Pathway
Photodynamic Therapy (PDT)

Mechanism: In PDT, this compound acts as a photosensitizer.[7] Upon light absorption, it transitions to an excited triplet state and can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[15][16] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[10][15]

Signaling Pathway: The accumulation of ROS induces oxidative stress, which can trigger apoptosis through various pathways.[10] ROS can cause damage to the mitochondria, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, similar to the PTT mechanism.[17]

PDT_Mechanism cluster_stimulus External Stimulus cluster_photochemical_reaction Photochemical Reaction cluster_cellular_damage Cellular Damage IR_820_PS This compound (Photosensitizer) Excited_IR_820 Excited State this compound NIR_Laser_PDT NIR Laser NIR_Laser_PDT->Excited_IR_820 Excitation ROS Reactive Oxygen Species (¹O₂) Excited_IR_820->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Damage to Lipids, Proteins, DNA Oxidative_Stress->Cell_Damage Apoptosis_PDT Apoptosis Cell_Damage->Apoptosis_PDT

Mechanism of this compound Mediated Photodynamic Therapy
Near-Infrared (NIR) Fluorescence Imaging

Mechanism: this compound exhibits fluorescence emission in the NIR-I and NIR-II regions.[18] When formulated into nanoparticles, its accumulation in tumor tissues can be monitored non-invasively using in vivo imaging systems.[3][8] This allows for real-time visualization of tumor margins, assessment of therapeutic agent delivery, and guidance for surgical resection.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound based nanoformulations for cancer theranostics.

Table 1: Physicochemical Properties of this compound Nanoformulations

NanoformulationHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Loading Capacity (%)Reference(s)
This compound-PLGA NPs103 ± 80.163 ± 0.031-84 - 96-[1]
This compound-PLGA NPs60 ± 10--40 ± 69018[4]
IRPDcov (covalent this compound-PEG-diamine)~150--0.4 ± 0.3--[12]
PpIX-IR-820@Lipo NPs~380----[17]

Table 2: In Vitro Photothermal & Photodynamic Therapy Parameters

Cell LineNanoformulationThis compound ConcentrationLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation TimeOutcomeReference(s)
MCF-7This compound-PLGA NPs20 µM80814.130 s52% apoptosis[1]
MDA-MB-231This compound-PLGA NPs35 µM8081.55 minSignificant reduction in metabolic activity[4]
HeLaPpIX-IR-820@Lipo NPs-450 & 793--70.5% apoptosis (synergistic PDT/PTT)[17]
4T1Tf-IR820@Lipo-8080.510 minIncreased intracellular ROS[10]

Table 3: In Vivo Study Parameters

Animal ModelTumor ModelNanoformulation/AgentAdministration RouteDosageLaser Wavelength (nm)Laser Power Density (W/cm²)OutcomeReference(s)
MiceSubcutaneous Bladder TumorFree this compoundIntramuscular2 mg/mL, 100 µL7932Tumor growth inhibition[8]
MiceNeck Tumor (Lymphoma)Free this compoundIntravenous100 µL--Tumor accumulation for imaging[3]

Experimental Protocols

Protocol for Synthesis of this compound Loaded PLGA Nanoparticles

This protocol is adapted from the nanoprecipitation method.[1]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA), carboxylic acid terminated, MW 50 kDa

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile

  • DSPE-PEG

  • DSPG

  • Ethanol

  • Deionized water

  • Amicon centrifugal filter units (10 kDa MWCO)

Procedure:

  • Dissolve 1 mg of PLGA in acetonitrile.

  • Dissolve a calculated amount of this compound (e.g., 150-400 µg) in DMSO and add it to the PLGA solution to a final volume of 1 mL.

  • In a separate vial, prepare a lipid mixture by dissolving 260 µg of DSPE-PEG and 200 µg of DSPG in 4% ethanol. Stir at 60°C for 30 minutes.

  • Add the this compound/PLGA solution dropwise to the lipid suspension while stirring.

  • Add 1 mL of deionized water to the mixture (final acetonitrile/water ratio of 1:3).

  • Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.

  • Purify the nanoparticles by washing them with deionized water using a 10 kDa Amicon centrifugal filter unit at 3500 rpm for 10 minutes. Repeat the washing step three times.

  • Resuspend the final nanoparticle pellet in the desired buffer (e.g., PBS or water).

  • Characterize the nanoparticles for size, polydispersity, and zeta potential using dynamic light scattering (DLS).

  • Determine the this compound loading efficiency by measuring the absorbance of the nanoparticle solution at ~710 nm and comparing it to a standard curve of free this compound.

NP_Synthesis_Workflow Start Start Dissolve_PLGA Dissolve PLGA in Acetonitrile Start->Dissolve_PLGA Dissolve_IR820 Dissolve this compound in DMSO Start->Dissolve_IR820 Mix_PLGA_IR820 Mix PLGA and this compound Solutions Dissolve_PLGA->Mix_PLGA_IR820 Dissolve_IR820->Mix_PLGA_IR820 Nanoprecipitation Dropwise Addition to Lipids (Nanoprecipitation) Mix_PLGA_IR820->Nanoprecipitation Prepare_Lipids Prepare Lipid Suspension (DSPE-PEG, DSPG) Prepare_Lipids->Nanoprecipitation Stirring Stir for 1 hour Nanoprecipitation->Stirring Purification Purify by Centrifugal Filtration Stirring->Purification Characterization Characterize Nanoparticles (DLS, UV-Vis) Purification->Characterization End End Characterization->End

Workflow for this compound-PLGA Nanoparticle Synthesis
Protocol for In Vitro Photothermal Therapy

This protocol describes the assessment of PTT efficacy in a cancer cell line.[1][4]

Materials:

  • Cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • This compound loaded nanoparticles or free this compound

  • Phosphate-buffered saline (PBS)

  • NIR laser with a specific wavelength (e.g., 808 nm)

  • MTT assay kit or other cell viability assay

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Wash the cells twice with PBS.

  • Treat the cells with various concentrations of this compound nanoparticles or free this compound in fresh cell culture medium for a specific duration (e.g., 4 hours). Include control groups: no treatment, cells with laser only, and nanoparticles only (no laser).

  • After incubation, wash the cells with PBS and add fresh medium.

  • Irradiate the designated wells with the NIR laser at a specific power density and for a defined time (e.g., 1.5 W/cm² for 5 minutes).

  • Return the plate to the incubator for 24 hours.

  • Assess cell viability using an MTT assay according to the manufacturer's instructions.

Protocol for In Vitro ROS Detection in PDT

This protocol is for detecting intracellular ROS generation.[10][18]

Materials:

  • Cancer cell line (e.g., 4T1)

  • 6-well plates or confocal dishes

  • This compound loaded nanoparticles

  • ROS detection probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA)

  • NIR laser (e.g., 808 nm)

  • Confocal laser scanning microscope or fluorescence plate reader

Procedure:

  • Seed cells in 6-well plates or confocal dishes and allow them to adhere overnight.

  • Treat the cells with this compound nanoparticles for a specified time (e.g., 4 hours).

  • Wash the cells with PBS and incubate them with a ROS detection probe (e.g., 20 µM DCFH-DA) in serum-free medium for 30-60 minutes.

  • Wash the cells again with PBS to remove the excess probe.

  • Irradiate the cells with the NIR laser (e.g., 0.5 W/cm² for 10 minutes).

  • Immediately visualize the fluorescence of the oxidized probe (e.g., green fluorescence for DCF) using a confocal microscope or quantify the fluorescence intensity using a plate reader.

Protocol for Cellular Uptake Analysis by Flow Cytometry

This protocol is for quantifying the internalization of fluorescently labeled this compound nanoparticles.[4]

Materials:

  • Cancer cell line

  • 24-well plates

  • This compound loaded nanoparticles (inherently fluorescent)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate overnight.

  • Treat the cells with different concentrations of this compound nanoparticles for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • After incubation, wash the cells twice with PBS.

  • Detach the cells from the plate using Trypsin-EDTA.

  • Resuspend the cells in PBS to obtain a single-cell suspension.

  • Analyze the fluorescence of the cells using a flow cytometer with the appropriate laser and filter set for this compound.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.

Protocol for In Vivo Photothermal Therapy in a Mouse Model

This protocol outlines a typical in vivo PTT experiment using a subcutaneous tumor model.[8]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • This compound loaded nanoparticles or free this compound

  • NIR laser (e.g., 793 nm or 808 nm)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Induce subcutaneous tumors by injecting cancer cells into the flank of the mice.

  • Allow the tumors to grow to a specific size (e.g., ~100-120 mm³).

  • Randomly divide the mice into treatment groups: PBS control, laser only, this compound formulation only, and this compound formulation with laser.

  • Administer the this compound formulation or PBS to the mice via an appropriate route (e.g., intravenous or intramuscular injection).

  • After a predetermined time for tumor accumulation (e.g., 48 hours), anesthetize the mice.

  • Irradiate the tumor region with the NIR laser at a specific power density and for a defined duration (e.g., 2 W/cm² for 10 minutes).

  • Monitor the tumor size with calipers every few days for a set period.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology).

InVivo_PTT_Workflow Start Start Tumor_Induction Induce Subcutaneous Tumors in Mice Start->Tumor_Induction Tumor_Growth Allow Tumors to Grow to ~100-120 mm³ Tumor_Induction->Tumor_Growth Grouping Randomize Mice into Treatment Groups Tumor_Growth->Grouping Injection Administer this compound Formulation or Control Grouping->Injection Accumulation Allow for Tumor Accumulation (e.g., 48 hours) Injection->Accumulation Anesthesia Anesthetize Mice Accumulation->Anesthesia Irradiation Irradiate Tumor with NIR Laser Anesthesia->Irradiation Monitoring Monitor Tumor Growth Irradiation->Monitoring Analysis Euthanize and Analyze Tumors Monitoring->Analysis End End Analysis->End

Workflow for In Vivo Photothermal Therapy

Conclusion

This compound is a promising theranostic agent for cancer treatment and diagnosis. Its utility in PTT, PDT, and NIR imaging, especially when incorporated into nanoformulations, provides a versatile platform for developing novel cancer therapies. The protocols and data presented in these application notes offer a foundation for researchers to explore and advance the use of this compound in their own studies. Careful optimization of nanoparticle formulations, treatment parameters, and a thorough understanding of the underlying biological mechanisms will be crucial for the successful clinical translation of this compound-based theranostics.

References

Application Notes & Protocols: Preparation of IR-820-Albumin Complex for Enhanced Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820, a near-infrared (NIR) cyanine (B1664457) dye, is an analog of the FDA-approved indocyanine green (ICG) and shows promise for various biomedical applications, including NIR-II fluorescence imaging and photothermal therapy.[1][2][3] A key characteristic of this compound is the significant enhancement of its fluorescence signal upon non-covalent binding to albumin, the most abundant protein in blood plasma.[1][3][4] This interaction mitigates the aggregation-caused quenching (ACQ) effect that this compound molecules typically experience in aqueous solutions.[1] By binding within the hydrophobic pockets of albumin, the dye molecules are kept separated and held in a more rigid conformation, which minimizes non-radiative decay and boosts fluorescence brightness.[1] This complexation not only improves fluorescence but also enhances the dye's stability and biocompatibility, making it a highly effective probe for in vivo imaging.[1][5]

These application notes provide a detailed protocol for the preparation and characterization of the this compound-albumin complex for pre-clinical research.

Mechanism of Fluorescence Enhancement

The formation of an this compound-albumin complex is crucial for achieving intense NIR fluorescence.[1][2][3] In an aqueous environment, free this compound molecules tend to form aggregates, which leads to self-quenching of their fluorescence. Albumin possesses hydrophobic pockets that encapsulate the this compound molecules, preventing this aggregation.[1] This sequestration leads to a remarkable increase in fluorescence brightness and improved photostability compared to the free dye.[1][6]

G Mechanism of Fluorescence Enhancement cluster_0 Free this compound in Aqueous Solution cluster_1 This compound with Albumin IR820_free Free this compound Aggregation H-Aggregation IR820_free->Aggregation Self-assembles Quenching Fluorescence Quenching (Low Signal) Aggregation->Quenching IR820_albumin This compound + Albumin Binding Binding to Hydrophobic Pocket IR820_albumin->Binding Encapsulation Enhanced Enhanced Fluorescence (High Signal) Binding->Enhanced Prevents Aggregation G Workflow for this compound-Albumin Complex Preparation A Prepare Stock Solutions (500 µM this compound in DMSO) (500 µM HSA in Water) B Mixing (1:2 molar ratio of this compound:HSA) in Ultrapure Water A->B C Incubation (1 hour, Room Temp, Gentle Stirring) B->C D This compound-HSA Complex Formed C->D E Characterization (Spectroscopy, Stability) D->E F Storage (4°C) D->F G In Vivo Application Pathways cluster_0 Intravenous Administration cluster_1 Other Routes (e.g., Oral) A Inject Free this compound B Bloodstream (High Albumin Conc.) A->B C In Vivo Complex Formation B->C Spontaneous Self-Assembly G Enhanced NIR-II Fluorescence Imaging C->G D Synthesize Complex In Vitro E Administer Pre-formed This compound-Albumin Complex D->E F GI Tract (Low Albumin Conc.) E->F F->G

References

Application Notes and Protocols for IR-820 in Regional Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging has emerged as a powerful, non-invasive technique for real-time visualization of lymphatic vasculature and regional lymph nodes. This technology offers significant advantages over traditional methods like blue dye or radioisotopes, including deeper tissue penetration and higher signal-to-background ratios. IR-820, a cyanine (B1664457) dye with fluorescence emission in the NIR-II window, presents a promising contrast agent for these applications. When bound to serum proteins, this compound exhibits enhanced fluorescence, making it suitable for in vivo imaging.[1][2] This document provides detailed application notes and protocols for the use of this compound in mapping regional lymph nodes for preclinical research.

Principle of NIR Fluorescence Lymph Node Mapping

The fundamental principle of NIR fluorescence lymph node mapping involves the interstitial injection of a NIR fluorophore, such as this compound. The dye is then taken up by the lymphatic capillaries and transported through the lymphatic vessels to the draining lymph nodes. An external imaging system equipped with a light source of the appropriate excitation wavelength and a sensitive NIR camera detects the fluorescence emitted from the dye that has accumulated in the lymph nodes. This allows for real-time visualization of the lymphatic drainage pathways and the identification of sentinel and regional lymph nodes.

Properties of this compound

This compound is a heptamethine cyanine dye with the following key properties relevant to lymph node mapping:

PropertyValueReference
Peak Absorption (in serum)~793 nm[1]
Peak Emission (in serum)~858 nm[1]
Emission Range700 nm - 1300 nm[1]
BiocompatibilityGood[1][3]
Excretion PathwaysHepatobiliary and renal systems[1][2]

The significant Stokes shift and emission in the NIR-II window contribute to a high signal-to-background ratio by minimizing tissue autofluorescence.[1]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific animal model and imaging instrumentation.

I. Preparation of this compound Solution
  • Reconstitution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Working Solution: Dilute the stock solution in a sterile, aqueous vehicle to the desired final concentration. For in vivo applications, phosphate-buffered saline (PBS) or a solution containing serum albumin is recommended to enhance fluorescence and solubility.[1][2] A common concentration range for lymphatic imaging is 0.5 mg/mL to 2 mg/mL.[1]

II. Animal Model and Administration
  • Animal Model: This protocol is suitable for small animal models such as mice and rats.

  • Anesthesia: Anesthetize the animal using a suitable method (e.g., isoflurane (B1672236) inhalation) for the duration of the injection and imaging procedure.

  • Injection Site: The choice of injection site depends on the regional lymph nodes to be mapped. For example, for mapping axillary lymph nodes, the forepaw or mammary fat pad can be used as the injection site.

  • Administration: Administer the this compound working solution via subcutaneous or intradermal injection. The injection volume will vary depending on the animal model and injection site (e.g., 50-100 µL for a mouse).

III. NIR Fluorescence Imaging
  • Imaging System: Utilize a NIR fluorescence imaging system equipped with an appropriate excitation light source (e.g., ~793 nm laser) and an emission filter that captures the fluorescence of this compound (e.g., >820 nm).

  • Image Acquisition: Position the anesthetized animal in the imaging chamber. Acquire a pre-injection (baseline) image. Following injection of this compound, acquire a series of images at various time points (e.g., immediately after injection and then at 5, 15, 30, and 60 minutes) to visualize the lymphatic drainage and accumulation in the lymph nodes.

  • Data Analysis: Quantify the fluorescence intensity of the lymph nodes and surrounding tissue. Calculate the signal-to-background ratio (SBR) by dividing the average fluorescence intensity of the lymph node by the average fluorescence intensity of an adjacent background region.

Quantitative Data Summary

ParameterValueDye UsedApplicationReference
Signal-to-Background Ratio (SBR)
Median SBR of metastatic LNs0.06Panitumumab-IRDye800CWMetastatic LN detection[4]
Median SBR of benign LNs0.02Panitumumab-IRDye800CWMetastatic LN detection[4]
Biodistribution
Primary Organs of AccumulationLiver, Kidney, GutThis compoundGeneral biodistribution[1]
Pharmacokinetics
ClearanceExcreted via hepatobiliary and renal systemsThis compoundGeneral pharmacokinetics[1][2]

Visualizations

Experimental Workflow for Regional Lymph Node Mapping

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis prep_ir820 Prepare this compound Solution inject_ir820 Inject this compound Subcutaneously/ Intradermally prep_ir820->inject_ir820 anesthetize Anesthetize Animal anesthetize->inject_ir820 acquire_post Acquire Post-injection Images (Time-course) inject_ir820->acquire_post acquire_pre Acquire Pre-injection Image acquire_pre->acquire_post identify_ln Identify Fluorescent Lymph Nodes acquire_post->identify_ln quantify Quantify Fluorescence Intensity identify_ln->quantify calculate_sbr Calculate Signal-to-Background Ratio quantify->calculate_sbr

Caption: Experimental workflow for this compound mediated lymph node mapping.

Principle of NIR Fluorescence Imaging for Lymph Node Mapping

nir_principle cluster_injection Injection Site cluster_lymphatics Lymphatic System cluster_imaging Imaging System This compound Injection Lymphatic Vessel Lymphatic Vessel This compound Injection->Lymphatic Vessel Uptake Lymph Node Lymph Node Lymphatic Vessel->Lymph Node Drainage Fluorescence Signal Fluorescence Signal Lymph Node->Fluorescence Signal Emission Excitation Light\n(~793 nm) Excitation Light (~793 nm) Excitation Light\n(~793 nm)->Lymph Node Excites this compound NIR Camera\n(>820 nm filter) NIR Camera (>820 nm filter) Fluorescence Signal->NIR Camera\n(>820 nm filter) Detection

Caption: Principle of NIR fluorescence imaging for lymph node mapping.

Conclusion

This compound is a viable and promising NIR fluorophore for the preclinical mapping of regional lymph nodes. Its favorable optical properties, biocompatibility, and efficient clearance make it a valuable tool for researchers in oncology, immunology, and drug development. The protocols and information provided herein offer a foundation for the successful implementation of this compound in lymphatic imaging studies. Further optimization of dosing and imaging parameters for specific research applications is encouraged to achieve the best possible results.

References

Application Notes and Protocols for In Vivo Imaging of a Mouse Model of Stroke Using IR-820

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-820 is a near-infrared (NIR) cyanine (B1664457) dye that serves as a versatile contrast agent for in vivo imaging. Its favorable optical properties in the NIR window (700-900 nm), particularly its enhanced fluorescence emission upon binding to serum albumin, make it a valuable tool for vascular imaging.[1][2] In mouse models of stroke, this compound allows for the non-invasive visualization of cerebral vasculature, assessment of blood-brain barrier integrity, and monitoring of vascular reperfusion.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in stroke imaging studies. While this compound has a peak emission in the NIR-I window, it exhibits a considerable fluorescence tail extending into the NIR-II window (900-1700 nm), which can be leveraged for imaging with deeper tissue penetration and higher spatial resolution.[3][4]

Data Presentation

Table 1: Optical Properties of this compound
PropertyValueNotes
Excitation Maximum (in serum)~793 nmRed-shifted by about 143 nm compared to in water.[3]
Emission Maximum (in serum)~858 nmRed-shifted by about 29 nm compared to in water (~829 nm).[3]
Emission Range700 nm - 1300 nmBroad emission spectrum with considerable intensity in the NIR-II region.[3]
Molar Extinction CoefficientVaries with solventSignificantly higher absorbance in serum compared to water.[3]
Quantum YieldEnhanced in serumFluorescence brightness is much higher in 10% Fetal Bovine Serum (FBS) than in water.[3]
Table 2: Pharmacokinetics and Biodistribution of this compound in Mice
ParameterDescription
Administration RouteIntravenous (tail vein) or Intraperitoneal.[1][5]
Recommended Dosage0.5 mg/mL, 200 µL intravenous injection.[3][6]
Blood Half-lifeRelatively short; vascular imaging is best performed shortly after injection. Vessels are hardly visible after 10 minutes.[3]
BiodistributionPrimarily accumulates in the liver, kidneys, and gut.[3][6]
ExcretionExcreted through both hepatobiliary and renal systems. Can be completely cleared from the body in about 5 weeks.[3][6]

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution: Freshly prepare the this compound solution before each experiment. Dissolve the powdered this compound in phosphate-buffered saline (PBS) or sterile water for injection.

  • Concentration: A typical concentration for intravenous injection is 0.5 mg/mL.[3] For some applications, a concentration of 0.2 mM in PBS has also been used.[5]

  • Filtration: To ensure sterility and remove any particulates, filter the final solution through a 0.22 µm syringe filter before injection.

Mouse Model of Stroke

A common and well-established model for inducing ischemic stroke in mice is the transient middle cerebral artery occlusion (tMCAO) model.[7]

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance) in a mixture of oxygen and air.[7]

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated filament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia and temperature maintenance.

In Vivo NIR Fluorescence Imaging Protocol
  • Animal Preparation:

    • Anesthetize the mouse as described above.

    • Maintain the mouse's body temperature at 37°C using a heating pad.

    • If imaging the brain through the skull, no surgery is required. For higher resolution imaging, a cranial window can be prepared.[3]

  • This compound Administration:

    • Administer the prepared this compound solution via intravenous tail vein injection. A typical dose is 200 µL of a 0.5 mg/mL solution.[3]

  • Imaging System:

    • Utilize a NIR fluorescence imaging system equipped with an appropriate excitation light source and emission filters.

    • Excitation: A 793 nm laser is commonly used.[3]

    • Emission Filter: A long-pass filter suitable for capturing NIR-I and/or NIR-II fluorescence (e.g., >850 nm or >1000 nm).

    • Detector: A sensitive CCD or InGaAs camera for detecting the fluorescence signal.

  • Image Acquisition:

    • Begin imaging immediately after this compound injection to visualize the cerebral vasculature.

    • Acquire a series of images at different time points to observe the dye distribution and clearance. For dynamic studies like assessing blood flow, rapid image acquisition is necessary (e.g., 9.09 frames/s).[3]

    • Typical exposure times can range from 50 ms (B15284909) to 100 ms.[3]

  • Data Analysis:

    • Use appropriate software to analyze the fluorescence intensity in regions of interest (ROIs), such as the ischemic and contralateral hemispheres.

    • Quantify changes in fluorescence over time to assess vascular perfusion and leakage.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis prep_dye Prepare this compound Solution (0.5 mg/mL in PBS) injection Intravenous Injection of this compound prep_dye->injection prep_animal Prepare Mouse Model (tMCAO Stroke Model) prep_animal->injection imaging In Vivo NIR Fluorescence Imaging injection->imaging acquisition Image Acquisition (Time-lapse) imaging->acquisition analysis Data Analysis (ROI Intensity) acquisition->analysis

Caption: Experimental workflow for this compound imaging in a mouse model of stroke.

Stroke_Imaging_Pathway IR820 This compound Dye Complex This compound-Albumin Complex IR820->Complex Binds to Albumin Serum Albumin Albumin->Complex Vasculature Cerebral Vasculature Complex->Vasculature Circulates in Extravasation Dye Extravasation Complex->Extravasation Undergoes BBB Blood-Brain Barrier Disruption Vasculature->BBB Impacts Imaging NIR Fluorescence Imaging Vasculature->Imaging Visualized by Stroke Ischemic Stroke (tMCAO) Stroke->BBB BBB->Extravasation Leads to Extravasation->Imaging Detected by Signal Fluorescence Signal Imaging->Signal

Caption: Conceptual pathway of this compound for stroke imaging.

References

Application Notes and Protocols: IR-820 Encapsulation in PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and characterization of IR-820 loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are of significant interest for various biomedical applications, particularly in photothermal therapy (PTT) for cancer treatment.

Introduction

This compound is a near-infrared (NIR) cyanine (B1664457) dye that can efficiently convert light energy into heat, making it a potent photothermal agent. However, its poor water solubility and instability in biological environments limit its direct application. Encapsulation of this compound within biodegradable and biocompatible PLGA nanoparticles overcomes these limitations by improving its stability, bioavailability, and tumor accumulation through the enhanced permeability and retention (EPR) effect. This application note details the synthesis of this compound loaded PLGA nanoparticles via the oil-in-water (o/w) single emulsion solvent evaporation method, along with protocols for their characterization.

Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and characterization of this compound loaded PLGA nanoparticles.

Table 1: Physicochemical Properties of this compound Loaded PLGA Nanoparticles

ParameterTypical Value
Hydrodynamic Diameter (nm)100 - 200
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-20 to -40
Encapsulation Efficiency (%)> 80%
Drug Loading (%)1 - 5%

Table 2: In Vitro Characterization Results

AssayResult
Photothermal ConversionSignificant temperature increase upon NIR laser irradiation (808 nm)
StabilityStable in physiological buffer for extended periods
In Vitro Cytotoxicity (Dark)Low cytotoxicity in the absence of laser irradiation
In Vitro PhototoxicityHigh cytotoxicity in cancer cells upon laser irradiation

Experimental Protocols

Materials
  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, carboxyl-terminated)

  • This compound dye

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized (DI) water

  • Acetone

  • Phosphate-buffered saline (PBS)

Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles (Single Emulsion Solvent Evaporation)
  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA in 2 mL of dichloromethane (DCM).

    • Add 2.5 mg of this compound to the PLGA solution and vortex until fully dissolved.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) solution of poly(vinyl alcohol) (PVA) in 50 mL of deionized (DI) water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath.

    • Sonicate for 3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and wash the nanoparticle pellet with DI water three times by repeated centrifugation and resuspension.

  • Lyophilization and Storage:

    • Resuspend the final nanoparticle pellet in a small volume of DI water containing a cryoprotectant (e.g., 5% sucrose).

    • Freeze the suspension and lyophilize for 48 hours to obtain a dry powder.

    • Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of this compound Loaded PLGA Nanoparticles
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Resuspend a small amount of lyophilized nanoparticles in DI water.

    • Analyze the suspension using Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter, PDI, and zeta potential.

  • Morphology:

    • Prepare a dilute suspension of nanoparticles in DI water.

    • Place a drop of the suspension onto a carbon-coated copper grid and allow it to air dry.

    • Image the nanoparticles using Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • To determine the amount of encapsulated this compound:

      • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).

      • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of this compound (around 820 nm).

      • Calculate the concentration of this compound using a standard curve.

    • To determine the amount of free this compound:

      • Collect the supernatant during the washing steps of the synthesis protocol.

      • Measure the absorbance of the supernatant to quantify the amount of non-encapsulated this compound.

    • Calculate EE and DL using the following formulas:

      • EE (%) = (Total amount of this compound - Amount of free this compound) / Total amount of this compound * 100

      • DL (%) = (Weight of encapsulated this compound) / (Weight of nanoparticles) * 100

  • In Vitro Photothermal Performance:

    • Disperse the nanoparticles in PBS at a known concentration.

    • Place the suspension in a suitable container (e.g., a cuvette or a well plate).

    • Irradiate the suspension with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²).

    • Monitor the temperature change of the suspension over time using a thermocouple or an infrared thermal imaging camera.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization prep_org Prepare Organic Phase (PLGA + this compound in DCM) emulsify Emulsification (Sonication) prep_org->emulsify prep_aq Prepare Aqueous Phase (PVA in DI Water) prep_aq->emulsify evap Solvent Evaporation (Magnetic Stirring) emulsify->evap collect Collection & Purification (Centrifugation & Washing) evap->collect lyophilize Lyophilization collect->lyophilize dls DLS (Size, PDI, Zeta Potential) lyophilize->dls tem TEM (Morphology) lyophilize->tem uv_vis UV-Vis (EE & DL) lyophilize->uv_vis ptt Photothermal Assay lyophilize->ptt

Caption: Experimental workflow for the synthesis and characterization of this compound loaded PLGA nanoparticles.

signaling_pathway cluster_stimulus External Stimulus cluster_nanoparticle Nanoparticle Action cluster_cellular_response Cellular Response laser NIR Laser (808 nm) np This compound-PLGA NP laser->np Irradiation heat Localized Hyperthermia np->heat Photothermal Conversion stress Cellular Stress heat->stress mitochondria Mitochondrial Outer Membrane Permeabilization stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Cellular Uptake Mechanisms of IR-820 Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular uptake mechanisms of IR-820 and its various conjugated forms. Detailed protocols for key experiments are included to facilitate the study and characterization of these processes in your own research.

Introduction to this compound and its Conjugates

This compound is a near-infrared (NIR) cyanine (B1664457) dye with applications in bio-imaging and photothermal therapy. Its utility is significantly enhanced when conjugated with nanoparticles, liposomes, polymers, or targeting ligands. These conjugations are designed to improve solubility, stability, and bioavailability, and to enable targeted delivery to specific cell types, such as cancer cells. Understanding the cellular uptake mechanisms of these conjugates is crucial for optimizing their design and therapeutic efficacy. While free this compound is generally understood to enter cells via passive diffusion, its conjugated forms are predominantly internalized through active, energy-dependent processes, primarily endocytosis.

The cellular entry of this compound conjugates is a critical step that influences their intracellular fate and subsequent therapeutic or diagnostic action. The specific endocytic pathway utilized can depend on the physicochemical properties of the conjugate, including its size, shape, surface charge, and the presence of targeting moieties. The primary endocytic pathways involved in the uptake of this compound conjugates include clathrin-mediated endocytosis (CME), caveolin-mediated endocytosis (CvME), and macropinocytosis.

Key Cellular Uptake Pathways for this compound Conjugates

The internalization of this compound conjugates is often a complex process that can involve one or more endocytic pathways.

Clathrin-Mediated Endocytosis (CME)

This is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane. For some this compound conjugates, particularly those designed to target specific cellular receptors, CME is a primary route of entry.[1] This pathway is crucial for the uptake of various essential molecules and also for many drug delivery systems. The process begins with the binding of the conjugate to its receptor, followed by the recruitment of adaptor proteins and clathrin to form a coated pit, which then invaginates and pinches off to form a clathrin-coated vesicle within the cell.

Caveolin-Mediated Endocytosis (CvME)

CvME involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin-1. This pathway is often associated with the uptake of smaller nanoparticles and certain biomolecules. The internalization via CvME can lead to the avoidance of lysosomal degradation, which can be advantageous for the delivery of sensitive therapeutic agents.

Macropinocytosis

Macropinocytosis is a non-specific, actin-dependent process that involves the formation of large vesicles called macropinosomes. This pathway is responsible for the bulk uptake of extracellular fluid and solutes. Larger this compound-conjugated nanoparticles or aggregates may be internalized through this mechanism.

The following diagram illustrates the general signaling pathway for clathrin-mediated endocytosis.

Clathrin_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound Conjugate Receptor Receptor Ligand->Receptor Binding AP2 Adaptor Protein (AP2) Receptor->AP2 Recruitment Clathrin Clathrin AP2->Clathrin Recruitment Pit Clathrin-Coated Pit Clathrin->Pit Assembly Dynamin Dynamin Pit->Dynamin Scission Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle Formation Uncoating Uncoating Vesicle->Uncoating Dissociation Endosome Early Endosome Uncoating->Endosome Fusion

Clathrin-Mediated Endocytosis Pathway.

The following diagram illustrates the general signaling pathway for caveolin-mediated endocytosis.

Caveolin_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cargo This compound Conjugate Caveolae Caveolae Cargo->Caveolae Binding & Internalization Dynamin Dynamin Caveolae->Dynamin Scission Caveolin Caveolin-1 Caveolin->Caveolae Formation Cavin Cavin Cavin->Caveolae Stabilization Caveosome Caveosome Dynamin->Caveosome Vesicle Formation EndoplasmicReticulum Endoplasmic Reticulum Caveosome->EndoplasmicReticulum Trafficking Golgi Golgi Apparatus Caveosome->Golgi Trafficking

Caveolin-Mediated Endocytosis Pathway.

The following diagram illustrates the general process of macropinocytosis.

Macropinocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fluid Extracellular Fluid (with this compound Conjugates) Cup Macropinocytic Cup Fluid->Cup Engulfment Ruffle Membrane Ruffling Ruffle->Cup Formation Actin Actin Cytoskeleton Rearrangement Actin->Ruffle Drives Rac1 Rac1/Cdc42 Activation Rac1->Actin Regulates PI3K PI3K Signaling PI3K->Actin Regulates Macropinosome Macropinosome Cup->Macropinosome Closure LateEndosome Late Endosome/ Lysosome Macropinosome->LateEndosome Maturation & Fusion

Macropinocytosis Pathway.

Quantitative Analysis of Cellular Uptake

The efficiency of cellular uptake of this compound conjugates is a critical parameter for their therapeutic application. This can be quantified using various techniques, with Fluorescence-Activated Cell Sorting (FACS) and Confocal Laser Scanning Microscopy (CLSM) being the most common.

Dose-Dependent and Time-Dependent Uptake

Studies have consistently shown that the cellular uptake of this compound conjugates is both dose- and time-dependent.[2][3][4] Higher concentrations of the conjugates and longer incubation times generally lead to increased intracellular accumulation, until a saturation point is reached.

This compound Conjugate Cell Line Incubation Time Concentration Observed Uptake Trend Reference
This compound-PLGA NPsMCF-73 h20 µM vs 60 µMSignificantly higher uptake at 60 µM[2]
IC/IR-820 NPsMDA-MB-2310.5, 1, 2, 4 hNot specifiedUptake increased with time, reaching a high level at 4 h[3]
Cur@IR820-ss-PEG4T12 h and 4 hNot specifiedUptake at 4h was higher than at 2h[5]
IR820-PLGA NPsMDA-MB-2314 h10, 25, 35 µMUptake increased with concentration[4]
Covalent IR820-PEG-diamineDx5, MES-SA, SKOV-34 h5 µMHigher uptake compared to free this compound[6]
Effect of Endocytosis Inhibitors

To elucidate the specific endocytic pathways involved in the uptake of this compound conjugates, various pharmacological inhibitors are used. The reduction in cellular uptake in the presence of a specific inhibitor provides evidence for the involvement of the corresponding pathway.

Inhibitor Target Pathway This compound Conjugate Cell Line Effect on Uptake Reference
ChlorpromazineClathrin-mediated[DOX][IR820] INMsMCF-7Decreased uptake[1]
SucroseClathrin-mediated[DOX][IR820] INMsMCF-7Decreased uptake[1]
ChloroquineClathrin-mediated[DOX][IR820] INMsMCF-7Decreased uptake[1]
Filipin IIICaveolae-mediated[DOX][IR820] INMsMCF-7Slightly reduced uptake[1]
NystatinCaveolae-mediatedFPA/EPI NPsRat Kupffer CellsTime-dependent inhibition[7][8]
AmilorideMacropinocytosisFPA/EPI NPsRat Kupffer CellsTime-dependent inhibition[7][8]
ColchicineMicrotubule formationFPA/EPI NPsRat Kupffer CellsTime-dependent inhibition[7][8]

Experimental Protocols

Protocol 1: Quantitative Analysis of Cellular Uptake by Flow Cytometry (FACS)

This protocol describes the use of FACS to quantify the cellular uptake of fluorescently labeled this compound conjugates.

Workflow Diagram

FACS_Workflow Cell_Seeding Seed cells in a multi-well plate and incubate overnight Treatment Treat cells with fluorescently labeled this compound conjugates at various concentrations and time points Cell_Seeding->Treatment Washing Wash cells with PBS to remove non-internalized conjugates Treatment->Washing Detachment Detach cells using Trypsin-EDTA Washing->Detachment Resuspension Resuspend cells in FACS buffer Detachment->Resuspension Analysis Analyze cells by flow cytometry to quantify fluorescence intensity Resuspension->Analysis

FACS Analysis Workflow.

Materials:

  • Cells of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • Multi-well plates (e.g., 24-well)

  • Fluorescently labeled this compound conjugates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10^5 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.[2]

  • Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled this compound conjugates at the desired concentrations (e.g., 10, 25, 35 µM).[4] Incubate for various time points (e.g., 0.5, 1, 2, 4 hours) to assess time-dependent uptake.[3]

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any conjugates that are not internalized.

  • Cell Detachment: Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Resuspension: Add 800 µL of complete medium to neutralize the trypsin and gently pipette to create a single-cell suspension. Transfer the cell suspension to a FACS tube.

  • Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of FACS buffer.

  • FACS Analysis: Analyze the cells on a flow cytometer. Use an appropriate laser and filter set to detect the fluorescence of your label. For each sample, acquire at least 10,000 events.

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. The mean fluorescence intensity (MFI) of the gated population is proportional to the amount of internalized conjugate.

Protocol 2: Qualitative and Semi-Quantitative Analysis of Cellular Uptake by Confocal Laser Scanning Microscopy (CLSM)

This protocol outlines the use of CLSM to visualize the intracellular localization of this compound conjugates.

Workflow Diagram

CLSM_Workflow Cell_Seeding Seed cells on glass coverslips in a multi-well plate and incubate overnight Treatment Treat cells with fluorescently labeled this compound conjugates Cell_Seeding->Treatment Washing Wash cells with PBS Treatment->Washing Fixation Fix cells with paraformaldehyde Washing->Fixation Permeabilization Permeabilize cells with Triton X-100 (optional, for intracellular staining) Fixation->Permeabilization Staining Stain cellular compartments (e.g., nucleus with DAPI, lysosomes with LysoTracker) Permeabilization->Staining Mounting Mount coverslips on microscope slides Staining->Mounting Imaging Image cells using a confocal microscope Mounting->Imaging

CLSM Analysis Workflow.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Multi-well plates with glass coverslips

  • Fluorescently labeled this compound conjugates

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (optional)

  • Nuclear stain (e.g., DAPI)

  • Organelle-specific stains (e.g., LysoTracker for lysosomes)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips placed in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled this compound conjugates at the desired concentration and for the desired time.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): If intracellular staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Incubate the cells with fluorescent stains for specific organelles (e.g., DAPI for the nucleus, LysoTracker for lysosomes) according to the manufacturer's instructions.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for your fluorescent labels. Acquire z-stack images to confirm intracellular localization.

Protocol 3: Endocytosis Inhibition Assay

This protocol is used to identify the specific endocytic pathways involved in the uptake of this compound conjugates.

Workflow Diagram

Inhibition_Assay_Workflow Cell_Seeding Seed cells in a multi-well plate and incubate overnight Pre_incubation Pre-incubate cells with specific endocytosis inhibitors Cell_Seeding->Pre_incubation Co_incubation Co-incubate cells with the inhibitor and fluorescently labeled this compound conjugates Pre_incubation->Co_incubation Washing Wash cells to remove non-internalized conjugates and inhibitor Co_incubation->Washing Quantification Quantify cellular uptake using FACS or CLSM as described above Washing->Quantification Analysis Compare uptake in inhibitor-treated cells to untreated control cells Quantification->Analysis

Endocytosis Inhibition Assay Workflow.

Materials:

  • Same as for FACS or CLSM protocols

  • Endocytosis inhibitors (see table above for examples and target pathways)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1 or 2.

  • Pre-incubation with Inhibitors: Pre-incubate the cells with the specific endocytosis inhibitor at a non-toxic concentration for 30-60 minutes at 37°C.

  • Co-incubation: Without removing the inhibitor, add the fluorescently labeled this compound conjugate to the medium and co-incubate for the desired time.

  • Washing: Wash the cells thoroughly with PBS to remove the inhibitor and non-internalized conjugates.

  • Quantification of Uptake: Proceed with either the FACS (Protocol 1) or CLSM (Protocol 2) protocol to quantify the cellular uptake.

  • Data Analysis: Compare the cellular uptake of the this compound conjugate in the presence of each inhibitor to the uptake in control cells (treated with the conjugate but no inhibitor). A significant reduction in uptake suggests the involvement of the pathway targeted by that inhibitor.

Conclusion

The cellular uptake of this compound conjugates is a multifaceted process primarily mediated by endocytosis. The specific pathway(s) involved are dependent on the physicochemical characteristics of the conjugate. A thorough understanding and characterization of these uptake mechanisms, using the protocols outlined above, are essential for the rational design of this compound-based nanomedicines for improved diagnostic and therapeutic outcomes.

References

Troubleshooting & Optimization

Technical Support Center: IR-820 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in aqueous environments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent this compound aggregation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution showing low fluorescence intensity in water or buffer?

A1: Low fluorescence intensity of this compound in aqueous solutions is often a direct consequence of dye aggregation.[1][2] this compound, like other cyanine (B1664457) dyes, has a tendency to self-aggregate in polar solvents like water. This aggregation leads to a phenomenon known as aggregation-caused quenching (ACQ), which significantly reduces the fluorescence quantum yield.[1][3] In its aggregated state, the dye molecules are too close to each other, leading to non-radiative decay pathways that dissipate energy as heat rather than light.

Q2: I've noticed a change in the color and absorbance spectrum of my this compound solution over time. What does this indicate?

A2: Changes in the color and absorbance spectrum of your this compound solution are strong indicators of aggregation. When this compound aggregates, its absorption spectrum can shift. In aqueous solution, this compound typically shows two absorption peaks.[3] Upon aggregation, the relative intensities of these peaks may change, and you might observe the formation of H-aggregates, which are characterized by a blue-shifted absorption peak.[4] This spectral shift is a reliable diagnostic for aggregation issues.

Q3: What are the most effective methods to prevent this compound aggregation?

A3: Several methods can be employed to prevent this compound aggregation in aqueous solutions. The most common and effective strategies include:

  • Complexation with Albumin: The interaction of this compound with proteins like bovine serum albumin (BSA) or human serum albumin (HSA) is a highly effective way to prevent aggregation.[3][5][6] Albumin encapsulates the dye molecules, keeping them separated and enhancing their fluorescence.[3]

  • PEGylation: Covalently conjugating polyethylene (B3416737) glycol (PEG) to this compound can provide steric hindrance that prevents the dye molecules from getting close enough to aggregate.[7][8]

  • Encapsulation in Nanoparticles: Loading this compound into various types of nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA), or dendrimers, can physically isolate the dye molecules and improve their stability in aqueous media.[9][10][11]

  • Use of Surfactants: Non-ionic surfactants can help to prevent aggregation by forming micelles around the this compound molecules.[12][13][14]

  • Inclusion in Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules like this compound and prevent their aggregation in water.[15][16][17]

Q4: How does preventing aggregation affect the properties of my this compound solution?

A4: Preventing aggregation has several beneficial effects on the properties of your this compound solution. You can expect to see:

  • Enhanced Fluorescence: A significant increase in fluorescence intensity and quantum yield.[1][3]

  • Spectral Shifts: A red-shift in both the absorption and emission peaks.[1][2]

  • Improved Stability: Increased photostability and chemical stability of the dye in solution.[3][7]

  • Better In Vivo Performance: For biological applications, stabilized this compound exhibits longer circulation times and better imaging contrast.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low fluorescence signal in vitro Aggregation of this compound in aqueous buffer.1. Prepare the this compound solution in a buffer containing serum albumin (e.g., 10% FBS or a specific concentration of BSA or HSA).[1] 2. Consider using a formulation with PEGylated this compound.[7] 3. If compatible with your experiment, add a non-ionic surfactant to your buffer.
Inconsistent results between experiments Variable levels of this compound aggregation due to slight differences in solution preparation or storage.1. Standardize your protocol for preparing this compound solutions, including solvent, concentration, and mixing procedure. 2. Use freshly prepared solutions for each experiment. 3. For long-term storage, consider lyophilizing the stabilized this compound formulation.
Precipitate forms in the this compound solution High concentration of this compound leading to extensive aggregation and precipitation.1. Work with lower concentrations of this compound whenever possible.[3] 2. Ensure the chosen solvent system is appropriate for the concentration you are using. This compound is more soluble in organic solvents like DMSO and methanol (B129727).[18] For aqueous applications, use one of the stabilization methods mentioned above.
Poor in vivo imaging contrast Rapid clearance and aggregation of this compound in the bloodstream.1. Formulate this compound with albumin to take advantage of its long circulation half-life and anti-aggregation properties.[3][19] 2. Use PEGylated this compound to increase its hydrodynamic radius and circulation time.[7] 3. Encapsulate this compound in nanoparticles designed for in vivo use.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of different stabilization methods on the properties of this compound.

Table 1: Effect of Serum on this compound Optical Properties

Property This compound in Water This compound in 10% Fetal Bovine Serum (FBS) Reference
Peak Absorption Wavelength ~685 nm and ~812 nmRed-shifted by ~143 nm[1]
Optical Density (at 793 nm) 1.2812.505[1]
Fluorescence Peak ~829 nm~858 nm[1]
Quantum Yield (QY) 0.313%2.521% (approx. 7-fold increase)[1]

Table 2: Stability of Free vs. Formulated this compound

Formulation Fluorescence Decrease after 72h Reference
Free this compound 80%[7]
Covalent this compound-PEG-diamine nanoconjugate (IRPDcov) 39.9%[7]

Experimental Protocols

Protocol 1: Preparation of this compound-Albumin Complex

This protocol describes the preparation of an this compound-Human Serum Albumin (HSA) complex for enhanced fluorescence and stability.

  • Materials:

    • This compound dye

    • Human Serum Albumin (HSA)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Prepare a stock solution of this compound in DMSO or methanol.

    • Prepare a stock solution of HSA in PBS.

    • To determine the optimal ratio, titrate the this compound solution with increasing concentrations of the HSA solution while monitoring the fluorescence intensity.

    • A typical starting point is to mix this compound and HSA at a specific molar ratio (e.g., 1:2 this compound:HSA) in PBS.[3]

    • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for complex formation.

    • The resulting this compound-HSA complex is now ready for use in your experiments.

Protocol 2: Characterization of this compound Aggregation

This protocol outlines how to use UV-Vis spectroscopy to assess the aggregation state of this compound.

  • Materials:

    • This compound solution to be tested

    • Control solution of this compound in a non-aggregating solvent (e.g., methanol)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Dilute the control this compound solution in methanol to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

    • Acquire the absorbance spectrum of the control solution from approximately 600 nm to 900 nm. Note the wavelength of the main absorption peak.

    • Dilute your aqueous this compound solution to the same concentration as the control.

    • Acquire the absorbance spectrum of the aqueous solution over the same wavelength range.

    • Compare the two spectra. A significant blue-shift in the absorption peak of the aqueous solution and/or a change in the ratio of the absorbance peaks is indicative of aggregation.[1][20]

Visual Guides

Below are diagrams to help visualize the concepts discussed.

Aggregation_and_Prevention cluster_aggregation Aggregation Pathway cluster_prevention Prevention Strategies IR820_monomer This compound Monomer IR820_aggregate This compound Aggregate IR820_monomer->IR820_aggregate Self-Assembly in Water Quenched_Fluorescence Quenched Fluorescence IR820_aggregate->Quenched_Fluorescence ACQ Albumin Albumin Stabilized_IR820 Stabilized this compound (Monomeric) Albumin->Stabilized_IR820 PEG PEG PEG->Stabilized_IR820 Nanoparticle Nanoparticle Nanoparticle->Stabilized_IR820 Enhanced_Fluorescence Enhanced Fluorescence Stabilized_IR820->Enhanced_Fluorescence IR820_monomer2 This compound Monomer IR820_monomer2->Albumin Complexation IR820_monomer2->PEG Conjugation IR820_monomer2->Nanoparticle Encapsulation

Caption: Mechanisms of this compound aggregation and prevention strategies.

Experimental_Workflow Start Start: this compound Aggregation Issue Prepare_Solution Prepare this compound Solution in Aqueous Buffer Start->Prepare_Solution Measure_Fluorescence Measure Fluorescence & Absorbance Spectra Prepare_Solution->Measure_Fluorescence Analyze_Data Analyze for Signs of Aggregation (Low Signal, Shifted Spectrum) Measure_Fluorescence->Analyze_Data Choose_Method Choose Stabilization Method (Albumin, PEG, etc.) Analyze_Data->Choose_Method Prepare_Stabilized Prepare Stabilized This compound Formulation Choose_Method->Prepare_Stabilized Implement Recharacterize Re-characterize Fluorescence & Absorbance Prepare_Stabilized->Recharacterize Compare_Results Compare with Unstabilized Solution Recharacterize->Compare_Results Proceed Proceed with Experiment Compare_Results->Proceed Successful Stabilization

References

Technical Support Center: Improving the Photostability of IR-820 Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of the near-infrared (NIR) dye IR-820.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

A1: this compound is a near-infrared cyanine (B1664457) dye with a maximum absorption around 820 nm. It is utilized in various biomedical applications, including fluorescence imaging and photothermal therapy. However, a significant drawback of this compound is its poor photostability, particularly in aqueous solutions. Upon exposure to light, the dye can degrade, leading to a loss of fluorescence and therapeutic efficacy. This photodegradation is primarily caused by a reaction with singlet oxygen, which cleaves the dye's heptamethine chain.

Q2: What is the primary mechanism of this compound photodegradation?

A2: The predominant mechanism of this compound photodegradation is its reaction with singlet oxygen (¹O₂). When this compound is excited by light, it can transfer energy to molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen. This singlet oxygen then attacks the electron-rich polymethine chain of the this compound molecule, leading to its cleavage and the formation of non-fluorescent degradation products.

Q3: How does the solvent choice affect the photostability of this compound?

A3: The choice of solvent can significantly impact the photostability of this compound. In aqueous solutions, this compound is particularly unstable.[1] Organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) can offer better stability.[2] When used in biological applications, the binding of this compound to serum albumin can enhance its photostability and fluorescence quantum yield.[3][4]

Q4: What are the main strategies to improve the photostability of this compound?

A4: The main strategies to enhance the photostability of this compound include:

  • Structural Modification: Altering the chemical structure of the dye to make it less susceptible to singlet oxygen attack.[5]

  • Encapsulation: Protecting the dye within nanoparticles such as liposomes, polymeric nanoparticles (e.g., PLGA), or dendrimers.[6][7][8][9]

  • Use of Stabilizers: Adding singlet oxygen quenchers or antioxidants to the formulation, such as sodium azide (B81097).[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of this compound fluorescence signal during imaging. Photobleaching due to exposure to excitation light.- Reduce the intensity and duration of light exposure. - Use a singlet oxygen scavenger like sodium azide in your formulation (for in vitro assays). - Encapsulate this compound in nanoparticles (e.g., liposomes or PLGA nanoparticles) to shield it from the aqueous environment.[8][9]
Low encapsulation efficiency of this compound in nanoparticles. Poor affinity between the hydrophobic dye and the nanoparticle core. Mismatched polarities between the dye and the polymer matrix.- Optimize the solvent system used during nanoparticle preparation. - Modify the surface of the nanoparticles to improve interaction with the dye. - For polymeric nanoparticles, select a polymer with a polarity that better matches that of this compound.[11]
Aggregation of this compound loaded nanoparticles. Instability of the nanoparticle formulation, leading to aggregation over time or in biological media.- Ensure proper surface coating of the nanoparticles (e.g., with PEG) to enhance colloidal stability. - Optimize the pH and ionic strength of the storage buffer. - Characterize the zeta potential of the nanoparticles to assess their surface charge and stability.
Inconsistent fluorescence intensity between batches of this compound formulations. Variability in dye concentration, encapsulation efficiency, or nanoparticle size.- Precisely control all parameters during formulation, including dye-to-carrier ratio and purification steps. - Thoroughly characterize each batch for dye loading, particle size, and polydispersity index.

Quantitative Data on Photostability Improvement

The following tables summarize the quantitative improvements in this compound photostability achieved through various methods.

Table 1: Photodegradation of Structurally Modified vs. Unmodified this compound

DyeModificationIrradiation Time (min)Degradation (%)
This compoundUnmodified6074
This compound-NO₂4-nitrothiophenol group6044

Data extracted from a study on modified this compound dyes, demonstrating that structural modification can significantly reduce photodegradation.[5]

Table 2: Photostability of Free vs. Encapsulated this compound

FormulationStorage ConditionObservation
Free this compoundStored in water at 4°C for 30 daysLoss of absorption capabilities
This compound in PLGA NanoparticlesStored in water at 4°C for 30 daysMaintained optical properties

This table illustrates the enhanced stability of this compound when encapsulated in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles compared to the free dye in an aqueous solution.[12]

Table 3: Degradation Half-Times of this compound vs. ICG

DyeConditionDegradation Half-Time
This compoundAqueous solutionApproximately double that of ICG
ICGAqueous solution-

A comparative study showed that this compound has a significantly longer degradation half-time in aqueous solutions under various temperature and light conditions compared to Indocyanine Green (ICG).[1][13]

Experimental Protocols

Protocol 1: Encapsulation of this compound in PLGA Nanoparticles

This protocol describes the preparation of this compound loaded PLGA nanoparticles using a nanoprecipitation method.[7][14]

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

  • DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)])

  • DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol))

  • Deionized water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve a calculated amount of this compound in DMSO.

  • Dissolve 1 mg of PLGA in acetonitrile.

  • Mix the this compound solution with the PLGA solution to a final volume of 1 mL.

  • In a separate vial, prepare a lipid mixture by dissolving DSPE-PEG and DSPG in 4% ethanol (B145695) and stir at 60°C for 30 minutes.

  • Add the this compound/PLGA solution dropwise to the lipid suspension while stirring.

  • Add 1 mL of deionized water to the mixture.

  • Continue stirring at room temperature for 1 hour to allow for nanoparticle formation.

  • Purify the nanoparticles by centrifugation using a 10 kDa Amicon filter at 3500 rpm for 10 minutes.

  • Wash the nanoparticles three times with PBS.

  • Resuspend the final nanoparticle solution in PBS to a concentration of 1 mg/mL and store at 4°C.

Protocol 2: Preparation of this compound Loaded Liposomes

This protocol details the thin-film hydration method for preparing this compound loaded liposomes.[9][15]

Materials:

  • This compound dye

  • DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

  • Cholesterol (CHOL)

  • DSPE-PEG2000

  • Chloroform (B151607) or Trichloromethane

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Accurately weigh and dissolve 8 mg of DPPC, 7 mg of CHOL, 4 mg of DSPE-PEG2000, and 1 mg of this compound in 3 mL of chloroform in a round-bottom flask.

  • Use a rotary evaporator to remove the organic solvent at 40°C for 30 minutes, which will result in the formation of a thin, uniform lipid film on the flask wall.

  • Hydrate the lipid film with an appropriate volume of aqueous buffer by vortexing or sonicating until the film is fully dispersed, forming a liposomal suspension.

  • To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size.

  • Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Store the final liposomal formulation at 4°C.

Visualizations

Caption: Mechanism of this compound photodegradation via singlet oxygen generation.

encapsulation_workflow cluster_organic_phase Organic Phase cluster_aqueous_phase Aqueous Phase IR820 This compound mix1 Mix this compound and PLGA in Organic Solvent IR820->mix1 PLGA PLGA Polymer PLGA->mix1 Solvent Organic Solvent (e.g., Acetonitrile/DMSO) Solvent->mix1 IR820_PLGA This compound/PLGA Solution mix1->IR820_PLGA Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) IR820_PLGA->Nanoprecipitation Lipids Lipids (DSPE-PEG, DSPG) mix2 Prepare Lipid Suspension Lipids->mix2 EthanolWater Ethanol/Water EthanolWater->mix2 Lipid_Suspension Lipid Suspension mix2->Lipid_Suspension Lipid_Suspension->Nanoprecipitation Purification Purification (Centrifugation/Washing) Nanoprecipitation->Purification FinalProduct This compound Loaded PLGA Nanoparticles Purification->FinalProduct

Caption: Experimental workflow for this compound encapsulation in PLGA nanoparticles.

stability_strategies cluster_approaches cluster_encapsulation_details Encapsulation Methods cluster_stabilizer_examples Stabilizer Examples center Improving this compound Photostability Structural_Mod Structural Modification center->Structural_Mod Encapsulation Encapsulation center->Encapsulation Stabilizers Use of Stabilizers center->Stabilizers Liposomes Liposomes Encapsulation->Liposomes Polymeric_NP Polymeric Nanoparticles (e.g., PLGA) Encapsulation->Polymeric_NP Dendrimers Dendrimers Encapsulation->Dendrimers Singlet_O2_Quenchers Singlet Oxygen Quenchers (e.g., Sodium Azide) Stabilizers->Singlet_O2_Quenchers Antioxidants Antioxidants Stabilizers->Antioxidants

Caption: Strategies for enhancing the photostability of this compound dye.

References

troubleshooting low fluorescence signal with IR-820 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820 in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorescent signal from this compound weak or undetectable in vivo?

A1: A low fluorescence signal with this compound in vivo can stem from several factors. A primary cause is often related to the dye's environment. This compound is known to suffer from aggregation-caused quenching (ACQ) in aqueous solutions, which significantly reduces its fluorescence.[1][2] However, its fluorescence is substantially enhanced when it binds to serum proteins, like albumin.[1][3][4] Therefore, a weak signal might indicate insufficient interaction with these proteins. Other potential causes include suboptimal imaging parameters, dye degradation, or incorrect dosage.

Q2: How does the presence of serum or albumin affect this compound's fluorescence?

A2: The interaction between this compound and serum albumin is crucial for achieving a strong fluorescent signal in vivo. When this compound binds to albumin, it forms "nanoparticles" that prevent the dye molecules from aggregating.[1][2] This reduction in aggregation minimizes the self-quenching effect and promotes a rigid conformation of the dye, leading to a significant increase in the fluorescence quantum yield.[1][3] In fact, the quantum yield of this compound in serum can be about seven times higher than in water.[1]

Q3: What are the optimal excitation and emission wavelengths for in vivo imaging with this compound?

A3: The optimal wavelengths for this compound can vary depending on the solvent and whether you are targeting the NIR-I or NIR-II imaging window. When bound to serum proteins, this compound's absorption peak experiences a red shift.[1] For NIR-II imaging, an excitation wavelength of around 793 nm or 808 nm is commonly used.[1][3] The emission peak in serum is around 858 nm, with a tail extending beyond 1200 nm into the NIR-II region.[1] It is essential to use appropriate filters to collect the desired emission range.

Q4: Is this compound stable in solution and in vivo?

A4: this compound exhibits better stability in aqueous solutions compared to Indocyanine Green (ICG).[5][6] However, like many fluorescent dyes, it is susceptible to photobleaching, which is an irreversible reduction in fluorescence due to exposure to excitation light.[7] To mitigate this, it is advisable to minimize the duration and intensity of light exposure during imaging and to store the dye protected from light.[7]

Q5: What is the expected biodistribution and clearance pathway of this compound in vivo?

A5: Following intravenous injection, this compound primarily accumulates in the liver and kidneys.[1][2][3] It is then excreted from the body through both the hepatobiliary (feces) and renal (urine) systems.[1][2] Ex vivo imaging of organs will typically show the strongest signals in these excretory organs.[1][3] Understanding this distribution is important for interpreting your in vivo images and distinguishing target signals from background accumulation.

Troubleshooting Guide: Low Fluorescence Signal

If you are experiencing a weak fluorescence signal with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Problem: Weak or No Fluorescence Signal Detected

Use the following table to diagnose and address potential causes for a low or absent fluorescence signal.

Potential CauseRecommended Action
Dye Aggregation and Quenching Ensure the dye has sufficient opportunity to bind with serum proteins. If preparing a solution for injection, consider using a serum-containing vehicle or allowing for a short incubation time post-injection before imaging to facilitate protein binding.[1][3]
Suboptimal Imaging Parameters Verify that your imaging system is configured with the correct excitation and emission filters for this compound, especially if targeting the NIR-II window. Use an excitation wavelength around 793 nm or 808 nm and an appropriate long-pass filter for emission.[1][3]
Incorrect Dye Concentration The concentration of this compound can impact its fluorescence intensity. Very high concentrations can lead to increased self-quenching. Perform a dose-response experiment to determine the optimal concentration for your specific application. A typical intravenous injection concentration is around 0.5 mg/mL.[1][2]
Dye Degradation Protect this compound solutions from light to prevent photobleaching.[7] Prepare fresh solutions for your experiments and store them according to the manufacturer's instructions.
Insufficient Tissue Penetration For deep tissue imaging, ensure you are utilizing the NIR-II emission window (900-1700 nm), as these longer wavelengths have greater penetration depth and reduced tissue autofluorescence.[1][8]
High Background Signal High background can obscure a weak signal. This can be caused by autofluorescence or non-specific accumulation of the dye. Ensure proper filtering and consider imaging at later time points to allow for clearance of non-bound dye.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound based on published literature.

Table 1: Optical Properties of this compound in Different Solvents

SolventPeak Absorption (nm)Peak Emission (nm)Quantum Yield (QY)Reference
Water~650 nm~829 nm0.313%[1]
10% Fetal Bovine Serum (FBS)~793 nm~858 nm2.521%[1]
10% Bovine Serum Albumin (BSA)~810 nm~850 nm3.821% (for IR-RGD)[10]

Table 2: Recommended In Vivo Imaging Parameters

ParameterRecommended ValueReference
Administration Route Intravenous (tail vein)[1][3]
Typical Concentration 0.5 mg/mL[1][2]
Injection Volume (mouse) 150 - 200 µL[1][3]
Excitation Wavelength 793 nm or 808 nm[1][3]
Excitation Power Density 20 - 116 mW/cm²[2][3]
Camera Exposure Time 50 - 1000 ms[2][3]

Experimental Protocols

Protocol 1: Preparation and Intravenous Administration of this compound for In Vivo Imaging

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For injection, dilute the stock solution in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing serum/albumin to the desired final concentration (e.g., 0.5 mg/mL).[1][2]

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse) using an appropriate anesthetic protocol (e.g., isoflurane (B1672236) inhalation).

    • Place the animal on the imaging stage and ensure it is kept warm.

  • Intravenous Injection:

    • Carefully inject the prepared this compound solution (e.g., 200 µL) into the tail vein of the mouse.[1][2]

  • Imaging:

    • Proceed with imaging at desired time points post-injection. For dynamic studies, imaging can begin immediately. For tumor imaging, later time points (e.g., 4 to 48 hours) may be optimal to allow for clearance and tumor accumulation.[3]

Visual Guides

The following diagrams illustrate key workflows and concepts for troubleshooting low this compound fluorescence signals.

G Troubleshooting Workflow for Low this compound Signal cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Dye-Related Troubleshooting cluster_3 Instrument-Related Troubleshooting Low or No Signal Low or No Signal Check Dye Prep Check Dye Prep Low or No Signal->Check Dye Prep Check Imaging Setup Check Imaging Setup Low or No Signal->Check Imaging Setup Optimize Concentration Optimize Concentration Check Dye Prep->Optimize Concentration Ensure Serum Binding Ensure Serum Binding Check Dye Prep->Ensure Serum Binding Use Fresh Dye Use Fresh Dye Check Dye Prep->Use Fresh Dye Correct Filters Correct Filters Check Imaging Setup->Correct Filters Optimize Exposure Optimize Exposure Check Imaging Setup->Optimize Exposure Check Laser Power Check Laser Power Check Imaging Setup->Check Laser Power

Caption: A logical workflow for troubleshooting a low fluorescence signal.

G Mechanism of this compound Fluorescence Enhancement cluster_0 In Aqueous Solution cluster_1 In Serum IR820_agg This compound Molecules (Aggregated) Quenching Aggregation-Caused Quenching (ACQ) IR820_agg->Quenching Low_Signal Low Fluorescence Quenching->Low_Signal IR820_mono This compound Molecules Complex This compound-Albumin Complex (No Aggregation) IR820_mono->Complex Albumin Serum Albumin Albumin->Complex High_Signal Enhanced Fluorescence Complex->High_Signal

Caption: The impact of serum albumin on this compound fluorescence.

References

Technical Support Center: Optimizing Laser Power for IR-820 Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR-820 for photothermal therapy (PTT).

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength for exciting this compound?

A1: The optimal laser wavelength for exciting this compound is in the near-infrared (NIR) range. While this compound has an excitation peak around 710 nm, studies have successfully used lasers with wavelengths of 793 nm and 808 nm for photothermal therapy.[1][2][3][4][5] The choice of wavelength can depend on the specific formulation of this compound (free vs. encapsulated) and the desired tissue penetration depth.

Q2: What is a typical range for laser power density in this compound PTT experiments?

A2: The laser power density for this compound PTT can vary significantly depending on the experimental setup (in vitro vs. in vivo), the concentration of this compound, and the formulation (e.g., encapsulated in nanoparticles). Reported power densities range from 0.3 W/cm² to 21.2 W/cm².[1][2][3][4] For in vitro studies, a power density of 14.1 W/cm² has been identified as optimal in some cases.[1][2] In vivo studies have used power densities around 1.5 W/cm² to 2 W/cm².[3][4]

Q3: How does the concentration of this compound affect the temperature increase during PTT?

A3: Generally, a higher concentration of this compound leads to a greater temperature increase upon laser irradiation at a constant power density.[1][2] However, it is crucial to optimize the concentration to avoid potential cytotoxicity in the absence of laser light and to ensure efficient heat generation.

Q4: What are the advantages of encapsulating this compound in nanoparticles?

A4: Encapsulating this compound in nanoparticles, such as PLGA or liposomes, offers several advantages over using the free dye.[1][2][4][6] These include:

  • Improved stability: Free this compound has low stability in aqueous solutions.[1][2]

  • Enhanced biocompatibility: Nanoparticle formulations can improve the biocompatibility of the dye.[7]

  • Increased circulation half-life: Encapsulation can prolong the time the dye remains in circulation, allowing for better tumor accumulation.

  • Potentially higher photothermal efficiency: Some studies have shown that encapsulated this compound can generate more heat compared to the free dye under identical conditions.[1][2]

Q5: What is the primary mechanism of cell death induced by this compound PTT?

A5: The primary and preferred mechanism of cell death induced by this compound PTT is apoptosis.[4][8] Inducing apoptosis is generally considered more favorable than necrosis in a therapeutic context as it is a more controlled and less inflammatory process.[4]

Troubleshooting Guide

Problem 1: Insufficient temperature increase during laser irradiation.

Possible Cause Troubleshooting Step
Low Laser Power Density Gradually increase the laser power density. Be aware that excessively high power can cause damage to surrounding healthy tissue.
Low this compound Concentration Increase the concentration of this compound. Ensure the concentration is not cytotoxic in the absence of laser irradiation.
Suboptimal Laser Wavelength Verify that the laser wavelength aligns with the absorption peak of your this compound formulation. The absorption peak can shift depending on the solvent and whether the dye is encapsulated.[3]
Degradation of this compound This compound can be unstable. Consider encapsulating the dye in nanoparticles to improve its stability.[1][2]
Incorrect Laser Beam Focus Ensure the laser beam is properly focused on the target area to deliver the intended power density.

Problem 2: Significant cell death in control groups (no laser irradiation).

Possible Cause Troubleshooting Step
High this compound Concentration The concentration of this compound may be cytotoxic. Perform a dose-response experiment to determine the maximum non-toxic concentration of your this compound formulation.
Contamination of Cell Culture Check for contamination in your cell culture, which could be causing cell death independent of the treatment.
Issues with Nanoparticle Formulation If using nanoparticles, the formulation itself might be causing toxicity. Test the biocompatibility of the empty nanoparticles (without this compound).

Problem 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Variability in this compound Formulation Ensure consistent preparation of your this compound solution or nanoparticle suspension. For nanoparticles, characterize each batch for size and dye loading.
Inconsistent Laser Parameters Calibrate your laser to ensure consistent power output. Maintain a fixed distance between the laser source and the sample for all experiments.
Cell Culture Variability Use cells from the same passage number and ensure they are at a consistent confluency at the time of the experiment.
Uneven Cell Seeding Ensure even distribution of cells when plating to avoid variations in cell density across wells.

Quantitative Data Summary

Table 1: In Vitro Temperature Increase with Different Laser Power Densities and this compound Concentrations.

This compound FormulationThis compound Concentration (µM)Laser Power Density (W/cm²)Irradiation Time (min)Temperature Increase (ΔT in °C)
Free this compound20 - 1205.323.7 - 19
This compound PLGA NPs20 - 1205.326 - 20.4
Free this compound20 - 12014.126.5 - 33.3
This compound PLGA NPs20 - 12014.128 - 33.6
Free this compound20 - 12021.229.4 - 34.2
This compound PLGA NPs20 - 12021.2210.2 - 35
This compound Aqueous Solution500 µg/mL0.54Reached 55°C
This compound Aqueous Solution500 µg/mL1.510Reached >90°C

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Protocol 1: Determining Optimal Laser Power for In Vitro Photothermal Therapy

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1][2]

  • Incubation with this compound: Treat the cells with various non-toxic concentrations of your this compound formulation (e.g., 10, 25, 50 µM) and incubate for a predetermined time (e.g., 4 hours) to allow for cellular uptake.[4] Include control groups with no this compound.

  • Laser Irradiation: Irradiate the designated wells with an 808 nm laser at different power densities (e.g., 0.5, 1.0, 1.5, 2.0 W/cm²) for a fixed duration (e.g., 5 minutes).[4] Maintain a constant distance between the laser and the plate.

  • Cell Viability Assay (MTT): After 24 hours post-irradiation, assess cell viability using an MTT assay.[1][2]

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control. The optimal laser power will be the one that achieves significant cancer cell death with minimal effect on cells not treated with this compound.

Protocol 2: Measurement of Photothermal Effect

  • Sample Preparation: Prepare aqueous solutions of your this compound formulation at different concentrations in a suitable container (e.g., a quartz cuvette or a well in a 96-well plate).

  • Temperature Measurement Setup: Position a thermal imaging camera or a thermocouple to continuously record the temperature of the solution.

  • Laser Irradiation: Irradiate the sample with the laser at a specific power density.

  • Data Recording: Record the temperature change over a set period of time (e.g., every 30 seconds for 5-10 minutes).[1][2]

  • Analysis: Plot the temperature as a function of time to determine the rate of heating and the maximum temperature achieved for each concentration and power density.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Cells incubate Incubate Cells with this compound prep_cells->incubate prep_ir820 Prepare this compound Formulation prep_ir820->incubate irradiate Laser Irradiation incubate->irradiate viability Cell Viability Assay (MTT) irradiate->viability apoptosis Apoptosis Assay irradiate->apoptosis data_analysis Data Analysis & Optimization viability->data_analysis apoptosis->data_analysis

Caption: Workflow for optimizing this compound PTT in vitro.

Apoptosis_Signaling_Pathway IR820_Laser This compound + NIR Laser Heat Localized Hyperthermia IR820_Laser->Heat Cell_Stress Cellular Stress Heat->Cell_Stress Mitochondria Mitochondrial Pathway Cell_Stress->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway for PTT-induced apoptosis.

References

Technical Support Center: Reducing Non-Specific Binding of IR-820 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820 and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding (NSB) with this compound conjugates?

A1: Non-specific binding of this compound conjugates can stem from several factors:

  • Hydrophobic Interactions: this compound is a hydrophobic molecule, which can lead to non-specific interactions with proteins and other biological macromolecules.

  • Ionic Interactions: Electrostatic forces between the charged this compound conjugate and cellular or tissue components can cause non-specific binding.

  • Aggregation: this compound has a tendency to form aggregates in aqueous solutions, which can become trapped in tissues or cells, leading to high background signals. Binding with serum proteins like albumin can help prevent this aggregation.[1][2]

  • High Conjugate Concentration: Using an excessive concentration of the this compound conjugate increases the likelihood of non-specific binding.[3]

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on cells, tissues, or membranes is a common cause of high background.

  • Insufficient Washing: Incomplete removal of unbound or loosely bound conjugates will result in a poor signal-to-noise ratio.[4]

Q2: How does conjugation of this compound to molecules like antibodies or polymers affect non-specific binding?

A2: Conjugation can either mitigate or exacerbate non-specific binding depending on the properties of the conjugated molecule and the linker used.

  • PEGylation: Conjugating this compound with polyethylene (B3416737) glycol (PEG) can create a hydrophilic shield around the molecule, which has been shown to reduce non-specific binding and improve circulation times in vivo.[5][6][7]

  • Antibody Properties: The specificity and quality of the antibody in an this compound-antibody conjugate are critical. A primary antibody with cross-reactivity will lead to off-target binding.

  • Albumin Binding: this compound can non-covalently or covalently bind to albumin. This interaction can reduce aggregation-caused quenching and improve fluorescence, while potentially altering biodistribution.[1][8]

Q3: What are the recommended blocking agents for experiments using this compound conjugates?

A3: The choice of blocking agent depends on the experimental application. Common options include:

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody are widely used to block non-specific hydrophobic and ionic interactions.[9]

  • Detergents: Non-ionic detergents like Tween-20 can be added to blocking and washing buffers to reduce hydrophobic interactions.

  • Commercial Blocking Buffers: Several commercially available blocking buffers are optimized for near-infrared fluorescence applications and can provide consistent results.[10]

Q4: Can the formation of this compound aggregates be prevented?

A4: Yes, several strategies can minimize the aggregation of this compound:

  • Use of Serum/Albumin: The presence of serum proteins, particularly albumin, can prevent this compound from aggregating in aqueous solutions.[1][2] For in vivo studies, intravenously injected this compound can bind to endogenous albumin.[8]

  • PEGylation: Covalently attaching PEG chains to this compound can improve its solubility and reduce aggregation through steric hindrance.[5]

  • Proper Storage and Handling: Store this compound conjugates as recommended by the manufacturer, typically protected from light and moisture. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Problem 1: High Background in Cell Staining (Immunofluorescence)

High background fluorescence can obscure the specific signal from your this compound conjugate.

start High Background Observed check_unstained Analyze Unstained Control start->check_unstained autofluorescence High Autofluorescence? check_unstained->autofluorescence autofluorescence_yes Address Autofluorescence (e.g., spectral unmixing, quenching) autofluorescence->autofluorescence_yes Yes autofluorescence_no Issue is Non-Specific Binding autofluorescence->autofluorescence_no No end_good Signal-to-Noise Ratio Improved autofluorescence_yes->end_good optimize_concentration Optimize Conjugate Concentration autofluorescence_no->optimize_concentration check_blocking Review Blocking Protocol optimize_concentration->check_blocking check_washing Improve Washing Steps check_blocking->check_washing check_washing->end_good

Caption: Troubleshooting workflow for high background in cell staining.

Potential Cause Recommended Solution
Excessive Conjugate Concentration Perform a titration to determine the optimal concentration of the this compound conjugate. Higher concentrations increase the likelihood of non-specific binding.[3]
Inadequate Blocking Ensure proper blocking by incubating with a suitable blocking agent (e.g., 5% BSA or normal serum) for at least 30-60 minutes at room temperature.[11]
Insufficient Washing Increase the number and duration of washing steps after incubation with the this compound conjugate. Use a buffer containing a mild detergent like 0.05% Tween-20.[4]
Cellular Autofluorescence Image an unstained control sample to assess the level of natural fluorescence. While near-infrared imaging reduces autofluorescence, some cell types may still exhibit it.
Hydrophobic Interactions Include a non-ionic detergent (e.g., Tween-20) in your antibody diluent and wash buffers.
Problem 2: High Background in Western Blotting

High background on a western blot can make it difficult to accurately detect and quantify the protein of interest.

start High Background on Blot check_membrane Verify Membrane Type and Handling start->check_membrane membrane_ok Membrane Suitable for NIR? check_membrane->membrane_ok membrane_no Use Low-Fluorescence PVDF or Nitrocellulose membrane_ok->membrane_no No membrane_yes Membrane OK membrane_ok->membrane_yes Yes end_good Clean Blot with High S/N membrane_no->end_good optimize_blocking Optimize Blocking Agent and Time membrane_yes->optimize_blocking optimize_antibody Titrate Primary and Secondary Antibody Concentrations optimize_blocking->optimize_antibody improve_washing Increase Wash Steps and Duration optimize_antibody->improve_washing add_detergent Add Tween-20 to Antibody Diluent and Wash Buffers improve_washing->add_detergent add_detergent->end_good

Caption: Troubleshooting workflow for high background in western blotting.

Potential Cause Recommended Solution
Inappropriate Membrane Use low-fluorescence PVDF or nitrocellulose membranes specifically designed for near-infrared western blotting.[12]
Suboptimal Blocking Test different blocking agents (e.g., commercial NIR blocking buffers, BSA, non-fat dry milk). Incubate for at least 1 hour at room temperature.[10]
High Antibody Concentration Titrate both the primary and this compound conjugated secondary antibodies to find the lowest concentration that provides a strong specific signal.[3]
Insufficient Washing Perform at least four 5-minute washes with a buffer containing 0.1% Tween-20 after both primary and secondary antibody incubations.[13]
Contamination Handle the membrane with clean forceps. Ensure all incubation trays and equipment are clean.[12]
Problem 3: High Background in In Vivo Imaging

High background in animal imaging can be due to non-specific accumulation of the this compound conjugate in tissues other than the target.

start High Background in Animal check_clearance Assess Clearance Time start->check_clearance clearance_fast Fast Clearance? check_clearance->clearance_fast clearance_no Image at Later Time Points clearance_fast->clearance_no No clearance_yes Consider Probe Design clearance_fast->clearance_yes Yes end_good Improved Target-to-Background Ratio clearance_no->end_good modify_conjugate Modify Conjugate Properties clearance_yes->modify_conjugate pegylation PEGylate Conjugate modify_conjugate->pegylation albumin_binding Utilize Albumin Binding modify_conjugate->albumin_binding optimize_dose Optimize Injected Dose pegylation->optimize_dose albumin_binding->optimize_dose optimize_dose->end_good

Caption: Logical relationships in troubleshooting high background for in vivo imaging.

Potential Cause Recommended Solution
Slow Clearance Image at later time points to allow for the clearance of unbound conjugate from non-target tissues.
Hydrophobicity and Aggregation Formulate the this compound conjugate to bind with albumin or conjugate it with PEG to improve solubility and reduce non-specific uptake by the reticuloendothelial system.[1][2][5]
High Dose Titrate the injected dose to find the lowest effective amount that provides a good signal at the target site without saturating non-target tissues.
Non-Specific Antibody Uptake If using an antibody conjugate, ensure the antibody has high specificity for the target and consider using F(ab')2 fragments to avoid Fc-receptor-mediated uptake.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Application Pros Cons
Bovine Serum Albumin (BSA) 3-5% in PBS/TBSGeneral Use, IHC, WBInexpensive, readily available, effective for many applications.[14]May contain endogenous biotin (B1667282) and enzymes that can interfere with certain detection systems.
Normal Serum 5-10% in PBS/TBSIHC, Cell StainingVery effective at blocking non-specific antibody binding, especially when from the same species as the secondary antibody.[9]More expensive than BSA, must match the secondary antibody host species.
Non-Fat Dry Milk 5% in TBS-TWestern BlottingInexpensive and effective.Not recommended for use with phosphospecific antibodies due to casein content. Can sometimes mask certain antigens.
Commercial NIR Buffers Per ManufacturerWestern Blotting, IHCOptimized for low background in the near-infrared spectrum, consistent performance.[10]More expensive than "home-brew" options.
Polyethylene Glycol (PEG) Varies by applicationIn Vivo Imaging, Surface CoatingReduces non-specific protein binding, improves solubility and circulation time.[6][7]Requires chemical conjugation to the probe.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with this compound Conjugates
  • Cell Preparation: Grow cells on coverslips or chamber slides to the desired confluency.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times for 5 minutes each with PBS.

  • Permeabilization (for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating cells in a blocking buffer (e.g., 5% BSA and 5% normal goat serum in PBS) for 1 hour at room temperature.[9][11]

  • Primary Antibody Incubation (if applicable): Incubate with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C.

  • Washing: Wash cells three times for 5 minutes each with PBS containing 0.05% Tween-20.

  • This compound Conjugate Incubation: Incubate with the this compound conjugated secondary antibody or primary conjugate, diluted in antibody dilution buffer, for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash cells three times for 10 minutes each with PBS containing 0.05% Tween-20, protected from light.

  • Mounting and Imaging: Mount coverslips with an appropriate mounting medium and image using a fluorescence microscope equipped for near-infrared detection.

Protocol 2: Reducing Non-Specific Binding in In Vivo Imaging
  • Conjugate Formulation:

    • PEGylation: If using a custom conjugate, consider incorporating a PEG linker to improve solubility and reduce non-specific uptake.[5][6]

    • Albumin Binding: For systemic administration, formulate the this compound conjugate in a solution containing serum albumin or utilize a conjugate designed to bind endogenous albumin to prevent aggregation.[1][8] A pre-incubation of this compound with human serum albumin (HSA) can be performed by mixing them at a specific molar ratio and stirring for 1 hour at room temperature.[1]

  • Dose Optimization: Perform a dose-response study to determine the minimal amount of this compound conjugate required for effective target visualization. Start with a low dose and incrementally increase it in subsequent cohorts.

  • Administration: Administer the formulated this compound conjugate via the desired route (e.g., intravenous injection).

  • Imaging Time Course: Perform imaging at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Non-specifically accumulated probe will often clear from tissues over time, leading to an improved target-to-background ratio at later time points.

  • Image Analysis: Quantify the fluorescence intensity in the target tissue and a non-target background region (e.g., muscle) to calculate the target-to-background ratio at each time point. This will help determine the optimal imaging window.

References

IR-820 fluorescence quenching and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorescent dye, IR-820.

Troubleshooting Guide

Problem 1: Weak or No Fluorescence Signal in Aqueous Solutions

  • Potential Cause: Aggregation-Caused Quenching (ACQ).

    • Explanation: this compound molecules have a tendency to aggregate in aqueous solutions due to their planar structure, leading to self-quenching of the fluorescence signal.[1][2][3] This is a common phenomenon for many cyanine (B1664457) dyes.

    • Solution:

      • Protein Binding: Complexing this compound with proteins such as human serum albumin (HSA) or bovine serum albumin (BSA) can prevent aggregation and significantly enhance fluorescence.[2][4][5] The protein encapsulates the dye molecules, keeping them separated.

      • Use of Serum-Containing Media: Dissolving this compound in solutions containing serum, such as fetal bovine serum (FBS), can mimic the anti-quenching effect of purified albumin.[1][6]

      • Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles, such as PLGA-based carriers, physically separates the dye molecules and improves their stability in aqueous environments.[7][8][9][10]

      • Optimize Concentration: At high concentrations, the likelihood of aggregation increases. It is recommended to determine the optimal, lower concentration for your specific application. In ultrapure water and PBS, the highest fluorescence intensity for this compound was observed at a concentration of 7.5 μM.[3][4]

Problem 2: Signal Fades Quickly (Photobleaching)

  • Potential Cause: Photodegradation.

    • Explanation: Like many fluorescent dyes, this compound can be susceptible to photodegradation upon prolonged or high-intensity light exposure, leading to an irreversible loss of fluorescence.

    • Solution:

      • Minimize Light Exposure: Reduce the duration and intensity of the excitation light. Use neutral density filters and shutters to block the light path when not actively acquiring images.

      • Use Anti-Fade Reagents: For fixed samples, consider using a mounting medium containing an anti-fade reagent.

      • Encapsulation: Encapsulating this compound in nanoparticles can enhance its photostability.[1][7]

      • Work in Serum-Containing Solutions: this compound has shown good photostability when dissolved in serum.[1][6]

Frequently Asked Questions (FAQs)

Q1: Why does the fluorescence of this compound increase in the presence of serum or albumin?

A1: The fluorescence of this compound is significantly enhanced in the presence of serum or albumin due to the prevention of aggregation-caused quenching (ACQ).[1][2][3] In aqueous solutions, this compound molecules tend to stack together, which quenches their fluorescence. When bound to albumin, the dye molecules are individually sequestered within the hydrophobic pockets of the protein, preventing aggregation and promoting a rigid conformation that favors radiative decay (fluorescence).[2] This interaction can increase the fluorescence quantum yield by several fold.[1][6]

Q2: What are the optimal excitation and emission wavelengths for this compound?

A2: The optimal excitation and emission wavelengths of this compound can vary depending on the solvent environment. In methanol, the peak absorption is around 820 nm.[11] However, in aqueous solutions, the absorption maximum experiences a significant blue shift to around 691 nm.[11] When bound to serum proteins, the absorption peak red-shifts. For instance, in 10% fetal bovine serum (FBS), the peak absorption wavelength is around 793 nm, with a fluorescence emission peak at approximately 858 nm.[1][6] It is crucial to determine the optimal wavelengths in your specific experimental medium.

Q3: How can I improve the stability of my this compound solution?

A3: To improve the stability of this compound solutions, consider the following:

  • Encapsulation: Loading this compound into nanoparticles, such as those made from PLGA, can significantly improve its stability in aqueous solutions and during storage.[7][9][10]

  • Protein Complexation: Forming a complex with albumin not only enhances fluorescence but also improves the stability of the dye.[3][4][5]

  • Storage Conditions: Store this compound solutions, especially those in aqueous buffers, protected from light at 4°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid multiple freeze-thaw cycles.

Q4: Is this compound suitable for in vivo imaging?

A4: Yes, this compound is a promising agent for in vivo near-infrared fluorescence imaging, particularly in the NIR-II window (900-1700 nm).[1][4][5][6] Its fluorescence can be significantly enhanced in the bloodstream due to binding with endogenous albumin.[4][5] This makes it suitable for applications like angiography and tumor imaging. For specific targeting, this compound can be conjugated to targeting moieties or encapsulated in nanoparticles.

Data Presentation

Table 1: Photophysical Properties of this compound in Different Media

PropertyIn WaterIn 10% Fetal Bovine Serum (FBS)
Peak Absorption Wavelength ~691 nm, 812 nm~793 nm
Peak Emission Wavelength ~829 nm~858 nm
Quantum Yield (QY) ~0.313%~2.521%

Data compiled from multiple sources.[1][4][6][11]

Experimental Protocols

Protocol 1: Preparation of this compound-Human Serum Albumin (HSA) Complex

This protocol describes a method for preparing an this compound-HSA complex to enhance fluorescence for in vitro or in vivo applications.[3][4]

Materials:

  • This compound dye

  • Human Serum Albumin (HSA)

  • Ultrapure water or Phosphate-Buffered Saline (PBS)

  • Stir plate and stir bar

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 500 µM stock solution of this compound in ultrapure water or an appropriate solvent.

    • Prepare a 500 µM stock solution of HSA in ultrapure water or PBS.

  • Complex Formation:

    • In a suitable container, mix the this compound and HSA stock solutions. A common molar ratio to start with is a 1:2 ratio of this compound to HSA to ensure most of the dye is complexed. For example, mix 15 µL of 500 µM this compound with 30 µL of 500 µM HSA.[3][4]

    • Add ultrapure water or PBS to achieve the desired final concentration and volume. For the example above, add 955 µL of water for a total volume of 1 mL.[3][4]

    • Gently stir the mixture at room temperature for 1 hour to allow for complex formation.[3][4]

  • Storage:

    • Store the resulting this compound-HSA complex at 4°C, protected from light, for future use.

Protocol 2: Encapsulation of this compound in PLGA Nanoparticles

This protocol provides a general method for encapsulating this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a nanoprecipitation technique.[1][7][8][9]

Materials:

Procedure:

  • Prepare this compound/PLGA Solution:

    • Dissolve a calculated amount of this compound in DMSO.

    • Dissolve 1 mg of PLGA in acetonitrile.

    • Mix the this compound solution with the PLGA solution to a final volume of 1 mL.[1]

  • Prepare Lipid Suspension:

    • Dissolve the phospholipids (e.g., 260 µg of DSPE-PEG and 200 µg of DSPG) in a 4% ethanol solution.[1]

    • Stir the lipid mixture at 60°C for 30 minutes.[1]

  • Nanoparticle Formation:

    • While stirring, add the this compound/PLGA solution dropwise to the heated lipid suspension.

    • Follow by the addition of 1 mL of deionized water.[1]

    • Continue stirring the mixture at room temperature for 1 hour to facilitate the formation of the nanoparticles.

  • Purification:

    • Purify the nanoparticles to remove unencapsulated dye and other reagents, for example, by dialysis or centrifugation.

  • Characterization and Storage:

    • Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.

    • Store the nanoparticle suspension at 4°C, protected from light.

Visualizations

AggregationQuenching cluster_0 In Aqueous Solution cluster_1 Aggregation cluster_2 Result IR820_1 This compound Aggregate This compound Aggregate IR820_1->Aggregate π-π stacking IR820_2 This compound IR820_2->Aggregate IR820_3 This compound IR820_3->Aggregate IR820_4 This compound IR820_4->Aggregate Quenching Fluorescence Quenching Aggregate->Quenching Leads to

Figure 1: Mechanism of this compound aggregation-caused quenching in aqueous solution.

QuenchingPrevention cluster_0 Problem: this compound Aggregation cluster_1 Solution: Protein Binding cluster_2 Solution: Nanoparticle Encapsulation Free_IR820 Free this compound in Aqueous Solution Aggregate Forms Aggregates Free_IR820->Aggregate Complex This compound-Albumin Complex Free_IR820->Complex Binds to Encapsulated Encapsulated This compound Free_IR820->Encapsulated Encapsulate in Quenched Fluorescence is Quenched Aggregate->Quenched Albumin Albumin Albumin->Complex Enhanced Enhanced Fluorescence Complex->Enhanced Nanoparticle Nanoparticle Nanoparticle->Encapsulated Stable Stable Fluorescence Encapsulated->Stable

Figure 2: Strategies to prevent this compound fluorescence quenching.

References

Technical Support Center: IR-820 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the fluorescence intensity of IR-820. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH generally affect the fluorescence of a molecule like this compound?

A change in pH can alter the electronic states of a fluorophore, which are responsible for its fluorescence. This occurs because a change in hydrogen ion concentration can lead to the bonding or dissociation of a proton (H+), thereby changing the molecule's overall structure and electron distribution.[1] This can, in turn, affect the fluorescence wavelength, quantum yield, and lifetime.[1] The specific effect of pH on fluorescence is highly dependent on the particular fluorophore.[1]

Q2: What is the expected fluorescence behavior of this compound at different pH values?

Q3: Is this compound stable at physiological pH?

Yes, this compound has been shown to be stable at physiological pH (7.4). Nanoparticles loaded with this compound have demonstrated high stability at this pH.[3]

Q4: Can the fluorescence of this compound be enhanced?

Yes, the fluorescence of this compound can be significantly enhanced through interaction with albumin.[2][4] This is due to the formation of an this compound-albumin complex, which can lead to a notable increase in fluorescence intensity.[5]

Troubleshooting Guide

Issue: Unexpected decrease or quenching of this compound fluorescence intensity.

Possible Cause 1: Acidic pH-induced aggregation. In some near-infrared probes, a decrease in pH can lead to protonation and subsequent aggregation, which quenches the fluorescence emission.[6] While not directly documented for free this compound in the provided results, this is a potential mechanism to consider.

  • Troubleshooting Step: Measure the pH of your this compound solution. If it is acidic, consider adjusting the pH to a neutral or physiological range using a suitable buffer.

Possible Cause 2: Degradation of this compound. Although this compound has improved stability compared to some other cyanine (B1664457) dyes, it can still be susceptible to degradation under certain conditions, which could lead to a loss of fluorescence.

  • Troubleshooting Step: Ensure proper storage of this compound solutions, protecting them from light and extreme temperatures. Prepare fresh solutions for critical experiments.

Possible Cause 3: Solvent effects. The solvent environment can significantly impact the fluorescence intensity of this compound. For example, the fluorescence intensity of this compound in ultrapure water is higher than that in PBS at the same concentration.[2][5]

  • Troubleshooting Step: Be consistent with the solvent and buffer systems used in your experiments. If you observe unexpected changes, verify the composition of your solutions.

Quantitative Data

The following table summarizes the available quantitative data on the effect of pH on this compound and related complexes.

SubstancepH ConditionObserved Effect on Fluorescence/AbsorptionReference
This compound-HSA ComplexAcidic (pH 2.4) vs. Physiological (pH 7.4)Stronger absorption and fluorescence in the acidic environment.[2]
F-Yb (Lanthanide-based NIR probe)pH 5.0 to 1.0Quenching of NIR emission.[6]
F-Yb (Lanthanide-based NIR probe)pH 9.0 to 5.0Increasing NIR emission with decreasing pH.[6]

Experimental Protocols

Protocol: Measuring the Effect of pH on this compound Fluorescence Intensity

This protocol outlines a general procedure for investigating the influence of pH on the fluorescence intensity of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO or ultrapure water)

  • A series of buffers with a range of pH values (e.g., citrate (B86180) buffers for acidic range, phosphate (B84403) buffers for neutral range, and borate (B1201080) buffers for alkaline range)

  • Fluorometer capable of excitation and emission in the near-infrared range

  • Cuvettes suitable for fluorescence measurements

  • pH meter

Procedure:

  • Prepare a working solution of this compound: Dilute the this compound stock solution in the desired initial solvent (e.g., ultrapure water or PBS) to a final concentration suitable for fluorescence measurements.

  • Prepare pH-adjusted samples: For each pH value to be tested, mix a specific volume of the this compound working solution with a specific volume of the corresponding buffer to achieve the target pH. Ensure the final concentration of this compound is the same across all samples.

  • Verify pH: Measure and record the final pH of each sample using a calibrated pH meter.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (around 808 nm, but may vary depending on the solvent).[2][5]

    • Record the fluorescence emission spectrum for each sample across the expected emission range (e.g., 820 nm and beyond).

    • The fluorescence intensity at the emission maximum should be recorded for each pH value.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Analyze the trend to determine the relationship between pH and this compound fluorescence intensity under your experimental conditions.

Visualizations

logical_relationship cluster_factors Influencing Factors cluster_properties Molecular Properties cluster_outcome Observable Outcome pH pH of Solution Protonation Protonation State pH->Protonation Concentration This compound Concentration Aggregation Aggregation State Concentration->Aggregation Solvent Solvent/Buffer Solvent->Aggregation Protonation->Aggregation Fluorescence Fluorescence Intensity Protonation->Fluorescence Aggregation->Fluorescence Quenching

Caption: Logical relationship of factors influencing this compound fluorescence.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_samples Prepare pH-Adjusted this compound Samples prep_stock->prep_samples prep_buffers Prepare Buffers of Varying pH prep_buffers->prep_samples measure_ph Verify pH of Each Sample prep_samples->measure_ph measure_fluorescence Measure Fluorescence Intensity (Excitation ~808 nm) measure_ph->measure_fluorescence analyze Analyze Data: Plot Intensity vs. pH measure_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for investigating the effect of pH on this compound.

References

Technical Support Center: Minimizing IR-820 Photobleaching During Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize photobleaching and optimize your imaging experiments with the near-infrared (NIR) fluorescent dye, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microscopy?

A1: this compound is a versatile cyanine (B1664457) dye that exhibits fluorescence in both the near-infrared (NIR)-I (700-900 nm) and NIR-II (1000-1700 nm) windows. Its use in fluorescence microscopy is advantageous due to the reduced autofluorescence of biological tissues in the NIR spectrum, allowing for a higher signal-to-noise ratio and deeper tissue penetration. It is commonly used for applications such as in vivo imaging, vascular imaging, and tumor visualization.[1]

Q2: What is photobleaching and why is this compound susceptible to it?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[2] For cyanine dyes like this compound, this process is often mediated by the interaction of the excited dye molecule with molecular oxygen, which generates highly reactive singlet oxygen.[3][4] This singlet oxygen can then react with the dye, cleaving its polymethine chain and rendering it non-fluorescent.[3]

Q3: How can I tell if my this compound signal loss is due to photobleaching?

A3: A hallmark of photobleaching is a gradual and irreversible decrease in fluorescence intensity over time with continued exposure to the excitation light. If you observe a rapid or uniform drop in signal across the entire field of view that does not recover, photobleaching is a likely cause. To confirm this, you can compare the fluorescence intensity of a freshly imaged area to an area that has been exposed to the excitation light for an extended period.

Q4: Can the imaging buffer affect this compound photostability?

A4: Yes, the composition of the imaging buffer can significantly impact the photostability of this compound. The presence of reactive oxygen species (ROS) scavengers in the buffer can help to mitigate photobleaching. Conversely, components that promote the generation of ROS can accelerate fluorescence decay. For live-cell imaging, it is crucial to use a buffer that maintains cell viability while providing a protective environment for the fluorophore.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues you may encounter with this compound photobleaching during your microscopy experiments.

Issue 1: Rapid loss of fluorescence signal during image acquisition.
Possible Cause Solution
Excessive Laser Power Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio. Use a neutral density filter if necessary to attenuate the laser intensity.[2][5]
Long Exposure Times Decrease the camera exposure time. Compensate for the shorter exposure by increasing the camera gain or using a more sensitive detector.[5]
Continuous Illumination Use the "snap" or "shutter" function on your microscope to illuminate the sample only during image acquisition. Avoid continuous live-viewing of the sample.
Absence of Antifade Reagent For fixed samples, use a commercially available antifade mounting medium. For live-cell imaging, consider adding antioxidants like ascorbic acid or Trolox to the imaging medium, after verifying their compatibility with your experimental system.
Issue 2: High background signal obscuring the this compound fluorescence.
Possible Cause Solution
Autofluorescence While lower in the NIR, some endogenous molecules can still contribute to background. Image an unstained control sample to assess the level of autofluorescence and adjust your imaging settings accordingly.
Non-specific Antibody Binding (for immunofluorescence)Optimize your blocking and washing steps. Use a blocking buffer containing serum from the same species as your secondary antibody. Ensure thorough washing to remove unbound antibodies.[6]
Impure Dye or Reagents Use high-quality, purified this compound and fresh, filtered buffers to minimize fluorescent contaminants.
Issue 3: Inconsistent fluorescence intensity between samples.
Possible Cause Solution
Variable Photobleaching Standardize your imaging protocol across all samples. Ensure that each sample is exposed to the same laser power, exposure time, and duration of illumination.
Differences in Sample Preparation Maintain consistency in all sample preparation steps, including fixation, permeabilization, staining concentrations, and incubation times.[7][8]
Fading During Storage Store stained slides and samples in the dark at 4°C to prevent photobleaching from ambient light. Image samples as soon as possible after preparation.[9]

Quantitative Data on Photostability

While specific quantitative data for this compound photobleaching across a wide range of conditions is limited in the literature, the following table provides a comparative overview of the photostability of different fluorophore classes. This can serve as a general guide for selecting more photostable alternatives if this compound proves to be too labile for your application.

Fluorophore Class Relative Photostability Key Characteristics
Cyanine Dyes (e.g., Cy7, this compound) ModerateSusceptible to photo-oxidation, especially in the absence of protective agents.[2]
Alexa Fluor Dyes (e.g., Alexa Fluor 750, Alexa Fluor 790) HighGenerally exhibit superior photostability compared to traditional cyanine dyes.[2][10]
DyLight Dyes (e.g., DyLight 755, DyLight 800) HighKnown for their high fluorescence intensity and good photostability.[2]
Quantum Dots Very HighHighly resistant to photobleaching, but can have issues with blinking and biocompatibility.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with this compound Conjugated Secondary Antibody

This protocol provides a general workflow for staining fixed cells with an this compound conjugated secondary antibody. Optimization may be required for specific cell types and primary antibodies.

Materials:

  • Fixed cells on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)

  • Primary Antibody (diluted in blocking buffer)

  • This compound Conjugated Secondary Antibody (diluted in blocking buffer)

  • Antifade Mounting Medium

Procedure:

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the this compound conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5-10 minutes each in the dark.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. For imaging plates, add a drop of antifade medium to each well.

  • Imaging: Image the samples immediately or store them protected from light at 4°C.

Protocol 2: Quantification of this compound Photobleaching Rate

This protocol describes a method to quantify the photobleaching rate of this compound in your sample under your specific imaging conditions.

Materials:

  • This compound stained sample (e.g., fixed cells, tissue section)

  • Fluorescence microscope equipped with an appropriate NIR laser and detector

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your this compound stained sample as you would for your experiment.

  • Microscope Setup:

    • Turn on the microscope and allow the laser to warm up for stable output.

    • Select the appropriate laser line and filter set for this compound (e.g., ~780 nm excitation, >800 nm emission).

    • Set the laser power, exposure time, and camera gain to the settings you intend to use for your experiment.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Acquire a time-lapse series of images of the same ROI. The time interval between images should be kept constant (e.g., every 5-10 seconds).

    • Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Define an ROI within the stained area and measure the mean fluorescence intensity within this ROI for each time point.

    • Measure the mean fluorescence intensity of a background region (an area with no staining) for each time point.

    • Subtract the background intensity from the ROI intensity for each time point to get the corrected fluorescence intensity.

    • Normalize the corrected fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the data to an exponential decay function (e.g., single or double exponential) to determine the photobleaching time constant (τ). A smaller τ value indicates faster photobleaching.

Visualizations

Photobleaching_Pathway Figure 1. Simplified Jablonski diagram illustrating the photobleaching pathway of this compound. S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light (e.g., ~780 nm) S1->S0 Fluorescence (e.g., >800 nm) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O2 (forms Singlet Oxygen) Troubleshooting_Workflow Figure 2. Troubleshooting workflow for this compound photobleaching. Start Problem: Rapid Signal Loss Check_Power Is Laser Power Minimized? Start->Check_Power Reduce_Power Action: Reduce Laser Power / Use ND Filter Check_Power->Reduce_Power No Check_Exposure Is Exposure Time Minimized? Check_Power->Check_Exposure Yes Reduce_Power->Check_Exposure Reduce_Exposure Action: Decrease Exposure Time / Increase Gain Check_Exposure->Reduce_Exposure No Check_Antifade Is an Antifade Reagent Being Used? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Add_Antifade Action: Use Antifade Mountant (Fixed) or Add Antioxidants (Live) Check_Antifade->Add_Antifade No Optimized Signal Stabilized Check_Antifade->Optimized Yes Add_Antifade->Optimized Antifade_Mechanism Figure 3. Mechanism of action of common antifade reagents. cluster_photobleaching Photobleaching Cascade cluster_antifade Antifade Intervention IR820_T1 Excited this compound (Triplet State) Singlet_Oxygen Singlet Oxygen (1O2) (Highly Reactive) IR820_T1->Singlet_Oxygen Energy Transfer Oxygen Molecular Oxygen (O2) IR820_Bleached Bleached this compound Singlet_Oxygen->IR820_Bleached Oxidation Antifade Antifade Reagent (e.g., Ascorbic Acid, DABCO) Singlet_Oxygen->Antifade Target for Antifade Quenched_Oxygen Non-Reactive Species Antifade->Quenched_Oxygen Quenches/Scavenges

References

enhancing IR-820 signal-to-background ratio in tissue

Author: BenchChem Technical Support Team. Date: December 2025

Hello! As an AI assistant from Google, I'm here to provide you with a comprehensive technical support guide for enhancing the signal-to-background ratio of IR-820 in tissue. Below you will find detailed troubleshooting advice, frequently asked questions, experimental protocols, and data presented in a clear, accessible format to assist your research.

This guide provides researchers, scientists, and drug development professionals with practical solutions for troubleshooting and enhancing the signal-to-background ratio (SBR) of the near-infrared (NIR) dye this compound in tissue imaging experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak and the background high?

A low signal-to-background ratio with this compound is a common issue often stemming from the dye's inherent properties and its interaction with the biological environment. The primary causes include:

  • Aggregation-Caused Quenching (ACQ): this compound molecules have a strong tendency to aggregate in aqueous solutions, such as buffers and biological fluids.[1][2] This aggregation leads to self-quenching, where the fluorescence is significantly reduced.[2][3]

  • Poor Stability: Free this compound has low stability in aqueous solutions and a short circulation half-life, limiting the time available for it to accumulate at the target site.[4][5]

  • Nonspecific Binding & Biodistribution: The dye can distribute nonspecifically throughout the body, leading to high background signal in non-target tissues.[4][6]

  • Tissue Autofluorescence: Biological tissues contain endogenous fluorophores (e.g., collagen, elastin) that can emit light in the same spectral region as this compound, contributing to background noise.[7]

  • Suboptimal Dye Concentration: Using a concentration that is too high can promote aggregation and quenching, while a concentration that is too low will result in a weak signal.[8][9] The optimal concentration for free this compound in solution is around 7.5 μM.[1][10]

Q2: How can I improve the stability and signal of this compound?

The most effective strategy is to prevent aggregation by encapsulating or conjugating this compound with a carrier molecule. This enhances stability, prolongs circulation time, and can dramatically increase fluorescence.

  • Complexing with Albumin: this compound binds to serum albumin (like HSA), which prevents aggregation and holds the dye in a rigid conformation, leading to a significant increase in fluorescence intensity.[2] This interaction can increase the quantum yield by about seven times and fluorescence intensity by over 13-fold.[1][2] This complex can be formed in vitro before injection or will form spontaneously in vivo after intravenous administration of free this compound.[10][11]

  • Encapsulation in Nanoparticles: Loading this compound into biocompatible nanoparticles made from materials like PLGA, PEG, or Chitosan (B1678972) protects the dye from the aqueous environment.[4][5][6][12][13] This improves stability, reduces nonspecific biodistribution, and allows for passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[6]

  • Covalent Conjugation: Covalently linking this compound to polymers like PEG-diamine or chitosan creates stable nanoconjugates that enhance circulation time and cellular internalization.[6][12]

Q3: What causes high background noise and how can I reduce it?

High background can originate from unbound dye, tissue autofluorescence, or suboptimal imaging parameters.

  • Insufficient Washing: Unbound or nonspecifically bound dye is a major source of background. Ensure thorough washing steps after applying the probe to remove excess dye.[14][15]

  • Optimize Dye Concentration: Perform a concentration titration to find the optimal balance between signal and background.[8] Concentrations that are too high lead to both high background and signal quenching.[8][9]

  • Address Autofluorescence: Image an unstained control tissue sample to determine the level of natural autofluorescence.[15] If it is high, consider using spectral unmixing software if your imaging system supports it, or use commercially available quenching kits.[7]

  • Optimize Imaging Settings: Ensure your imaging system's filters are correctly matched to this compound's excitation and emission spectra (Ex: ~710-800 nm, Em: ~820-830 nm).[4][16] Adjust exposure time to be as short as possible while still detecting a clear signal to minimize noise.[17]

Q4: How does pH affect this compound fluorescence?

The fluorescence of many dyes is sensitive to the local pH environment because changes in pH can alter the ionization state and electronic structure of the molecule.[18][19] While the effect on this compound is not as extensively documented as for other dyes, significant deviations from physiological pH (around 7.4) could potentially alter its fluorescence properties.[19][20] When formulating this compound, especially in nanoparticles, maintaining a stable physiological pH is recommended for consistent performance.

Troubleshooting Guides

Guide 1: Low Signal Intensity
Potential Cause Recommended Solution
Aggregation-Caused Quenching (ACQ) Formulate this compound with a stabilizing agent. The most common methods are complexing with Human Serum Albumin (HSA) or encapsulating in nanoparticles (e.g., PLGA).[1][5]
Photobleaching Minimize exposure of the sample to the excitation light.[21] Use an anti-fade mounting medium if applicable. Nanoparticle encapsulation can also improve photostability.[10]
Low Dye Concentration Perform a dose-response experiment to identify the optimal concentration. For free this compound, concentrations around 7.5 μM have shown high fluorescence intensity in solution.[1][10]
Incorrect Filter Sets Verify that the excitation and emission filters on your imaging system are appropriate for this compound (e.g., Ex: 785 nm, Em: >820 nm).[6][9]
Guide 2: High Background Signal
Potential Cause Recommended Solution
Excess Unbound Dye Increase the number and duration of washing steps post-incubation to thoroughly remove unbound dye.[14][15]
High Dye Concentration Titrate the this compound concentration downwards. An overly high concentration increases nonspecific binding.[8]
Tissue Autofluorescence Image an unstained control sample to quantify autofluorescence.[15] Use a narrower emission filter or spectral unmixing. Consider using an autofluorescence quenching kit.[7]
Nonspecific Binding Use a blocking agent (e.g., serum from the secondary antibody host species) before applying the this compound conjugate.[15] Encapsulating this compound in PEGylated nanoparticles can reduce nonspecific uptake.[6]

Quantitative Data Summary

Table 1: Impact of Formulation on this compound Properties
FormulationKey FindingQuantitative ImprovementReference
This compound + Human Serum Albumin (HSA) Fluorescence Enhancement13.2-fold increase in fluorescence intensity at 1000 nm (1:2 molar ratio).[1]
This compound in Serum Quantum Yield (QY) EnhancementQY of 2.52% in serum vs. 0.31% in water (a ~7-fold increase).[2]
This compound-PLGA Nanoparticles Biocompatibility>80% cell viability with NPs vs. 42% viability with free this compound at equivalent high concentrations.[4]
This compound-PEG-Diamine Conjugate PharmacokineticsSignificantly longer plasma half-life and area under the curve (AUC) compared to free this compound.[6]

Key Experimental Protocols

Protocol 1: Preparation of this compound-Albumin Complex (In Vitro)

This protocol is adapted from methods described for enhancing this compound fluorescence through complexation with Human Serum Albumin (HSA).[1][10]

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 500 μM) in ultrapure water or PBS.

    • Prepare a stock solution of Human Serum Albumin (HSA) (e.g., 500 μM or by weight) in the same buffer.

  • Complexation:

    • Mix the this compound and HSA solutions to achieve the desired molar ratio. A ratio of 1:2 (this compound:HSA) has been shown to produce strong fluorescence enhancement.[1] For example, to make a 1mL solution with a final concentration of 7.5 μM this compound and 15 μM HSA, mix 15 μL of 500 μM this compound stock, 30 μL of 500 μM HSA stock, and 955 μL of water/PBS.

  • Incubation:

    • Gently stir the mixture at room temperature for 1 hour to allow for complete complex formation.[10]

  • Verification (Optional):

    • Measure the absorbance spectrum. A significant redshift in the maximum absorption peak (from ~685 nm to ~835 nm) indicates successful complexation.[1]

    • Measure the fluorescence emission spectrum (e.g., with 808 nm excitation) to confirm fluorescence enhancement compared to a solution of free this compound at the same concentration.

  • Storage:

    • Store the resulting this compound-HSA complex at 4°C for future use.[10]

Protocol 2: Encapsulation of this compound in PLGA Nanoparticles

This protocol describes a general nanoprecipitation method for encapsulating this compound into PLGA nanoparticles, a common technique for improving dye stability and delivery.[4][5]

  • Organic Phase Preparation:

    • Dissolve a defined amount of PLGA polymer and this compound dye in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or a phospholipid-PEG conjugate) to stabilize the nanoparticles.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase while stirring vigorously.

    • The rapid diffusion of the organic solvent into the water causes the PLGA polymer to precipitate, entrapping the this compound dye within the nanoparticle core.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours (e.g., overnight) in a fume hood to allow the organic solvent to evaporate completely.

  • Purification:

    • Wash the nanoparticles to remove unencapsulated dye and excess surfactant. This is typically done by repeated cycles of centrifugation and resuspension in ultrapure water.

  • Characterization:

    • Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the dye loading efficiency by lysing a known amount of nanoparticles and measuring the this compound absorbance with a spectrophotometer.

Visual Guides

cluster_problem Problem: Aggregation-Caused Quenching (ACQ) cluster_agg Aggregate cluster_solution Solution: Stabilization cluster_np Nanoparticle Encapsulation cluster_alb Albumin Complexation a1 This compound struct This compound This compound This compound a1->struct Aggregation in Aqueous Solution a2 This compound a3 This compound a4 This compound a5 This compound b1 This compound c2 This compound Quenched Fluorescence Quenched struct->Quenched Low Signal Bright Fluorescence Enhanced b1->Bright High Signal c1 Albumin c1->Bright High Signal Start Start: Low SBR with this compound Check_Control Image Unstained Control: Is Autofluorescence High? Start->Check_Control High_Auto Yes: Autofluorescence is an issue Check_Control->High_Auto Yes Low_Auto No: Autofluorescence is low Check_Control->Low_Auto No Quench Use Autofluorescence Quenching Kit / Spectral Unmixing High_Auto->Quench Check_Conc Titrate this compound Concentration: Did Signal Improve? Low_Auto->Check_Conc Quench->Check_Conc Conc_Yes Yes: Concentration was suboptimal Check_Conc->Conc_Yes Conc_No No: Likely an aggregation issue Check_Conc->Conc_No Optimize_Img Optimize Imaging Parameters (Exposure, Filters) Conc_Yes->Optimize_Img Stabilize Stabilize this compound: Use Albumin or Nanoparticles Conc_No->Stabilize End End: Enhanced SBR Optimize_Img->End Stabilize->End

References

Technical Support Center: Optimizing IR-820 for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-820 cellular imaging. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for cellular imaging?

This compound is a cyanine (B1664457) dye that absorbs and emits light in the near-infrared (NIR) spectrum.[1][2] This makes it valuable for cellular imaging for several reasons:

  • Deep Tissue Penetration: NIR light can penetrate biological tissues more deeply than visible light.

  • Reduced Autofluorescence: Cells and tissues naturally exhibit less autofluorescence in the NIR range, leading to a better signal-to-background ratio.[1]

  • Versatility: Beyond imaging, this compound has been utilized for photothermal and photodynamic therapy.[3][4]

Q2: What are the optimal excitation and emission wavelengths for this compound?

The maximal excitation and emission wavelengths of this compound can vary depending on the solvent. In methanol, the peak absorption is around 820 nm.[5] However, in aqueous solutions like water, the absorption maximum can shift significantly.[5] For cellular imaging, it is often excited using lasers in the range of 785-808 nm.[3][6][7]

Q3: How do I prepare an this compound stock solution?

It is recommended to prepare a fresh stock solution of this compound in a suitable solvent like phosphate-buffered saline (PBS) or a solvent compatible with your experimental setup. For in vivo experiments, this compound has been mixed with PBS to a final concentration of 0.2 mM.[8]

Q4: Is this compound toxic to cells?

This compound has shown good biocompatibility in several studies, with negligible toxicity observed at effective imaging concentrations.[1][4][9] However, like any fluorescent probe, cytotoxicity can be concentration-dependent. It is always advisable to perform a cytotoxicity assay, such as an MTT assay, to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.[4][6] For example, in one study, the viability of 4T1 and 3T3-L1 cells remained above 80% at a concentration of 9 μM.[3][4]

Q5: What is the photostability of this compound?

This compound exhibits good photostability, especially when dissolved in a serum-containing medium.[1][10] The binding of this compound to serum proteins can help to maintain its fluorescence intensity even after continuous laser irradiation.[1][10]

Troubleshooting Guide

This guide addresses common issues encountered during cellular imaging experiments with this compound.

Problem 1: Low or No Fluorescence Signal

Possible Cause Suggested Solution
Suboptimal Concentration The concentration of this compound may be too low. Increase the concentration incrementally. Refer to the concentration tables below for typical ranges.
Aggregation-Caused Quenching (ACQ) This compound can aggregate in aqueous solutions, leading to self-quenching of its fluorescence.[1][3][11] Consider preparing the this compound solution in a medium containing serum, as binding to albumin can prevent aggregation and enhance fluorescence.[1][3][11]
Incorrect Imaging Settings Ensure you are using the correct excitation and emission filters for this compound.[12] Note that far-red fluorescence may not be visible by eye and requires a suitable CCD camera or confocal imaging system.[12]
Photobleaching Although this compound has good photostability, excessive laser power or prolonged exposure can lead to photobleaching. Reduce the laser intensity or exposure time. Using an anti-fade mounting medium can also help.[12]

Problem 2: High Background Fluorescence

Possible Cause Suggested Solution
Excessive this compound Concentration Too high a concentration can lead to non-specific binding and high background. Perform a concentration titration to find the optimal signal-to-noise ratio.[12]
Inadequate Washing Insufficient washing after staining will leave unbound dye in the background. Increase the number and duration of washing steps with PBS.[1]
Cellular Autofluorescence While generally low in the NIR, some cell types may exhibit autofluorescence.[12] Always include an unstained control to assess the level of autofluorescence and adjust imaging parameters accordingly.[12]

Problem 3: Cell Death or Changes in Morphology

Possible Cause Suggested Solution
Cytotoxicity The concentration of this compound may be too high for your specific cell type. Perform a cytotoxicity assay (e.g., MTT) to determine the maximum non-toxic concentration.[4][6]
Phototoxicity The combination of this compound and laser irradiation can induce phototoxicity.[6][13] Reduce the laser power and/or exposure time to minimize damage to the cells.
Solvent Toxicity If using a solvent other than PBS to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is not toxic.

Quantitative Data Summary

The following tables summarize concentrations and other parameters reported in the literature for this compound in cellular and in vivo imaging.

Table 1: In Vitro Cellular Imaging Parameters for this compound

Cell Line This compound Concentration Incubation Time Application
UMUC3 (human bladder cancer)Not specified2 hoursNIR-II Fluorescence Imaging
HeLa50, 100, 150, 200 µg/mL4 hoursCytotoxicity Assay
MCF-7 (breast cancer)20 µM3 hoursPhotothermal Therapy Study
MCF-760 µM24 hoursPhototoxicity Study
MES-SA, Dx5, SKOV-35 µM4 hoursCellular Imaging
U87MG, L9290.5 to 3.0 µM12 and 24 hoursCytotoxicity Assay

Table 2: In Vivo Imaging Parameters for this compound

Animal Model This compound Concentration/Dose Administration Route Application
Nude Mouse (subcutaneous tumor)2 mg/mL (100 µL)IntramuscularNIR-II Fluorescence Imaging & Photothermal Therapy
Mouse0.5 mg/mL (200 µL)IntravenousBiodistribution Study
Hairless SKHi/sKHl Mouse0.2 mM (100 µL)Intravenous or IntraperitonealIn Vivo Imaging
4T1 Tumor-bearing Balb/c Mouse75 µM (150 µL)IntravenousNIR-II Fluorescence Imaging
Mouse with Neck TumorNot specified (100 µL)IntravenousIn Vivo Imaging

Experimental Protocols

Protocol 1: General Staining of Adherent Cells with this compound for Fluorescence Microscopy

  • Cell Seeding: Seed cells on a suitable imaging dish or chamber slide and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Prepare this compound Staining Solution: Prepare a fresh solution of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is suggested. To minimize aggregation, using a medium containing fetal bovine serum (FBS) is recommended.[1]

  • Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C in a CO₂ incubator.[7][14]

  • Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS to remove unbound dye.[1]

  • Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate NIR laser line and emission filters.

Visualizations

Below are diagrams illustrating key concepts and workflows related to optimizing this compound for cellular imaging.

experimental_workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Imaging & Analysis A Determine Optimal Concentration (Titration & Cytotoxicity Assay) B Prepare Fresh this compound Stock Solution A->B C Dilute this compound in Serum-Containing Medium B->C E Incubate Cells with this compound C->E Staining Solution D Seed and Culture Cells D->E F Wash Cells to Remove Unbound Dye E->F G Acquire Images with NIR Microscope F->G H Analyze Signal-to-Background Ratio G->H I Troubleshoot if Necessary H->I

Caption: A general experimental workflow for cellular imaging with this compound.

troubleshooting_logic Start Imaging Issue LowSignal Low Signal? Start->LowSignal HighBg High Background? Start->HighBg CellDeath Cell Death? Start->CellDeath IncreaseConc Increase this compound Concentration LowSignal->IncreaseConc Yes UseSerum Use Serum in Medium to Reduce Aggregation LowSignal->UseSerum Yes CheckFilters Check Microscope Filters & Settings LowSignal->CheckFilters Yes DecreaseConc Decrease this compound Concentration HighBg->DecreaseConc Yes ImproveWash Improve Washing Steps HighBg->ImproveWash Yes CytotoxicityTest Perform Cytotoxicity Assay & Reduce Concentration CellDeath->CytotoxicityTest Yes ReduceLaser Reduce Laser Power/ Exposure Time CellDeath->ReduceLaser Yes

Caption: A troubleshooting decision tree for common this compound imaging issues.

References

Technical Support Center: IR-820 Biodistribution and Clearance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared fluorescent dye, IR-820. The information provided addresses common challenges related to its biodistribution and clearance in preclinical experimental settings.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
Low fluorescence signal in target tissue (e.g., tumor) Poor stability and rapid clearance of free this compound. Free this compound has a short plasma half-life and can be quickly cleared from circulation.[1]Consider using a nanoformulation to improve in vivo stability and circulation time. Options include encapsulation in dendrimers or PLGA nanoparticles, or covalent conjugation with PEG-diamine.[1][2]
Aggregation of this compound in aqueous solution. this compound can form aggregates in aqueous solutions, which leads to fluorescence self-quenching.[3]Prepare this compound solutions in serum or a solution containing albumin. The binding of this compound to albumin can prevent aggregation and enhance fluorescence intensity.[4][5]
Suboptimal imaging time point. The peak accumulation of this compound in the target tissue may not have been reached, or the dye may have already cleared.Perform a time-course imaging study to determine the optimal window for imaging after this compound administration. For some nanoparticle formulations, maximum tumor accumulation can occur around 24 hours post-injection.[6]
High background signal or non-specific biodistribution Inherent properties of free this compound. Free this compound exhibits nonspecific biodistribution, leading to accumulation in non-target organs like the liver, kidneys, and spleen.[1][5]Utilize targeting strategies. For example, modify nanoparticles with targeting ligands (e.g., RGD peptides) to enhance specific uptake in target cells.[7][8]
Binding to serum proteins. this compound readily binds to serum albumin, which can influence its distribution throughout the body.[3][9]While this binding can be advantageous for fluorescence enhancement, for targeted delivery, encapsulation methods that shield the dye from immediate protein interaction may be necessary.
Inconsistent or variable fluorescence readings between experiments Photobleaching of the dye. this compound, like other cyanine (B1664457) dyes, is susceptible to photobleaching upon repeated or prolonged exposure to excitation light.[1]Minimize the exposure time and intensity of the excitation laser during imaging. Nanoformulations may offer some protection against photobleaching.[2]
Variability in dye formulation and administration. Differences in the preparation of the this compound solution (e.g., solvent, concentration, aggregation state) or administration technique can lead to inconsistent results.Standardize the protocol for this compound solution preparation, ensuring it is fully dissolved and free of aggregates. Use a consistent route and technique for administration.
Toxicity observed in animal models High dose of this compound. Although generally considered to have good biocompatibility, high concentrations of free this compound may lead to toxicity.[2][4]Perform a dose-response study to determine the optimal, non-toxic concentration for your application. Encapsulating this compound in biocompatible nanoparticles can also reduce its toxicity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo use of free this compound?

A1: The primary challenges with free this compound include its poor in vivo stability, short plasma circulation time, nonspecific biodistribution, and tendency to photobleach.[1] It also has low stability in aqueous solutions, which can lead to aggregation and reduced fluorescence.[10]

Q2: How can I improve the stability and circulation time of this compound?

A2: Encapsulating this compound into nanocarriers such as dendrimers or PLGA nanoparticles, or covalently conjugating it with polymers like PEG-diamine, can significantly enhance its stability and prolong its circulation time in vivo.[1][7][2][8]

Q3: What is the primary clearance pathway for this compound?

A3: this compound is primarily cleared from the body through the hepatobiliary and renal systems.[4][5] Ex vivo analysis of organs after administration typically shows high signal intensity in the liver and kidneys.[4]

Q4: How long does it take for this compound to be completely cleared from the body?

A4: Studies in mice have shown that intravenously injected this compound can be completely excreted from the body after about 5 weeks.[3][4]

Q5: Why does the fluorescence of this compound increase in the presence of serum?

A5: The fluorescence intensity of this compound is significantly enhanced in serum because it binds to serum proteins, particularly albumin.[3][4] This interaction prevents the dye from forming aggregates in an aqueous environment, which would otherwise lead to fluorescence self-quenching.[3]

Q6: What are the typical excitation and emission wavelengths for this compound?

A6: The excitation and emission peaks of free this compound are approximately 710 nm and 820 nm, respectively.[9] However, these can shift depending on the solvent and whether the dye is bound to proteins or encapsulated in nanoparticles. For instance, in serum, the emission peak can shift to around 858 nm.[4][11]

Q7: Is this compound toxic?

A7: this compound is generally considered to have good biocompatibility with negligible in vivo toxicity at typical imaging doses.[4][12] However, like any exogenous agent, high concentrations may induce toxicity.[2] Encapsulation in biocompatible nanoparticles can further mitigate potential toxicity.[2]

Quantitative Data Summary

The following tables summarize quantitative data on the biodistribution and performance of this compound from various studies.

Table 1: Tumor-to-Background Ratios (T/B) of this compound Formulations

FormulationAnimal ModelTime PointT/B RatioReference
Free this compound4T1 tumor-bearing mice48 h5.5[5]

Table 2: Ex Vivo Biodistribution of this compound Formulations in Major Organs

FormulationAnimal ModelTime PointOrgan with Highest Accumulation (besides tumor)Reference
Free this compound4T1 tumor-bearing mice24 hLiver[6]
IR820-SS-CPT Nanoparticles4T1 tumor-bearing mice24 hLiver[6]
Free this compoundMice48 hLiver, Kidneys, Gut[4]
IR820-PLGA NanoparticlesTNBC xenograft mice24 hLiver, Lungs, Kidneys[13]

Experimental Protocols

1. General In Vivo Imaging Protocol for this compound

This protocol provides a general workflow for in vivo fluorescence imaging in mice.

  • Animal Model: Prepare the appropriate animal model (e.g., subcutaneous tumor model).

  • This compound Preparation:

    • For free this compound, dissolve in a suitable solvent like DMSO, and then dilute with PBS or saline for injection. To enhance fluorescence, consider using a solution containing serum albumin.

    • For nanoformulations, prepare according to the specific synthesis protocol.

  • Administration: Inject the this compound solution intravenously (via tail vein), intraperitoneally, or intramuscularly. A typical injection volume for mice is 100-200 µL.[4][9]

  • Imaging:

    • Anesthetize the animal.

    • Place the animal in a small animal in vivo imaging system equipped for near-infrared fluorescence imaging.

    • Acquire images at various time points post-injection (e.g., 4, 24, 48, 72, 96 hours) to determine the optimal imaging window.[5]

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues to calculate the signal-to-background ratio.

2. Ex Vivo Biodistribution Study Protocol

This protocol outlines the steps for assessing the distribution of this compound in different organs.

  • In Vivo Procedure: Follow the administration protocol as described above.

  • Tissue Collection: At a predetermined time point post-injection, humanely euthanize the animal.

  • Organ Harvesting: Carefully dissect and collect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor.

  • Ex Vivo Imaging:

    • Arrange the collected organs in an imaging chamber.

    • Acquire fluorescence images of the organs using an in vivo imaging system.

  • Quantitative Analysis (Optional):

    • For a more quantitative assessment, weigh each organ.

    • Homogenize the tissue in a suitable buffer.[14]

    • Measure the fluorescence intensity of the tissue homogenates using a plate reader or by imaging aliquots in a 96-well plate.[14]

    • Create a standard curve using known concentrations of this compound in tissue homogenates from untreated animals to account for tissue-specific quenching and autofluorescence.[15][16]

Visualizations

experimental_workflow Experimental Workflow for this compound Biodistribution Study cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis prep_dye Prepare this compound Solution (Free or Nanoformulation) administer Administer this compound (e.g., Intravenous Injection) prep_dye->administer animal_model Prepare Animal Model (e.g., Tumor Xenograft) animal_model->administer live_imaging In Vivo Fluorescence Imaging (Time-course) administer->live_imaging euthanize Euthanize Animal live_imaging->euthanize quantify_invivo Quantify In Vivo Tumor-to-Background Ratio live_imaging->quantify_invivo harvest Harvest Organs and Tumor euthanize->harvest exvivo_imaging Ex Vivo Organ Imaging harvest->exvivo_imaging quantify_exvivo Quantify Ex Vivo Organ Fluorescence exvivo_imaging->quantify_exvivo

Caption: Workflow for this compound biodistribution studies.

troubleshooting_logic Troubleshooting Logic for Low this compound Signal cluster_causes Potential Causes cluster_solutions Solutions start Low Fluorescence Signal in Target Tissue cause1 Poor In Vivo Stability / Rapid Clearance start->cause1 cause2 Dye Aggregation / Fluorescence Quenching start->cause2 cause3 Suboptimal Imaging Time Point start->cause3 solution1 Use Nanoformulation (e.g., Nanoparticles, PEGylation) cause1->solution1 solution2 Prepare in Serum/Albumin Solution cause2->solution2 solution3 Perform Time-Course Imaging Study cause3->solution3

Caption: Troubleshooting low this compound fluorescence signal.

References

Validation & Comparative

A Head-to-Head Comparison: IR-820 vs. ICG for In Vivo Imaging Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the stability of the chosen agent is a critical determinant of experimental success. This guide provides an objective comparison of IR-820 and Indocyanine Green (ICG), two widely used cyanine (B1664457) dyes, with a focus on their in vivo imaging stability, supported by experimental data.

Indocyanine Green (ICG) has long been the only FDA-approved NIR dye for clinical use, but it is hampered by limitations such as poor stability in aqueous solutions and a short plasma half-life.[1][2] this compound, a structural analog of ICG, has emerged as a promising alternative, demonstrating enhanced stability that translates to improved performance in preclinical in vivo imaging applications.[3][4][5] The key structural difference contributing to this compound's superior stability is the presence of a chlorobenzene (B131634) ring, which lends greater molecular integrity.[4][5]

Quantitative Stability Comparison: this compound vs. ICG

Experimental data consistently demonstrates the superior stability of this compound over ICG in aqueous solutions under various environmental conditions. This enhanced in vitro stability is a strong predictor of its in vivo performance.

ParameterThis compoundICGKey Findings
Degradation Half-Time (in aqueous solution) Approximately double that of ICG under all tested conditions.[1][3][5]The degradation of both dyes follows pseudo-first-order kinetics.[1]
In Vivo Fluorescence Intensity (Rat Model) Initially lower than ICG, but significantly higher at 24 hours post-injection.[1][3]Higher initial intensity, but fades more rapidly.[1][3]Suggests longer plasma residence time and greater stability for this compound in a biological environment.[1]
Peak Emission Wavelength Not concentration-dependent.[1]Concentration-dependent.This compound offers more predictable spectral characteristics.[3]
Fluorescent Yield (in vitro) 110ICG has a higher initial quantum yield.[1]
Photostability (in serum) No noticeable decrease in emission intensity after 60 minutes of continuous laser irradiation (793 nm, 20 mW/cm²).[6]Less stable under continuous illumination.[2]This compound exhibits good photostability, crucial for prolonged imaging sessions.[6]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to compare the stability of this compound and ICG.

In Vitro Stability Assessment

This protocol is designed to evaluate the chemical and photostability of the dyes in an aqueous environment under controlled conditions.

G cluster_prep Solution Preparation cluster_conditions Incubation Conditions (4 days) cluster_measurement Measurement cluster_analysis Data Analysis prep_icg Prepare aqueous ICG solution cond_light_rt Light, Room Temp prep_icg->cond_light_rt cond_dark_rt Dark, Room Temp prep_icg->cond_dark_rt cond_foil_rt Foil-wrapped, Room Temp prep_icg->cond_foil_rt cond_4c 4°C prep_icg->cond_4c cond_42c 42°C prep_icg->cond_42c prep_ir820 Prepare aqueous this compound solution prep_ir820->cond_light_rt prep_ir820->cond_dark_rt prep_ir820->cond_foil_rt prep_ir820->cond_4c prep_ir820->cond_42c measurement Spectrofluorometer measurements at multiple time points cond_light_rt->measurement cond_dark_rt->measurement cond_foil_rt->measurement cond_4c->measurement cond_42c->measurement analysis Calculate degradation half-time using pseudo-first-order kinetics measurement->analysis

In Vitro Stability Experimental Workflow.

Methodology:

  • Solution Preparation: Aqueous solutions of ICG and this compound are prepared at equivalent molar concentrations.

  • Incubation: Aliquots of each dye solution are stored under a matrix of conditions for up to four days:

    • Light Conditions: Exposed to ambient light, kept in the dark, and wrapped in foil.

    • Temperature Conditions: Maintained at room temperature, 4°C, and 42°C.[1]

  • Data Acquisition: The fluorescence spectra of the solutions are measured at regular intervals using a spectrofluorometer.

  • Analysis: The degradation rate and half-life of each dye are determined by fitting the fluorescence decay data to a pseudo-first-order kinetics model.[1]

In Vivo Imaging and Biodistribution

This protocol compares the stability and biodistribution of the dyes in a preclinical animal model.

G cluster_injection Administration cluster_imaging Imaging cluster_biodistribution Biodistribution Analysis cluster_analysis Data Analysis injection Equimolar tail vein injection of ICG or this compound into rats imaging Whole-body NIR fluorescence imaging with a CCD camera at various time points (e.g., initial, 24h) injection->imaging biodistribution Ex vivo imaging of organs (liver, lungs, etc.) to determine dye accumulation imaging->biodistribution analysis Quantify and compare fluorescence signal intensity in vivo and in dissected organs over time biodistribution->analysis

In Vivo Comparison Experimental Workflow.

Methodology:

  • Animal Model: Wistar rats are typically used for these studies.[3]

  • Dye Administration: Rats receive an equimolar intravenous injection of either this compound or ICG via the tail vein.[1]

  • In Vivo Imaging: Whole-body fluorescence imaging is performed at various time points (e.g., immediately after injection and at 24 hours) using a sensitive CCD camera system equipped with appropriate filters for NIR fluorescence.[1][3]

  • Biodistribution: Following the final imaging session, animals are euthanized, and major organs are harvested for ex vivo imaging to quantify dye accumulation and retention.[3]

  • Data Analysis: The fluorescence intensity in the region of interest (e.g., abdomen) and in the excised organs is quantified and compared between the this compound and ICG groups.

Degradation Pathway and Mechanism

The degradation of both this compound and ICG in aqueous solutions follows pseudo-first-order kinetics, indicating that the rate of degradation is proportional to the concentration of the dye.[1] While the precise molecular breakdown pathways can be complex, the enhanced stability of this compound is attributed to its chemical structure, specifically the chlorobenzene ring which provides greater resistance to nucleophilic attack and other degradation processes in a biological milieu.

Conclusion

References

A Comparative Analysis of the Quantum Yield of IR-820 and Indocyanine Green

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorescent dye is a critical decision impacting the sensitivity and reliability of imaging and therapeutic applications. This guide provides an objective comparison of the fluorescence quantum yield of two commonly used NIR dyes, IR-820 and Indocyanine Green (ICG), supported by experimental data and detailed methodologies.

This analysis reveals that while this compound offers enhanced stability, Indocyanine Green generally exhibits a higher fluorescence quantum yield, a crucial parameter for the brightness and efficiency of a fluorophore. The quantum yield, which represents the ratio of emitted photons to absorbed photons, is highly dependent on the solvent and the dye's local environment.

Quantitative Data Summary

The following table summarizes the reported fluorescence quantum yields for this compound and ICG in various solvents and media. It is important to note that direct comparison is most accurate when values are obtained under identical experimental conditions.

DyeSolvent/MediumQuantum Yield (%)Reference
This compound Water0.313[1]
10% Fetal Bovine Serum (FBS)2.521[1]
Indocyanine Green (ICG) Aqueous Solution2.9[2]
Dimethyl Sulfoxide (DMSO)5.995[1]
Ethanol5.0[3]
Human Serum Albumin (HSA) bound1.7
General (unspecified solvent)14[4][5]
Direct Comparison Aqueous SolutionThis compound has a ~10-fold lower fluorescent yield than ICG[6]

The data clearly indicates that the quantum yield of both dyes is significantly influenced by the surrounding medium. For instance, the quantum yield of this compound increases dramatically in a serum-containing medium compared to water, likely due to interactions with proteins.[1] ICG consistently demonstrates a higher quantum yield across various conditions in comparative studies.[7][8]

Key Performance Comparison

A direct comparative study between this compound and ICG highlighted that the fluorescent emission of this compound has a lower quantum yield than ICG.[7][8] One study reported the in vitro fluorescent yield ratio for this compound versus ICG to be approximately 1:10.[6] However, this lower quantum yield in this compound is counterbalanced by its significantly improved stability in aqueous solutions and a longer plasma residence time in vivo, which can be advantageous for longitudinal imaging studies.[6]

Experimental Protocols

The determination of fluorescence quantum yield is a critical experiment for characterizing fluorescent dyes. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly employed.

Principle of Relative Quantum Yield Measurement

The quantum yield of a sample (Φ_s) can be calculated using the following equation, by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_r):

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts s and r denote the sample and the reference standard, respectively.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates the typical workflow for determining the relative fluorescence quantum yield of a near-infrared dye.

G Experimental Workflow for Relative Quantum Yield Determination cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solution of sample (e.g., this compound) prep_standard Prepare dilute solution of a suitable NIR standard (e.g., ICG) measure_abs Measure absorbance spectra of sample and standard prep_sample->measure_abs absorbance Ensure absorbance at excitation wavelength is low (< 0.1) to avoid inner filter effects prep_standard->measure_abs measure_fluor Measure fluorescence emission spectra of sample and standard at the same excitation wavelength measure_abs->measure_fluor integrate_fluor Integrate the area under the fluorescence emission curves measure_fluor->integrate_fluor calculate_qy Calculate the quantum yield using the comparative method formula integrate_fluor->calculate_qy

Caption: Workflow for relative quantum yield determination.

Detailed Methodology
  • Preparation of Solutions:

    • Prepare stock solutions of the sample dye (this compound) and a suitable NIR reference standard (e.g., ICG in DMSO with a known quantum yield) in the desired solvent.

    • Prepare a series of dilute solutions of both the sample and the standard from the stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis-NIR spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance value at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer equipped with a detector sensitive in the NIR range, measure the fluorescence emission spectra of the sample and standard solutions.

    • It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

    • The emission should be corrected for the wavelength-dependent sensitivity of the detector.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard to obtain the integrated fluorescence intensities (I_s and I_r).

    • Using the absorbance values at the excitation wavelength (A_s and A_r), the known quantum yield of the standard (Φ_r), and the refractive indices of the solvents, calculate the quantum yield of the sample (Φ_s) using the formula provided above.

Conclusion

References

A Head-to-Head Comparison: IR-820 Versus IRDye 800CW for Near-Infrared Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of near-infrared (NIR) imaging, the choice of a suitable fluorescent probe is paramount to achieving high-quality, reproducible results. Among the plethora of available dyes, IR-820 and IRDye 800CW have emerged as prominent options for a variety of applications, including in vivo imaging, microscopy, and as components of bioconjugates for targeted therapies. This guide provides an objective comparison of these two cyanine (B1664457) dyes, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal agent for their specific needs.

Chemical and Photophysical Properties: A Quantitative Comparison

The fundamental performance of a fluorescent dye is dictated by its chemical and photophysical characteristics. The following tables summarize the key quantitative data for this compound and IRDye 800CW.

Chemical Properties This compound IRDye 800CW
Molecular Weight ~849.47 g/mol [1]~1166.20 g/mol (NHS ester)[2]
Chemical Formula C₄₆H₅₀ClN₂NaO₆S₂[1][3]C₅₀H₅₄N₃Na₃O₁₇S₄ (NHS ester)[4]
Solubility Soluble in water and DMSO[5]High water solubility
Reactive Forms Available Typically non-reactive, requires modification for conjugation.NHS ester, Maleimide, Carboxylate, DBCO for conjugation[5][6][7][8]
Photophysical Properties This compound IRDye 800CW
Molar Extinction Coefficient (ε) ~720,000 M⁻¹cm⁻¹ (in aqueous solution)[9]~240,000 M⁻¹cm⁻¹ (in PBS)[9]
~198,181 M⁻¹cm⁻¹ (in methanol)~300,000 M⁻¹cm⁻¹ (in methanol)[9]
Absorption Maximum (λabs) ~690-710 nm (in water)[3][9][10][11]~774-778 nm (in PBS/Methanol)[9]
~812 nm (in water)[12]
Red-shifts in serum (~793 nm)[9]
Emission Maximum (λem) ~820-829 nm (in water)[3][9][10][11]~789-794 nm (in PBS/Methanol)[9]
Red-shifts in serum (~858 nm)[9]
Quantum Yield (Φ) 0.313% (in water)[9]~7%
2.521% (in 10% FBS)[9]9% (conjugated to HSA)
12% (conjugated to HSA in FBS)
Photostability Good photostability in serum, with no noticeable decrease in emission after 60 min of continuous laser irradiation.[9] Exhibits greater stability than ICG. However, some studies show significant degradation under laser irradiation.[6]IRDye 700DX (a related dye) is noted for its excellent photostability. Specific quantitative data for IRDye 800CW's photostability is less available in direct comparisons but is generally considered stable for imaging applications.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are representative methodologies for key experiments involving this compound and IRDye 800CW.

Antibody Conjugation with IRDye 800CW NHS Ester

This protocol outlines the general steps for labeling an antibody with IRDye 800CW NHS ester.

  • Antibody Preparation: Dialyze the antibody against a phosphate-buffered saline (PBS) solution at pH 8.5 to remove any amine-containing buffers (e.g., Tris) and preservatives like sodium azide. The antibody should be at a concentration of >0.5 mg/mL in an azide-free buffer.[9]

  • Dye Preparation: Dissolve the IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.[9]

  • Labeling Reaction: Add a 3- to 10-fold molar excess of the reactive dye to the antibody solution. The reaction is typically carried out for 1-2 hours at room temperature with gentle mixing, protected from light.[9]

  • Purification: Remove unconjugated dye using size-exclusion chromatography (e.g., Zeba desalting columns) or extensive dialysis against PBS.[9]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye). The final antibody-to-dye ratio is typically aimed to be between 1:1 and 1:2.[9]

In Vivo Imaging with this compound

This protocol describes a typical workflow for in vivo near-infrared fluorescence imaging in a mouse model using this compound.

  • Animal Model: Utilize appropriate tumor-bearing or disease-model mice. For subcutaneous tumor models, cells are typically injected into the flank of immunocompromised mice.[4]

  • Probe Preparation: Freshly prepare a solution of this compound in PBS at a concentration of 0.2 mM to 0.5 mg/mL.[4][5]

  • Administration: Inject the this compound solution intravenously (e.g., via the tail vein) at a volume of 100-200 µL per mouse.[4][5]

  • Imaging: At various time points post-injection (e.g., 4, 24, 48, 72, 96 hours), anesthetize the mice and acquire whole-body NIR fluorescence images using an appropriate imaging system. An excitation laser of around 793 nm or 808 nm is typically used.[9]

  • Image Analysis: Analyze the acquired images using software to quantify the fluorescence intensity in regions of interest, such as the tumor and healthy tissue, to determine the tumor-to-background ratio.

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.

AntibodyDrugConjugateWorkflow cluster_synthesis Synthesis & Conjugation cluster_invivo In Vivo Application Antibody Antibody ADC Antibody-Dye Conjugate Antibody->ADC Linker Linker Linker->ADC NIR_Dye NIR Dye (e.g., IRDye 800CW) NIR_Dye->ADC Administration Systemic Administration ADC->Administration Circulation Blood Circulation Administration->Circulation Targeting Tumor Targeting (EPR Effect) Circulation->Targeting Imaging NIR Fluorescence Imaging Targeting->Imaging

Caption: Workflow for Antibody-Dye Conjugate Synthesis and In Vivo Application.

InVivoImagingWorkflow Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Probe_Prep Prepare NIR Probe Solution (this compound or IRDye 800CW Conjugate) Animal_Model->Probe_Prep Injection Intravenous Injection Probe_Prep->Injection Imaging_Session Longitudinal NIR Imaging Injection->Imaging_Session Data_Analysis Image Acquisition & Analysis (Tumor-to-Background Ratio) Imaging_Session->Data_Analysis

Caption: Typical Experimental Workflow for In Vivo Near-Infrared Imaging.

Concluding Remarks

Both this compound and IRDye 800CW are potent near-infrared dyes with distinct advantages for specific research applications.

This compound stands out for its remarkably high molar extinction coefficient, suggesting a strong light-absorbing capability. Its quantum yield is highly sensitive to the local environment, showing a significant enhancement in serum, which can be advantageous for in vivo blood pool imaging.[9] Furthermore, its potential for photothermal therapy adds another dimension to its utility.[4] However, its lower quantum yield in aqueous solutions and the need for chemical modification for conjugation might be limiting factors for certain applications.

IRDye 800CW , on the other hand, offers the significant advantage of being commercially available in various reactive forms, simplifying the process of bioconjugation to antibodies, peptides, and other targeting moieties.[6][7] Its high water solubility and consistent performance in biological buffers make it a reliable choice for a wide range of applications, from Western blotting to in vivo imaging. While its molar extinction coefficient is lower than that of this compound, its overall brightness and ease of use have made it a popular choice in the research community.

Ultimately, the selection between this compound and IRDye 800CW will depend on the specific requirements of the experiment. For applications demanding high light absorption and where environmental effects on fluorescence are acceptable or even desirable, this compound is a strong candidate. For researchers prioritizing ease of conjugation, high water solubility, and a well-established track record in bioconjugate-based imaging, IRDye 800CW presents a robust and convenient option. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their near-infrared imaging studies.

References

A Comparative Guide to Validating Tumor Uptake and Targeting of IR-820 Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of IR-820 with other near-infrared (NIR) fluorescent probes for tumor imaging. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate experimental workflows and biological mechanisms.

Executive Summary

This compound is a versatile near-infrared (NIR) dye with favorable properties for in vivo tumor imaging. Its utility can be significantly enhanced through formulation into nanoparticles or by conjugation to tumor-targeting moieties. This guide compares the performance of various this compound-based probes with common alternatives such as Indocyanine Green (ICG), IRDye 800CW, and Cy7, focusing on tumor uptake, targeting efficiency, and biodistribution. The data presented is compiled from multiple studies to provide a comprehensive overview for researchers designing and validating their own tumor-targeted imaging agents.

Data Presentation: Quantitative Comparison of NIR Probes

The following tables summarize key performance metrics for this compound and its alternatives. These metrics are crucial for evaluating the efficacy of a fluorescent probe for in vivo tumor imaging.

Table 1: Optical Properties of Selected NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (in serum/BSA)Reference
This compound ~774-812~820-8582.52% - 3.82%[1]
ICG ~780~810-820~8.6%[2]
IRDye 800CW ~774-784~789-802~12%[3]
Cy7 ~750~773Not specified

Table 2: Tumor-to-Background Ratios (TBR) of Different NIR Probes

ProbeTumor ModelTime Post-InjectionTumor-to-Background Ratio (TBR)Reference
Free this compound 4T1 Murine Breast Cancer48 h5.5
This compound-HSA 4T1 Murine Breast Cancer48 h5.5
ICG Hepatoblastoma (Human)24.6 h (median)Not specified directly, used for navigation[4]
Cetuximab-IRDye800CW A431 Human Epidermoid Carcinoma24 h3.31 ± 1.09[5]
2D5-IRDye800CW Colo201 Human Colorectal Adenocarcinoma24 h2.67 ± 0.24[6]
Cy7-RGD Tetramer U87MG Human Glioblastoma2 h4.35 ± 0.26[7]

Table 3: Ex Vivo Biodistribution of NIR Probes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

ProbeOrgan24 h Post-Injection (%ID/g ± SD)Reference
89Zr-cetuximab-IRDye800CW (1 eq) Tumor 15.07 ± 3.66 [5]
Blood8.5 ± 2.6[8]
Liver4.9 ± 0.9[8]
Spleen2.1 ± 0.4[8]
Kidneys2.8 ± 0.5[8]
Lungs2.6 ± 0.7[8]
89Zr-cetuximab (unlabeled) Tumor 13.92 ± 2.59 [5]
Blood11.0 ± 1.0[8]
Liver3.9 ± 0.4[8]
Spleen1.8 ± 0.3[8]
Kidneys2.4 ± 0.3[8]
Lungs2.4 ± 0.3[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments in the validation of tumor-targeting NIR probes.

Protocol 1: Synthesis of this compound Loaded PLGA Nanoparticles

This protocol describes the single emulsion method for encapsulating this compound into biodegradable PLGA nanoparticles.

  • Dissolve PLGA: Dissolve poly(lactic-co-glycolic acid) (PLGA) in acetone (B3395972) at a concentration of 1 mg/mL.

  • Add this compound: Add this compound dye to the PLGA solution at a concentration of 0.5 mg/mL.

  • Nanoprecipitation: Add the PLGA/IR-820 mixture dropwise to distilled water in a 1:3 volume ratio while stirring.

  • Purification: Purify the resulting nanoparticles by centrifugation and washing to remove unincorporated dye and solvent.

  • Characterization: Characterize the nanoparticles for size, zeta potential (using Dynamic Light Scattering), and encapsulation efficiency (using UV-Vis spectroscopy).

Protocol 2: In Vivo NIR Fluorescence Imaging of Tumor-Bearing Mice

This protocol outlines the general procedure for imaging tumor uptake of NIR probes in a mouse model.

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenografts of a human cancer cell line in nude mice).

  • Probe Administration: Inject the NIR probe (e.g., this compound formulation) intravenously via the tail vein. The optimal dose should be predetermined in pilot studies.

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Imaging System Setup: Use a preclinical in vivo imaging system equipped with appropriate excitation and emission filters for the specific NIR probe. For this compound, excitation is typically around 785 nm and emission is captured using a long-pass filter (e.g., >820 nm).

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor probe biodistribution and tumor accumulation.

  • Image Analysis: Quantify the fluorescence intensity in the tumor and a background region (e.g., muscle) to calculate the tumor-to-background ratio (TBR).

Protocol 3: Ex Vivo Biodistribution Analysis

This protocol describes the quantification of probe accumulation in various organs after in vivo imaging.

  • Euthanasia and Organ Harvest: At the final imaging time point, humanely euthanize the mice.

  • Organ Collection: Dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Imaging: Image the collected organs using the in vivo imaging system to visualize the probe distribution.

  • Quantitative Analysis:

    • For fluorescent probes, homogenize the tissues and measure the fluorescence using a spectrophotometer. Compare the readings to a standard curve of the probe to determine the concentration.

    • For radiolabeled probes, measure the radioactivity of each organ using a gamma counter.

  • Data Normalization: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 4: Flow Cytometry for Cellular Uptake Assessment

This protocol is used to quantify the uptake of fluorescently labeled probes by cancer cells in vitro.

  • Cell Culture: Culture the target cancer cells in appropriate media.

  • Incubation with Probe: Incubate the cells with the NIR-labeled probe at a predetermined concentration for a specific duration (e.g., 1-4 hours).

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound probe.

  • Cell Detachment: Detach the cells from the culture plate using a suitable method (e.g., trypsinization).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer with appropriate lasers and detectors for the specific NIR fluorophore.

  • Data Interpretation: The fluorescence intensity of the cells is proportional to the amount of probe uptake.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the validation of tumor-targeting probes.

experimental_workflow cluster_synthesis Probe Synthesis & Formulation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation s1 This compound Dye s3 Conjugation / Encapsulation s1->s3 s2 Targeting Ligand (e.g., RGD) or Nanoparticle Carrier (e.g., PLGA) s2->s3 iv1 Cellular Uptake (Flow Cytometry) s3->iv1 Characterized Probe iv2 Binding Affinity Assays iv1->iv2 iv3 Cytotoxicity Assays iv2->iv3 inv1 Animal Model (Tumor Xenograft) iv3->inv1 Validated Probe inv2 IV Injection of Probe inv1->inv2 inv3 NIR Fluorescence Imaging inv2->inv3 inv4 Ex Vivo Biodistribution inv3->inv4

Caption: Experimental workflow for validating tumor uptake of this compound probes.

logical_relationship cluster_targeting Targeting Strategy cluster_formulation Formulation cluster_outcome Desired Outcome probe This compound Probe Design passive Passive Targeting (EPR Effect) probe->passive active Active Targeting (Ligand-Receptor) probe->active np Nanoparticle Encapsulation passive->np conj Ligand Conjugation active->conj free Free this compound uptake Enhanced Tumor Uptake free->uptake np->uptake conj->uptake tbr Improved Tumor-to-Background Ratio uptake->tbr clearance Favorable Biodistribution & Clearance tbr->clearance

Caption: Logical relationships in the design of targeted this compound probes.

signaling_pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rgd_probe RGD-IR-820 Probe integrin Integrin Receptor (αvβ3) rgd_probe->integrin Binding clathrin_pit Clathrin-Coated Pit integrin->clathrin_pit Clustering & Internalization endosome Early Endosome clathrin_pit->endosome Vesicle Formation lysosome Lysosome endosome->lysosome Maturation release This compound Release & Fluorescence lysosome->release Degradation

Caption: Integrin-mediated endocytosis of an RGD-targeted this compound probe.

References

A Comparative Analysis of IR-820 Photothermal Efficiency for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of photothermal therapy (PTT), the selection of an appropriate photothermal agent is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed comparative analysis of the photothermal efficiency of IR-820, a near-infrared (NIR) cyanine (B1664457) dye, against other commonly used alternatives such as Indocyanine Green (ICG) and IR-780. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the selection of the most suitable photothermal agent for their specific research needs.

Quantitative Comparison of Photothermal Agents

The photothermal conversion efficiency (PCE), which quantifies the ability of a material to convert absorbed light into heat, is a critical parameter for evaluating photothermal agents. The table below summarizes the reported PCE values and other relevant properties for this compound, ICG, and IR-780. It is important to note that the experimental conditions, such as laser wavelength, power density, and the formulation of the dye (free dye versus encapsulated in nanoparticles), can significantly influence the measured PCE.

Photothermal AgentPhotothermal Conversion Efficiency (η)Excitation Wavelength (nm)Emission Wavelength (nm)Key Characteristics
This compound ~25.23%[1]~710-808[2]~820-834[2]Good stability; PCE can be enhanced with nanoparticle encapsulation.[3][4]
Indocyanine Green (ICG) Variable, can be enhanced with formulation (e.g., up to 36% in nanoparticles)[5]~780-808~830FDA-approved; suffers from poor stability and aggregation in aqueous solutions.[6][7]
IR-780 7.6% - 11.7% (free dye)[8][9]; up to 54.6% (in nanoparticles)[9]~780~810Higher fluorescence quantum yield than ICG; poor water solubility.[10]

In-Depth Performance Analysis

This compound demonstrates a respectable photothermal conversion efficiency and exhibits greater stability in aqueous solutions compared to ICG, which is prone to degradation and aggregation[6][11]. While free IR-780 shows a lower PCE in comparison to this compound, its efficiency can be dramatically improved through encapsulation in nanocarriers, surpassing that of free this compound.[9][10]

Studies have shown that under 808 nm laser irradiation, nanoparticle formulations of this compound can achieve significant temperature increases, making them effective for in vitro and in vivo photothermal applications.[2][12] For instance, this compound loaded into PLGA nanoparticles has been shown to produce more heat compared to the free dye under identical conditions.[12][13] In a direct comparison, one study noted that this compound generated slightly lower peak temperatures than ICG (a 4-9% difference) after a 3-minute laser exposure[11]. However, the enhanced stability of this compound may offer advantages for applications requiring longer irradiation times or more predictable performance.[11]

Encapsulation of these dyes not only improves their stability and solubility but also can enhance their photothermal performance by mitigating aggregation-induced quenching. This is a crucial consideration for drug development professionals designing novel PTT formulations.

Experimental Protocols

A standardized protocol for measuring the photothermal conversion efficiency is essential for the accurate comparison of different photothermal agents. Below is a generalized methodology synthesized from various experimental studies.

Measurement of Photothermal Conversion Efficiency (PCE)

Objective: To quantify the efficiency of a photothermal agent in converting absorbed light energy into heat.

Materials and Equipment:

  • NIR Laser Source (e.g., 808 nm continuous wave diode laser)

  • Optical Fiber

  • Power Meter

  • Quartz Cuvette (1 cm path length)

  • Thermocouple or Infrared (IR) Thermal Imaging Camera

  • Spectrophotometer (UV-Vis-NIR)

  • Solution of the photothermal agent (e.g., this compound) in a suitable solvent (e.g., water or PBS)

  • Control solvent (e.g., water or PBS)

  • Magnetic Stirrer (optional, for uniform heating)

Procedure:

  • Sample Preparation: Prepare a solution of the photothermal agent at a known concentration in the desired solvent.

  • Absorbance Measurement: Measure the absorbance of the solution at the laser excitation wavelength (e.g., 808 nm) using a spectrophotometer.

  • Experimental Setup:

    • Place a specific volume of the photothermal agent solution into a quartz cuvette.

    • Position the cuvette in the laser path.

    • Insert a thermocouple into the solution to monitor the temperature, ensuring it is not directly in the laser beam. Alternatively, an IR thermal camera can be used to monitor the surface temperature of the solution.

    • If using a magnetic stirrer, place the cuvette on the stirrer and add a small stir bar to the solution.

  • Heating Phase:

    • Record the initial temperature of the solution (T_initial).

    • Turn on the laser at a specific power density (e.g., 1 W/cm²).

    • Record the temperature of the solution at regular intervals (e.g., every 30 seconds) until it reaches a steady-state (T_max).[2]

  • Cooling Phase:

    • Turn off the laser.

    • Continue to record the temperature of the solution at regular intervals as it cools down to the ambient temperature.

  • Control Experiment: Repeat the entire procedure using the pure solvent as a control to determine the heat absorbed by the solvent itself.

  • Calculation of Photothermal Conversion Efficiency (η): The PCE is calculated using the following formula, which is based on the energy balance of the system:

    η = [hA(T_max - T_surr) - Q_s] / [I(1 - 10^(-Aλ))]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • T_max is the maximum steady-state temperature.

    • T_surr is the ambient temperature.

    • Q_s is the heat absorbed by the solvent (determined from the control experiment).

    • I is the incident laser power.

    • is the absorbance of the photothermal agent at the laser wavelength.

    The term hA can be determined from the cooling phase data by plotting the negative natural logarithm of the driving force temperature versus time.

Cellular Response to Photothermal Therapy

The therapeutic effect of PTT is primarily mediated by hyperthermia-induced cell death. The elevated temperatures trigger a cascade of cellular events, including the activation of specific signaling pathways.

Experimental Workflow for PCE Measurement

The following diagram illustrates the typical workflow for determining the photothermal conversion efficiency of a photothermal agent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Dye Solution measure_abs Measure Absorbance at λ_ex prep_solution->measure_abs setup_exp Assemble Experimental Setup measure_abs->setup_exp heating Heating Phase (Laser ON) setup_exp->heating cooling Cooling Phase (Laser OFF) heating->cooling record_temp Record Temperature Profile cooling->record_temp calc_pce Calculate PCE (η) record_temp->calc_pce G PTT Photothermal Therapy Heat Hyperthermia (Increased Temperature) PTT->Heat ProteinDenaturation Protein Denaturation Heat->ProteinDenaturation HSF1_activation HSF1 Activation ProteinDenaturation->HSF1_activation HSE_binding Binding to Heat Shock Elements (HSEs) HSF1_activation->HSE_binding HSP_transcription HSP Gene Transcription (e.g., HSP70, HSP90) HSE_binding->HSP_transcription HSP_translation HSP Synthesis HSP_transcription->HSP_translation ProteinFolding Protein Refolding & Repair HSP_translation->ProteinFolding ApoptosisInhibition Inhibition of Apoptosis HSP_translation->ApoptosisInhibition Thermoresistance Thermoresistance ProteinFolding->Thermoresistance ApoptosisInhibition->Thermoresistance G cluster_erk ERK Pathway (Survival) cluster_jnk JNK Pathway (Apoptosis) Hyperthermia Hyperthermia ERK_Activation ERK Activation Hyperthermia->ERK_Activation JNK_Activation JNK Activation Hyperthermia->JNK_Activation Cell_Survival Cell Survival & Proliferation ERK_Activation->Cell_Survival Cell_Fate Cell Fate Cell_Survival->Cell_Fate Apoptosis Apoptosis JNK_Activation->Apoptosis Apoptosis->Cell_Fate

References

Navigating the In Vivo Landscape: A Comparative Toxicity Guide to IR-820 and Other Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) dye for in vivo applications is a critical decision that balances imaging efficacy with biological safety. This guide provides an objective comparison of the in vivo toxicity of IR-820 against other commonly used NIR dyes, including Indocyanine Green (ICG) and IR-783. By presenting available experimental data and detailed methodologies, this document aims to facilitate informed decisions in the rapidly evolving field of in vivo optical imaging.

The ideal NIR dye for in vivo studies should exhibit minimal toxicity, favorable biodistribution, and efficient clearance from the body. While in vitro assays provide initial toxicity screenings, in vivo assessments are indispensable for understanding the systemic effects of these agents. This guide synthesizes published findings to offer a comparative overview of the in vivo toxicity profiles of key NIR dyes.

Quantitative Toxicity Assessment

The following table summarizes the available quantitative in vivo toxicity data for this compound and its counterparts. It is important to note the variability in reported values, which can be influenced by factors such as the animal model, administration route, and specific formulation of the dye.

DyeAnimal ModelAdministration RouteToxicity MetricValue
This compound MouseIntravenousNo Observable Adverse Effect Level (NOAEL)Data not available in reviewed studies. Studies indicate negligible toxicity in the dark.[1][2][3]
Indocyanine Green (ICG) MouseIntravenousLD5060 - 62 mg/kg
Indocyanine Green (ICG) RatIntravenousLD5087 mg/kg
IR-783 MouseIntraperitoneal (daily for 1 month)No Observable Adverse Effect Level (NOAEL)> 37.5 mg/kg[4][5]
IRDye 800CW RatIntravenousNo Observable Adverse Effect Level (NOAEL)20 mg/kg[6]
SIDAG (ICG derivative) MouseNot SpecifiedApproximate LD50> 5446 mg/kg

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. NOAEL (No Observed Adverse Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

In Vivo Toxicity Profile Comparison

This compound: Studies consistently highlight the good biocompatibility and negligible in vivo toxicity of this compound in the absence of light activation.[1][7] Histopathological analysis of major organs in mice following intravenous administration of this compound has shown no significant abnormalities.[1] The dye is reported to be completely excreted from the body.[1] However, a crucial consideration is its phototoxicity; upon excitation with a near-infrared laser, this compound can induce cell death, a property that is being explored for photothermal therapy.[2] While a specific in vivo LD50 value is not prominently reported in the reviewed literature, the collective evidence suggests a favorable safety profile for imaging applications where light-induced toxicity is not a concern.

Indocyanine Green (ICG): As an FDA-approved dye, ICG is generally considered to have a low incidence of side effects. However, its safety is not absolute. In the context of vitreoretinal surgery, reports have indicated dose-dependent and potentially light-induced toxicity to retinal cells.[8] The acute tolerance of ICG is significantly lower than some of its more hydrophilic derivatives, such as SIDAG, which was found to be up to 60 times better tolerated in mice.

IR-783: This heptamethine cyanine (B1664457) dye is noted for its lower toxicity compared to other dyes in its class, such as MHI-148 and IR-780, which is attributed to its enhanced water solubility.[9] Systemic toxicity studies in mice, involving daily intraperitoneal injections for a month at doses up to 37.5 mg/kg, revealed no obvious systemic toxicity or impact on body weight.[4][5] Despite its favorable toxicity profile, challenges related to its nonspecific uptake in normal tissues and slow clearance from the body remain.[8]

Experimental Protocols

Understanding the methodologies behind the toxicity data is crucial for interpreting the results. Below are detailed protocols for common in vivo toxicity assessments of NIR dyes.

Acute Intravenous Toxicity Study (LD50 Determination)

This protocol is designed to determine the median lethal dose (LD50) of a substance when administered as a single intravenous dose.

cluster_0 Animal Preparation cluster_1 Dose Administration cluster_2 Observation and Data Collection cluster_3 Data Analysis animal_prep Acclimatize healthy rodents (e.g., mice or rats) for at least 5 days randomize Randomly assign animals to dose groups (e.g., 5 animals per sex per group) animal_prep->randomize dose_prep Prepare graded doses of the NIR dye in a suitable vehicle (e.g., saline) iv_injection Administer a single intravenous bolus dose to each animal dose_prep->iv_injection clinical_signs Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days iv_injection->clinical_signs body_weight Record body weights prior to dosing and at specified intervals clinical_signs->body_weight necropsy Perform gross necropsy on all animals at the end of the study body_weight->necropsy ld50_calc Calculate the LD50 value using a validated statistical method (e.g., probit analysis) necropsy->ld50_calc

Caption: Workflow for an acute intravenous toxicity study to determine the LD50 of a NIR dye.

Systemic Toxicity Study (Repeated Dose)

This protocol assesses the potential for cumulative toxicity from repeated administrations of a substance over a defined period.

cluster_0 Study Initiation cluster_1 Dosing and Monitoring cluster_2 Terminal Procedures cluster_3 Analysis and Reporting animal_select Select healthy animals (e.g., C57BL/6 mice) and acclimate them group_assign Assign animals to treatment groups (control, low, mid, high dose) animal_select->group_assign daily_dose Administer the NIR dye (e.g., intraperitoneally) daily for a specified duration (e.g., 28 days) daily_obs Observe animals daily for clinical signs of toxicity and changes in physical activity daily_dose->daily_obs weekly_bw Record body weights weekly daily_obs->weekly_bw blood_collection Collect blood samples for hematology and clinical chemistry analysis weekly_bw->blood_collection organ_harvest Euthanize animals and harvest vital organs (liver, kidneys, spleen, etc.) blood_collection->organ_harvest histopath Perform histopathological examination of the harvested organs organ_harvest->histopath data_analysis Analyze all collected data to identify any dose-related adverse effects histopath->data_analysis noael_determine Determine the No Observed Adverse Effect Level (NOAEL) data_analysis->noael_determine

Caption: Workflow for a repeated dose systemic toxicity study of a NIR dye.

Conclusion

The in vivo toxicity of near-infrared dyes is a multifaceted issue that requires careful consideration of the specific dye, its formulation, and the intended application. This compound emerges as a promising candidate with a favorable safety profile, particularly for applications that do not involve light-induced activation. Its reported good biocompatibility and efficient clearance are advantageous for in vivo imaging. Indocyanine Green, while having a long history of clinical use, presents a narrower therapeutic window, and its potential for retinal toxicity warrants caution in ophthalmic applications. IR-783 offers a lower toxicity profile compared to some of its counterparts, but its biodistribution and clearance characteristics need to be considered.

The lack of standardized, head-to-head comparative in vivo toxicity studies with quantitative endpoints like LD50 for all commonly used NIR dyes, including this compound and IR-783, underscores an area for future research. Such studies would be invaluable for providing a more definitive ranking of these agents in terms of their safety. In the interim, researchers and drug development professionals must rely on the available data, carefully weighing the benefits of a particular dye's imaging properties against its known toxicity profile to ensure the safety and ethical conduct of in vivo studies.

References

A Comparative Guide to IR-820 Imaging and Histological Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-vivo near-infrared (NIR) fluorescence imaging using IR-820 with traditional histological analysis. It is designed to assist researchers in understanding the correlation between these two techniques, with supporting experimental data and detailed protocols for practical application.

I. Performance Comparison: this compound Imaging vs. Histology

This compound is a versatile near-infrared dye used for in-vivo imaging, offering real-time, non-invasive visualization of biological processes.[1][2] Histology, typically using Hematoxylin (B73222) and Eosin (B541160) (H&E) staining, remains the gold standard for examining tissue morphology at the cellular level.[3][4] The cross-validation of this compound imaging with histology is crucial for confirming the accuracy of the imaging data.

While a direct, pixel-to-pixel quantitative correlation between this compound fluorescence intensity and specific histological metrics is not yet extensively established in published literature, a strong qualitative and semi-quantitative correlation has been demonstrated in various preclinical models. High this compound fluorescence signals consistently co-localize with areas of interest, such as tumors or tissue injury, which are subsequently confirmed by histological examination.[2][5]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound imaging, often in conjunction with histological verification.

Parameter This compound Imaging Alternative: Indocyanine Green (ICG) Reference
Excitation Wavelength (max) 710 nm~800 nm[6]
Emission Wavelength (max) 820 nm~830 nm[1][6]
In Vivo Stability Higher stability with longer degradation half-timesLower stability[7][8]
Fluorescence Signal Intensity Significantly more intense signal 24 hours post-injectionLower signal intensity at 24 hours[7]
Quantum Yield (in serum) ~2.52%Lower than this compound

Table 1: Comparison of Optical Properties and In Vivo Performance of this compound and ICG.

Application Animal Model This compound Imaging Metric Histological Finding Reference
Tumor Imaging 4T1 tumor-bearing Balb/c miceTumor-to-Background Ratio (TBR) reached ~5.5 at 48h post-injection.Histopathological analysis confirmed biodistribution and low toxicity.[9]
Injured Tissue Imaging Mice with cardiotoxin-induced muscle injuryPeak fluorescence signal difference observed 1 hour after injury.Histology confirmed diffuse myonecrosis.[2]
Tumor Imaging Mouse with lymphoma28.4% of total fluorescence concentrated in the viable solid tumor region.Histology was consistent with lymphoma.[5]

Table 2: Semi-Quantitative Correlation of this compound Imaging with Histological Findings.

II. Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for in-vivo this compound imaging and subsequent histological analysis.

A. In-Vivo this compound Imaging Protocol (Mouse Model)

This protocol is a generalized procedure based on common practices in the cited literature.[2]

  • Preparation of this compound Solution: Freshly prepare a 0.2 mM solution of this compound in phosphate-buffered saline (PBS).[1]

  • Animal Model: Use appropriate mouse models (e.g., tumor-bearing, induced injury). For imaging, hairless mice are often used to minimize signal interference.[2]

  • Administration: Inject 100-200 µL of the this compound solution intravenously (tail vein) or intraperitoneally. The dosage and route will depend on the specific experimental goals.

  • Imaging System: Utilize an in-vivo imaging system (IVIS) equipped for near-infrared fluorescence imaging. A common setup includes an excitation filter around 710 nm and an emission filter around 820 nm.[10]

  • Image Acquisition: Anesthetize the mice (e.g., with 2% isoflurane) and place them in the imaging chamber. Maintain body temperature at 37°C. Acquire images at various time points post-injection (e.g., 15 minutes, 1, 6, 24, 48 hours) to assess biodistribution and target accumulation.[2]

  • Data Analysis: Quantify the fluorescence signal in regions of interest (ROIs) using appropriate software (e.g., ImageJ). The data is often expressed as total flux (photons/s/cm²/steradian).[9]

B. Hematoxylin and Eosin (H&E) Staining Protocol for Mouse Tissue

This protocol outlines the standard procedure for H&E staining of paraffin-embedded mouse tissue sections.[3][4][11]

  • Tissue Collection and Fixation: Euthanize the mice at the experimental endpoint and dissect the tissues of interest. Fix the tissues in 10% neutral buffered formalin.[2]

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut the paraffin blocks into 3-5 µm thick sections using a microtome and mount them on glass slides.[3]

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 10 minutes each.

    • Rehydrate through two changes of 100% ethanol (5 minutes each), followed by two changes of 95% ethanol (5 minutes each), and finally rinse in water for 5 minutes.[12]

  • Staining:

    • Immerse in Mayer's hematoxylin for 3-5 minutes to stain cell nuclei.[3]

    • Rinse in running tap water for at least 5 minutes.

    • Differentiate with a brief dip in acid-alcohol and then "blue" the sections in a suitable reagent.

    • Counterstain with eosin Y solution for 2 minutes to stain the cytoplasm and extracellular matrix.[3]

  • Dehydration and Mounting:

    • Dehydrate the stained sections through graded ethanol solutions (95% and 100%).

    • Clear in xylene.

    • Mount a coverslip over the tissue section using a permanent mounting medium.[3]

  • Microscopic Examination: Examine the stained slides under a light microscope to assess tissue morphology.

III. Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for this compound imaging and its histological validation.

G Experimental Workflow: this compound Imaging and Histology Cross-Validation cluster_imaging In-Vivo this compound Imaging cluster_histology Histological Analysis A Prepare this compound Solution B Administer to Animal Model A->B C Acquire NIR Fluorescence Images B->C D Quantitative Image Analysis C->D E Tissue Collection and Fixation D->E Proceed to Histology F Paraffin Embedding and Sectioning E->F G H&E Staining F->G H Microscopic Examination G->H H->D Correlate Findings

Caption: Workflow for this compound imaging and histological validation.

IV. Signaling Pathways and Logical Relationships

While this compound itself does not directly interact with specific signaling pathways in the way a targeted drug would, its accumulation in tumors is often attributed to the Enhanced Permeability and Retention (EPR) effect.

G Conceptual Diagram: EPR Effect in Tumor Targeting with this compound cluster_tumor_microenvironment Tumor Microenvironment cluster_process This compound Accumulation A Leaky Vasculature B Poor Lymphatic Drainage C Systemic Circulation of this compound D Extravasation into Tumor Interstitium C->D due to leaky vasculature E Retention in Tumor D->E due to poor lymphatic drainage F High Fluorescence Signal in Tumor E->F Leads to

References

A Comparative Guide to IR-820 Nanoparticle Formulations: Stability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The near-infrared (NIR) dye IR-820 has emerged as a promising photothermal agent for cancer therapy and bioimaging. However, its poor water solubility and stability in physiological conditions necessitate encapsulation within nanoparticle formulations. This guide provides a comparative analysis of various this compound nanoparticle formulations, focusing on their stability and therapeutic efficacy, supported by experimental data.

Data Presentation: A Comparative Overview of this compound Nanoparticle Formulations

The selection of an appropriate nanoparticle carrier is critical for the successful delivery and therapeutic outcome of this compound. The following tables summarize the key physicochemical properties, stability, and efficacy parameters of different this compound nanoparticle formulations based on published studies.

Table 1: Physicochemical Characteristics and Stability of this compound Nanoparticle Formulations

Formulation TypeNanoparticle CompositionSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading Capacity (%)Stability Highlights
Polymeric This compound-PLGA60 ± 10[1]--40 ± 6[1]90[1]18[1]Stable for 30 days at 4°C with maintained optical properties and negligible dye release.[1]
Polymeric This compound-Lipid-Polymer103 ± 8[2][3]0.163 ± 0.031[2][3]---Highly stable in physiological pH; less than 20% dye release over 72 hours.[2][3]
Polymeric This compound-PGMD~110[4][5]----Enhanced dye release in acidic pH (5.0) compared to neutral pH (7.4).[4][5]
Polymeric PCLGC–IR150–200[6]--~48[6]-Stable for 10 days at 4°C in the dark.[6]
Liposomal Liposomal this compound120 ± 5[7]0.15 ± 0.02[7]---Monodispersed and highly stable; shows gradual and sustained drug release in acidic and physiological pH.[7]
Dendrimeric Ac-PR/IR820----6.7 (this compound molecules per dendrimer)[8]Improved stability compared to free this compound under various storage conditions.[8]
Albumin-based This compound-HSA-----Enhanced photostability and thermal stability compared to free this compound.[9]
Inorganic PDA/IR820------

Table 2: In Vitro and In Vivo Efficacy of this compound Nanoparticle Formulations

Formulation TypeCell Line(s)Cellular UptakeIn Vitro Cytotoxicity (Dark)In Vitro Photothermal EfficacyIn Vivo ModelIn Vivo Efficacy
Polymeric MDA-MB-231 (TNBC)Time- and dose-dependent.[1]Less toxic than free this compound; >80% viability up to 35 µM.[1]Significant reduction in metabolic activity upon laser irradiation.[1]Subcutaneous murine xenograft (TNBC)Significant tumor growth reduction.[1]
Polymeric MCF-7 (Breast Cancer)->80% cell viability at 200 µg/mL (NPs), while free this compound showed 42% viability at an equivalent concentration.[2][3]42% cell viability after 30s laser exposure (14.1 W/cm²).[2][3]--
Polymeric -Comparable fluorescence to free this compound after 24 hours.[4]-Significant cancer cell killing after laser exposure.[4]-Longer plasma half-life than free this compound.[4]
Polymeric MDA-MB-231Enhanced uptake due to glycol chitosan (B1678972).[6]-Effective for photothermal therapy with dual laser irradiation (750 nm and 808 nm).[6]--
Liposomal MCF-7-Biocompatible.[7]>50% cancer cell death within 30 seconds of NIR laser irradiation.[7]--
Dendrimeric U87MGRGD modification enhanced cellular uptake.[8]Desirable cytocompatibility.[8]---
Albumin-based 3T3-L1, 4T1->80% cell viability up to 9 µM.[9]--Good biocompatibility.[9]
Inorganic KeratinocytesFacile internalization, residing in lysosomes.[10]-52% of keratinocytes killed upon NIR irradiation.[10]Imiquimod-stimulated psoriasiform murine modelReduced epidermal thickness from 134 to 34 µm.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for assessing the stability and efficacy of this compound nanoparticles.

Nanoparticle Synthesis
  • Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles (Single Emulsion Method): this compound and PLGA are dissolved in an organic solvent (e.g., acetonitrile). This solution is then added to an aqueous solution containing a surfactant (e.g., PVA) and emulsified using sonication. The organic solvent is subsequently removed by evaporation, leading to the formation of this compound-loaded PLGA nanoparticles. The nanoparticles are then collected by centrifugation and washed to remove excess surfactant and free dye.[1]

  • Lipid-Polymer Hybrid Nanoparticles (Nanoprecipitation): A known amount of this compound and PLGA are dissolved in an organic solvent. This organic phase is added dropwise to an aqueous solution containing a lipid-PEG conjugate under magnetic stirring. The resulting nanoparticle suspension is stirred to evaporate the organic solvent, followed by purification.[2][3]

  • Liposomal Formulation (Thin-film Hydration): Lipids (e.g., DSPC, cholesterol) and this compound are dissolved in an organic solvent. The solvent is evaporated under vacuum to form a thin lipid film. The film is then hydrated with an aqueous buffer, and the resulting suspension is sonicated to form unilamellar liposomes.[11]

Stability Assessment
  • Colloidal Stability (Dynamic Light Scattering - DLS): The hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles are measured over time in a relevant buffer (e.g., PBS) at a specific temperature (e.g., 4°C or 37°C).[1][2][3] Significant changes in size or PDI indicate instability.

  • Dye Release (UV-Vis Spectroscopy): The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a release medium (e.g., PBS at pH 7.4). At predetermined time points, aliquots of the release medium are collected, and the concentration of released this compound is quantified using UV-Vis spectroscopy.[2][3]

Efficacy Evaluation
  • Cellular Uptake (Flow Cytometry and Fluorescence Microscopy): Cancer cells are incubated with this compound nanoparticle formulations for various time periods. After incubation, the cells are washed to remove non-internalized nanoparticles. The cellular uptake can be quantified by measuring the fluorescence intensity of the cells using a flow cytometer.[1][8] Qualitative visualization of nanoparticle internalization can be achieved using fluorescence microscopy.[12]

  • In Vitro Cytotoxicity (MTT Assay): Cells are seeded in 96-well plates and incubated with different concentrations of free this compound or this compound nanoparticles for a specified duration (e.g., 24 or 48 hours). The cell viability is then assessed using the MTT assay, which measures the metabolic activity of the cells.[2][3]

  • In Vitro Photothermal Therapy: Cells are incubated with this compound nanoparticles and then irradiated with a near-infrared laser (e.g., 808 nm) at a specific power density for a set duration. The viability of the cells post-irradiation is determined using assays like the MTT assay to evaluate the photothermal efficacy of the formulation.[1][2][3]

  • In Vivo Tumor Model: A subcutaneous tumor model is established by injecting cancer cells into the flank of immunocompromised mice. Once the tumors reach a certain volume, the mice are intravenously injected with the this compound nanoparticle formulation.[1]

  • In Vivo Biodistribution and Tumor Accumulation: The accumulation of this compound nanoparticles in the tumor and other organs is monitored over time using an in vivo imaging system (IVIS) that detects the fluorescence signal of this compound.[1]

  • In Vivo Photothermal Therapy: Once maximal tumor accumulation of the nanoparticles is observed, the tumor is irradiated with an NIR laser. The tumor temperature can be monitored using a thermal camera. The tumor volume is measured regularly to assess the therapeutic efficacy of the treatment.[1]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for this compound nanoparticle-mediated photothermal therapy.

Experimental_Workflow_for_Efficacy_Evaluation cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy A Cancer Cell Culture B Incubation with This compound Nanoparticles A->B C Cellular Uptake (Flow Cytometry/ Fluorescence Microscopy) B->C D Cytotoxicity (Dark) (MTT Assay) B->D E NIR Laser Irradiation (e.g., 808 nm) B->E F Photothermal Efficacy (MTT Assay) E->F G Subcutaneous Tumor Model H IV Injection of This compound Nanoparticles G->H I Biodistribution/ Tumor Accumulation (IVIS Imaging) H->I J NIR Laser Irradiation of Tumor I->J K Tumor Growth Monitoring J->K

Caption: Workflow for in vitro and in vivo efficacy evaluation.

PTT_Signaling_Pathway cluster_0 Photothermal Therapy (PTT) cluster_1 Cellular Response NP This compound Nanoparticle Internalization Heat Hyperthermia Laser NIR Laser (808 nm) Laser->Heat ROS Reactive Oxygen Species (ROS) Generation Heat->ROS Damage Cellular Damage Heat->Damage ROS->Damage Caspase Caspase Activation Damage->Caspase PARP PARP Cleavage Caspase->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for PTT-induced apoptosis.

References

A Comparative Guide to NIR-II Dyes for Deep Tissue Imaging: IR-820 vs. ICG and IRDye 800CW

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of deep tissue imaging, the selection of an appropriate near-infrared (NIR)-II fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of IR-820 against two other commonly used NIR-II dyes: Indocyanine Green (ICG) and IRDye 800CW. The following analysis is based on experimental data to facilitate an informed decision for your specific research needs.

The NIR-II window (1000-1700 nm) offers significant advantages for in vivo imaging, including reduced light scattering, deeper tissue penetration, and lower autofluorescence compared to the traditional NIR-I window (700-900 nm). The performance of fluorescent dyes in this region is paramount for achieving high-resolution images of deep-seated biological structures.

Quantitative Performance Comparison

To provide a clear overview of the key performance indicators, the following table summarizes the optical and performance characteristics of this compound, ICG, and IRDye 800CW based on published experimental data.

PropertyThis compoundIndocyanine Green (ICG)IRDye 800CW
Excitation Maximum (nm) ~710[1]~780-800[2]~774
Emission Maximum (nm) ~820-829 (in water), ~858 (in serum)[3][4]~810-830[2][5]~792-805[6]
Quantum Yield (QY) 0.313% (in water), 2.521% (in 10% FBS)[3][4]Generally lower than this compound in serum, but can be enhanced in certain formulations.[7][8][9]~8.0% (nanocolloidal albumin-IRDye 800CW in TCB), QY in serum is similar to ICG.[10]
Photostability Generally considered to have improved stability over ICG.[11][12] No noticeable decrease in emission after 60 min of laser irradiation in serum.[3]Prone to photobleaching and degradation in aqueous solutions.[13]Generally good photostability.[6][14]
Signal-to-Background Ratio (SBR) NIR-II imaging with this compound provides a much higher SBR than NIR-I imaging.[3]NIR-II imaging shows a significantly higher SBR compared to NIR-I at various depths.[15]Provides high signal-to-background ratios, especially when conjugated to targeting moieties.
Tissue Penetration Depth Enables deep tissue imaging in the NIR-II window.[1]Allows for deep tissue imaging, with NIR-II offering superior penetration over NIR-I.[2][15]Enables deep tissue penetration, with SWIR (a subset of NIR-II) offering even greater depths than NIR-I.[5]

Experimental Methodologies

To ensure the reproducibility and accurate comparison of NIR-II dyes, it is crucial to follow standardized experimental protocols. Below is a generalized methodology for in vivo deep tissue imaging experiments in a murine model.

In Vivo Imaging Protocol in a Murine Model
  • Animal Model: Utilize appropriate mouse models (e.g., tumor-bearing nude mice) relevant to the research question. House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Dye Preparation and Administration:

    • Dissolve the NIR-II dye (this compound, ICG, or IRDye 800CW) in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or a serum-containing solution, to the desired concentration (e.g., 1 mg/kg).

    • Administer the dye solution to the mice via intravenous (tail vein) injection. The volume of injection is typically around 100-200 µL.

  • Imaging System:

    • Employ a dedicated in vivo imaging system equipped for NIR-II fluorescence detection. This typically includes:

      • An excitation light source (e.g., a laser diode) with a wavelength appropriate for the specific dye (e.g., 785 nm or 808 nm).

      • A set of filters to select the excitation wavelength and collect the emitted fluorescence in the NIR-II range (e.g., a long-pass filter at 900 nm or 1000 nm).

      • A sensitive detector for the NIR-II region, such as an InGaAs camera.

  • Image Acquisition:

    • Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

    • Position the mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 0, 2, 4, 8, 12, and 24 hours) to assess the biodistribution and clearance of the dye.

    • Maintain consistent imaging parameters (e.g., excitation power, exposure time, and camera gain) across all experiments for accurate comparison.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and adjacent normal tissue.

    • Calculate the signal-to-background ratio (SBR) by dividing the mean fluorescence intensity of the ROI by the mean fluorescence intensity of a background region.

    • For penetration depth studies, phantoms made of tissue-mimicking materials (e.g., intralipid) with embedded capillaries containing the dye can be used. The fluorescence signal is then measured through varying thicknesses of the material.

Experimental Workflow for Dye Comparison

The following diagram illustrates a typical experimental workflow for the comparative evaluation of NIR-II dyes for deep tissue imaging.

G cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Data Acquisition & Analysis cluster_3 Comparison & Conclusion A Select NIR-II Dyes (this compound, ICG, IRDye 800CW) B Prepare Dye Solutions (e.g., in PBS or serum) A->B D Intravenous Injection of Dyes into Mice B->D C Prepare Animal Models (e.g., Tumor Implantation) C->D E NIR-II Fluorescence Imaging (Multiple Time Points) D->E F Image Quantification (ROI Analysis) E->F G Calculate SBR & Penetration Depth F->G I Compare Performance Metrics (Table) G->I H Assess Photostability (Ex Vivo or In Vitro) H->I J Draw Conclusions on Dye Suitability I->J

Caption: Experimental workflow for comparing NIR-II dyes.

Signaling Pathways and Logical Relationships

The fundamental principle behind NIR-II fluorescence imaging for deep tissue visualization relies on the photophysical properties of the dyes and their interaction with biological tissues. The process can be summarized as follows:

G A NIR Light Source (e.g., 785 nm laser) B Excitation of NIR-II Dye A->B Illumination C Fluorescence Emission in NIR-II Window (>1000 nm) B->C Photon Absorption & Relaxation D Deep Tissue Penetration C->D E Reduced Scattering & Autofluorescence C->E F Detection by InGaAs Camera D->F E->F G High-Resolution Deep Tissue Image F->G

Caption: Principle of NIR-II deep tissue fluorescence imaging.

References

Validating the Mechanism of IR-820 Mediated Cell Death in Photothermal Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IR-820 with other near-infrared (NIR) photothermal therapy (PTT) agents, focusing on the validation of its cell death mechanism. The content is supported by experimental data and detailed methodologies to assist researchers in their study design and evaluation.

This compound: A Promising Photothermal Agent

This compound is a cyanine (B1664457) dye that absorbs light in the near-infrared spectrum, making it an effective agent for photothermal therapy. When irradiated with a laser, typically at 808 nm, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent cancer cell death.[1][2] Encapsulation of this compound into nanoparticles, such as poly(lactic-co-glycolic acid) (PLGA), has been shown to enhance its stability, biocompatibility, and cellular uptake.[1][2]

The primary mechanism of cell death induced by this compound-mediated PTT is apoptosis, a form of programmed cell death.[1][2] This is a significant advantage over necrosis, as apoptosis does not typically elicit an inflammatory response, which can be associated with tumor recurrence. The induction of apoptosis is a key validation point for the therapeutic potential of this compound in PTT.

Comparative Performance of this compound

To objectively evaluate the performance of this compound, this section compares it against other common PTT agents, including Indocyanine Green (ICG), gold nanorods (AuNRs), and carbon nanotubes (CNTs).

Table 1: Photothermal Conversion Efficiency
Photothermal AgentPhotothermal Conversion Efficiency (%)Reference(s)
This compound 29.2 - 32.74[3][4]
Indocyanine Green (ICG)Lower than this compound[5]
Gold Nanorods (AuNRs)~22 - 95[6][7][8]
Carbon Nanotubes (CNTs)Generally high, comparable to AuNRs[7]
Table 2: Cellular Uptake and Cytotoxicity
Photothermal AgentCellular Uptake EfficiencyIn Vitro Cytotoxicity (IC50) with PTTReference(s)
This compound Nanoparticles Higher than free this compoundSignificant cell death observed[1][9]
Indocyanine Green (ICG)Comparable to this compound initially, but lower stabilitySimilar to this compound
Gold NanoparticlesSize and shape dependentVaries with size, shape, and laser parameters[6][10][11]
Carbon NanotubesEfficient uptakeEffective cell killing[7]

Mechanism of Action: The Apoptotic Pathway

This compound-mediated PTT primarily triggers the intrinsic (mitochondrial) pathway of apoptosis. This process involves the activation of a cascade of molecular events leading to controlled cell dismantling.

Signaling Pathway of this compound Mediated Apoptosis

IR820 This compound + NIR Laser Heat Localized Hyperthermia IR820->Heat Mito Mitochondrial Stress Heat->Mito Bax Bax Activation & Bcl-2 Inhibition Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by this compound PTT.

The heat generated by laser-activated this compound induces mitochondrial stress, leading to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the mechanism and efficacy of this compound mediated PTT.

Experimental Workflow for PTT Efficacy and Mechanism Validation

cluster_0 In Vitro Analysis cluster_1 Assessment CellCulture Cancer Cell Culture NP_Incubation Incubation with This compound Nanoparticles CellCulture->NP_Incubation Laser NIR Laser Irradiation (808 nm) NP_Incubation->Laser MTT MTT Assay (Cytotoxicity) Laser->MTT AnnexinV Annexin V/PI Staining (Apoptosis vs. Necrosis) Laser->AnnexinV WB Western Blot (Apoptotic Proteins) Laser->WB

Caption: Workflow for in vitro validation of this compound PTT.

Photothermal Conversion Efficiency Calculation

The photothermal conversion efficiency (η) is a critical parameter for evaluating the performance of a PTT agent. It can be calculated using the following formula, based on the temperature change of a solution containing the agent during and after laser irradiation:

Formula:

η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]

Where:

  • h is the heat transfer coefficient.

  • A is the surface area of the container.

  • Tmax is the maximum steady-state temperature.

  • Tsurr is the ambient temperature.

  • Q0 is the heat absorbed by the solvent.

  • I is the incident laser power.

  • is the absorbance of the agent at the laser wavelength.

Protocol:

  • Prepare a solution of this compound nanoparticles in a quartz cuvette.

  • Record the initial temperature (Tsurr).

  • Irradiate the solution with an 808 nm laser at a fixed power (I) and record the temperature change over time until it reaches a plateau (Tmax).

  • Turn off the laser and record the cooling curve.

  • Calculate the heat transfer coefficient (hA) from the cooling curve.

  • Measure the absorbance (Aλ) of the solution at 808 nm using a spectrophotometer.

  • Calculate the photothermal conversion efficiency (η) using the formula above.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate and incubate overnight.

  • Treat the cells with varying concentrations of this compound nanoparticles and incubate for a specified period (e.g., 4 hours).

  • Wash the cells to remove excess nanoparticles and add fresh media.

  • Irradiate the designated wells with an 808 nm laser at a specific power density and duration.

  • Incubate the cells for 24-48 hours.

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound nanoparticles and laser irradiation as described for the MTT assay.

  • After incubation, harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot for Apoptotic Protein Expression

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Treat cells with this compound nanoparticles and laser irradiation.

  • Lyse the cells at different time points post-treatment to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensities can be quantified to determine the relative protein expression levels.[12][13][14][15]

References

Safety Operating Guide

Navigating the Disposal of IR-820: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the near-infrared dye IR-820, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, aligning with best practices for chemical waste management. Adherence to these procedures is essential to minimize environmental impact and maintain a safe laboratory environment.

Key Properties and Storage of this compound

A summary of essential quantitative data for this compound is provided in the table below for quick reference. Proper storage is the first step in safe management.

PropertyValueSource
Maximum Excitation Wavelength 710 nm[1][2]
Maximum Emission Wavelength 820 nm[1][2][3]
Molecular Weight 849.47 g/mol [2]
Storage Temperature (Short-term) 0 - 4 °C (days to weeks)[2]
Storage Temperature (Long-term) -20 °C (months to years)[1][2][4]
Stock Solution Storage (-20°C) Up to 1 month[1]
Stock Solution Storage (-80°C) Up to 6 months[1]

Experimental Protocols: Proper Disposal of this compound

The following procedures outline the recommended steps for the safe disposal of this compound waste, categorized by the type of waste stream.

1. Waste Identification and Segregation:

  • Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any lab materials (e.g., pipette tips, tubes) that have come into direct contact with the solid dye.

  • Liquid Waste: This category comprises solutions containing this compound, including stock solutions, working solutions, and the first rinse of any container that held the dye.[5] Subsequent rinses of containers holding non-highly toxic dyes may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as chemical waste.[5]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be segregated into a designated sharps container.

2. Waste Collection and Storage:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name: "2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide (B78521) inner salt, sodium salt". The date the waste was first added to the container should also be clearly visible.

  • Containers: Use containers that are chemically compatible and have a secure, sealable lid.[5] For liquid waste, secondary containment should be used to prevent spills.[5]

  • Storage Location: Store waste in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

3. Waste Treatment and Disposal:

The primary method for the disposal of this compound and other cyanine (B1664457) dyes is through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.[5]

  • Neutralization (for unexhausted dye baths): While specific guidance for this compound is not available, general procedures for unexhausted dye baths suggest neutralization.[7] For acidic dye baths, add a weak base like sodium bicarbonate (baking soda) incrementally until a neutral pH is achieved. For basic dye baths, add a weak acid like citric acid.[7] Use pH test strips to verify neutrality. However, this neutralized waste should still be collected for professional disposal.

  • Professional Disposal: Arrange for the collection of your labeled hazardous waste containers by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

IR820_Disposal_Workflow cluster_0 Waste Generation & Identification cluster_1 Waste Collection & Storage cluster_2 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid solid waste_type->solid Solid (Powder, Contaminated PPE) liquid liquid waste_type->liquid Liquid (Solutions, Rinsate) sharps sharps waste_type->sharps Sharps (Needles, Syringes) collect_solid collect_solid solid->collect_solid Collect in Labeled Hazardous Waste Container collect_liquid collect_liquid liquid->collect_liquid Collect in Labeled, Leak-Proof Container with Secondary Containment collect_sharps collect_sharps sharps->collect_sharps Collect in Designated Sharps Container store Store in Cool, Dry, Well-Ventilated Area collect_solid->store Store Safely collect_liquid->store collect_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) or Certified Waste Disposal Service store->contact_ehs Arrange Pickup final_disposal Proper Disposal by Licensed Vendor contact_ehs->final_disposal Professional Disposal

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship. Always consult your institution's specific safety data sheets and hazardous waste guidelines.[5][8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling IR-820

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for laboratories utilizing the near-infrared dye IR-820. This guide provides immediate, procedural, and step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of researchers and the integrity of experimental outcomes. Adherence to these guidelines is paramount for fostering a secure and efficient research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, particularly in its solid, powdered form, a specific set of personal protective equipment is mandatory to minimize exposure risks. The following table summarizes the required PPE, forming the foundation of safe handling practices.

PPE CategorySpecificationPurposeCitations
Respiratory Protection Dust mask type N95 (US) or equivalentTo prevent inhalation of fine particles of the dye.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent direct skin contact with the dye.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

Operational Workflow for Safe Handling of this compound

A structured workflow is essential to maintain safety and experimental consistency. The following diagram outlines the key stages for handling this compound, from initial preparation to final disposal.

IR820_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_cleanup Post-Experiment A Don Appropriate PPE B Weigh Solid this compound in a Fume Hood A->B D Dissolve this compound in Solvent B->D C Prepare Solvent (e.g., DMSO, Methanol) C->D E Perform Experimental Procedure D->E F Collect Waste (Solid & Liquid) E->F I Decontaminate Work Surfaces E->I G Label Waste Container Clearly F->G H Dispose According to Institutional Guidelines G->H J Remove PPE I->J K Wash Hands Thoroughly J->K

Figure 1: A stepwise workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocols for Safe Handling

To complement the workflow diagram, the following detailed protocols provide step-by-step guidance for key operational procedures.

Preparation and Weighing of Solid this compound
  • Don all required PPE as specified in the table above. This includes a dust mask, eye protection, gloves, and a lab coat.

  • Perform all weighing and handling of solid this compound within a certified chemical fume hood to minimize the risk of inhalation.

  • Use a dedicated, clean spatula and weighing paper for handling the powdered dye.

  • Carefully transfer the desired amount of this compound to a suitable container for dissolution.

  • Clean any residual powder from the weighing area using a damp cloth or paper towel, and dispose of it as chemical waste.

Dissolution of this compound
  • This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1]

  • In a fume hood, add the appropriate solvent to the container with the pre-weighed this compound.

  • Gently swirl or vortex the mixture until the dye is completely dissolved.

  • For in-vivo studies, a common protocol involves freshly mixing powdered this compound with phosphate-buffered saline (PBS) to a final concentration, for example, of 0.2 mM.[2][3]

Storage of this compound Solutions
  • Store stock solutions in tightly sealed containers, protected from light to prevent degradation.

  • For short-term storage (days to weeks), refrigeration at 0 - 4°C is recommended.[4]

  • For long-term storage (months to years), store solutions at -20°C or -80°C.[2][3][4] At -80°C, the stock solution can be stable for up to 6 months, while at -20°C, it is stable for about one month.[2][3]

Disposal Plan
  • Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, should be collected in a designated, sealed waste bag or container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container. Do not pour this compound solutions down the drain.

  • Labeling: All waste containers must be clearly labeled with the chemical name ("this compound Waste") and any other information required by your institution's environmental health and safety department.

  • Final Disposal: Dispose of all this compound waste in accordance with your institution's hazardous waste disposal procedures. Contact your institution's environmental health and safety office for specific guidelines.

By strictly adhering to these safety and logistical protocols, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.